molecular formula C13H10Cl2F3N3O2S B1249254 Acetoprole CAS No. 209861-58-5

Acetoprole

Numéro de catalogue: B1249254
Numéro CAS: 209861-58-5
Poids moléculaire: 400.2 g/mol
Clé InChI: GDZNYEZGJAFIKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Acetoprole (CAS 209861-58-5) is a phenylpyrazole compound that was formerly used as an insecticide and acaricide for the control of sucking and chewing insect pests, such as aphids, on crops including vegetables, fruit, and cotton . Its primary mode of action is as a GABA-gated chloride channel antagonist, which disrupts normal neurological function in target pests . It is described as a white crystalline solid . This product is listed as obsolete and is not approved for use in the developed world . As such, this compound is offered solely for research purposes, such as environmental fate studies, resistance mechanism investigation, or ecotoxicological impact analysis. It is strictly for research use only and is not intended for personal, agricultural, or commercial application.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N3O2S/c1-5(22)9-11(24(2)23)12(19)21(20-9)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZNYEZGJAFIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=C1S(=O)C)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058017
Record name Acetoprole
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Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

209861-58-5
Record name Acetoprole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoprole [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetoprole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETOPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PH9942U0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Acetoprole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a plausible synthesis pathway for acetoprole, a phenylpyrazole insecticide. The document details the chemical formula, a multi-step synthetic route, experimental protocols for key reactions, and quantitative data where available. Visual diagrams are provided to illustrate the synthesis pathway and a representative experimental workflow.

Chemical Identity and Properties of this compound

This compound is a phenylpyrazole insecticide that functions as a GABA-gated chloride channel antagonist. Its chemical structure is characterized by a substituted pyrazole ring, which is key to its insecticidal activity.

Chemical Formula: C₁₃H₁₀Cl₂F₃N₃O₂S[1][2][3]

IUPAC Name: 1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone[1][2][3]

Molecular Weight: 400.2 g/mol [1][2]

CAS Number: 209861-58-5[1][2]

Proposed Synthesis Pathway of this compound

The proposed pathway commences with the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline, which is then coupled with a suitable dicyanopropionate derivative to form the central pyrazole ring. Subsequent modifications, including the introduction of the methylsulfinyl and acetyl groups, lead to the final this compound molecule.

Acetoprole_Synthesis A 2,6-dichloro-4-(trifluoromethyl)aniline B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ D 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyanopyrazole B->D Coupling & Cyclization C Ethyl 2,3-dicyanopropionate C->D E 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-methylthiopyrazole-3-carbonitrile D->E Thiolation (e.g., CH₃SH) F 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-methylsulfinylpyrazole-3-carbonitrile E->F Oxidation (e.g., m-CPBA) G 1-[5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone (this compound) F->G Grignard Reaction (CH₃MgBr) then Hydrolysis

Figure 1: Proposed Synthesis Pathway for this compound.

Quantitative Data for Key Synthesis Steps

The following table summarizes available quantitative data for the synthesis of key intermediates. Data for the complete synthesis of this compound is not publicly available; therefore, data for analogous and intermediate reactions are presented.

StepProductStarting MaterialsReagents/SolventsYield (%)Purity (%)Reference
15-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole2,6-dichloro-4-trifluoromethylaniline, Ethyl 2,3-dicyanopropionateNaNO₂, H₂SO₄, Acetic Acid9798[4]
25-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-succinonitrileAmmonia, Ethanol, Water9798[5]
35-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole2,6-dichloro-4-trifluoromethylaniline, 2,3-dicyano ethyl propanoateNaNO₂, Acid Solution, Aqueous Ammonia>95 (purity)>95[6]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are based on procedures reported for the synthesis of the pyrazole core and related phenylpyrazole compounds.

Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (Intermediate D)

This procedure involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline followed by cyclization with ethyl 2,3-dicyanopropionate.

Materials:

  • 2,6-dichloro-4-trifluoromethylaniline

  • Nitrosyl sulphuric acid

  • Ethyl 2,3-dicyanopropionate

  • Acetic acid

  • Dichloromethane

  • Ethanol

  • Water

Procedure:

  • A solution of 2,6-dichloro-4-trifluoromethylaniline in acetic acid is prepared in a reaction vessel equipped with a stirrer and cooling system.

  • The solution is cooled, and a suspension of nitrosyl sulphuric acid is added portion-wise while maintaining a low temperature to form the diazonium salt.

  • A solution of ethyl 2,3-dicyanopropionate in acetic acid is then added to the reaction mixture.

  • The mixture is stirred for several hours, allowing the coupling and cyclization reaction to proceed.

  • The reaction mixture is then quenched with water, and the product is extracted with dichloromethane.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification is achieved by recrystallization from a suitable solvent such as ethanol to afford 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.[4]

General Workflow for Synthesis and Purification

The following diagram illustrates a general experimental workflow for a single step in the synthesis, including reaction, work-up, and purification.

Experimental_Workflow start Start reactants Charge Reactor with Starting Materials & Solvent start->reactants reagent_add Add Reagents under Controlled Temperature reactants->reagent_add reaction Stir for Specified Time at Reaction Temperature reagent_add->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (e.g., Recrystallization) evaporate->purify end End purify->end

Figure 2: General Experimental Workflow.
Subsequent Synthesis Steps (Thiolation, Oxidation, and Acetylation)

Thiolation (Formation of Intermediate E): The introduction of the methylthio group at the 4-position of the pyrazole ring can be achieved through various thiolation methods. One possible approach involves the reaction of the pyrazole intermediate with a methylthiolating agent, such as methyl mercaptan (CH₃SH) or dimethyl disulfide (CH₃SSCH₃), in the presence of a suitable catalyst.

Oxidation (Formation of Intermediate F): The methylthio group is then oxidized to a methylsulfinyl group. This transformation is commonly carried out using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. The reaction is typically performed at low temperatures to control the oxidation state and prevent over-oxidation to the sulfone.

Acetylation (Formation of this compound, G): The final step involves the conversion of the nitrile group at the 3-position to an acetyl group. This can be accomplished through a Grignard reaction, where the nitrile is treated with methylmagnesium bromide (CH₃MgBr) followed by acidic hydrolysis of the resulting imine intermediate to yield the ketone.

Note: The experimental conditions for these subsequent steps would require careful optimization to achieve good yields and purity of the final product, this compound. The provided protocols are illustrative and may need to be adapted based on laboratory-specific conditions and safety considerations.

References

The Advent of Phenylpyrazoles: A Technical Guide to their Discovery and Neurotoxic Action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and mechanism of action of phenylpyrazole insecticides, a pivotal class of neurotoxic agents in modern pest management.

Introduction

The relentless arms race between humans and insect pests has driven the continuous development of novel insecticides. In the late 20th century, growing resistance to existing insecticide classes, such as organophosphates and pyrethroids, necessitated the discovery of compounds with new modes of action. This need was met with the advent of the phenylpyrazole class of insecticides, a group of broad-spectrum neurotoxicants that have since become indispensable tools in agriculture and animal health. This technical guide provides a comprehensive overview of the discovery and history of phenylpyrazole insecticides, with a focus on their mechanism of action, key experimental evaluations, and structure-activity relationships.

Discovery and History: A Response to Resistance

The story of phenylpyrazole insecticides is intrinsically linked to the challenge of insecticide resistance. The first and most prominent member of this class, fipronil, was discovered and developed by the French company Rhône-Poulenc between 1985 and 1987.[1][2] It was introduced to the market in 1993, offering a new weapon against a wide array of insect pests that had developed resistance to other chemical classes.[1]

The development of phenylpyrazoles was a significant milestone, providing a much-needed solution for the control of major agricultural pests. Fipronil, for instance, proved to be highly effective against a broad spectrum of insects, including those in the orders Coleoptera, Lepidoptera, and Thysanoptera.[2] Following the success of fipronil, other phenylpyrazole insecticides, such as ethiprole and pyriprole, were developed, further expanding the utility of this chemical class.

Mechanism of Action: Targeting the Insect Nervous System

The insecticidal efficacy of phenylpyrazoles stems from their potent and selective action on the central nervous system of insects. Their primary molecular target is the γ-aminobutyric acid (GABA)-gated chloride channel, a key inhibitory neurotransmitter receptor in insects.[3][4]

The GABAergic System in Insects

In the insect central nervous system, GABA acts as the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting nerve impulses. This inhibitory signaling is crucial for maintaining normal neurological function.

Phenylpyrazole Interaction with the GABA Receptor

Phenylpyrazole insecticides act as non-competitive antagonists of the GABA receptor. They bind to a site within the chloride channel pore, distinct from the GABA binding site.[3] This binding event physically blocks the channel, preventing the flow of chloride ions even when GABA is bound to the receptor. The blockage of this inhibitory signal leads to uncontrolled neuronal excitation, resulting in hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.[3]

The selectivity of phenylpyrazole insecticides for insects over mammals is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[4] This differential affinity is a critical factor in their favorable safety profile for non-target organisms.

Key Experimental Protocols

The elucidation of the mechanism of action and the development of phenylpyrazole insecticides relied on a variety of sophisticated experimental techniques. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In the case of phenylpyrazoles, these assays were used to quantify their binding to the GABA receptor. A common radioligand used in these studies is [³H]EBOB (ethynylbicycloorthobenzoate), a non-competitive blocker of the GABA-gated chloride channel.

Experimental Protocol: [³H]EBOB Radioligand Binding Assay

  • Membrane Preparation:

    • Isolate neuronal membranes from the target insect species (e.g., housefly heads or cockroach ganglia).

    • Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In assay tubes, combine the prepared insect neuronal membranes, a known concentration of [³H]EBOB, and varying concentrations of the test phenylpyrazole compound.

    • For determining non-specific binding, include a set of tubes with a high concentration of a non-radiolabeled competitor (e.g., unlabeled fipronil).

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

Electrophysiology

Electrophysiological techniques, such as the whole-cell patch-clamp method, allow for the direct measurement of ion channel activity in individual neurons. This technique was instrumental in confirming that phenylpyrazoles block the GABA-gated chloride channel.

Experimental Protocol: Whole-Cell Patch-Clamp Recording from Insect Neurons

  • Neuron Preparation:

    • Isolate individual neurons from the central nervous system of the target insect (e.g., thoracic ganglia of the American cockroach).

    • Mechanically or enzymatically dissociate the neurons and plate them onto a culture dish.

  • Recording Setup:

    • Use a glass micropipette with a fine tip (a few micrometers in diameter) as the recording electrode. Fill the micropipette with an internal solution that mimics the ionic composition of the neuron's cytoplasm.

    • The external solution bathing the neurons should resemble the insect's hemolymph.

    • Use a micromanipulator to carefully bring the micropipette into contact with the membrane of a single neuron.

  • Whole-Cell Configuration:

    • Apply gentle suction to the micropipette to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (the "whole-cell" configuration).

  • Data Acquisition:

    • In voltage-clamp mode, hold the neuron's membrane potential at a constant value and record the currents flowing across the membrane in response to the application of GABA and the phenylpyrazole insecticide.

    • Apply GABA to the neuron to elicit an inward chloride current.

    • Co-apply the phenylpyrazole insecticide with GABA to observe its effect on the GABA-induced current.

  • Data Analysis:

    • Measure the amplitude of the GABA-induced current in the absence and presence of the phenylpyrazole.

    • Calculate the percentage of inhibition of the GABA response by the phenylpyrazole.

    • Determine the IC50 value for the blockade of the GABA-gated chloride channel.

Quantitative Data on Phenylpyrazole Insecticides

The efficacy of phenylpyrazole insecticides has been extensively quantified against a wide range of insect pests. The following tables summarize some of the available toxicity data for key phenylpyrazoles.

Table 1: Acute Oral Toxicity (LD50) of Phenylpyrazoles in Rats

CompoundLD50 (mg/kg)
Fipronil97[5]

Note: This table provides a general indication of mammalian toxicity. The primary insecticidal action is significantly more potent in target insects.

Table 2: Insecticidal Activity (LD50 and IC50) of Phenylpyrazoles against Various Insect Pests

CompoundInsect SpeciesTest MethodLD50/IC50Reference
FipronilApis mellifera (Honeybee)Contact0.005 µ g/bee [6]
FipronilApis mellifera (Honeybee)Oral0.052 µ g/bee [6]
Ethiprole + ImidaclopridLipaphis erysimi (Mustard aphid)--[7]
FipronilLipaphis erysimi (Mustard aphid)--[7]

Note: This table is not exhaustive and represents a selection of available data. LD50 values can vary depending on the insect species, life stage, and experimental conditions.

Structure-Activity Relationships

The insecticidal activity of phenylpyrazole compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that are essential for their potent neurotoxic effects.

  • The Phenyl Ring: The 2,6-dichloro-4-trifluoromethylphenyl group is a critical component for high insecticidal activity. The chlorine atoms at the 2 and 6 positions and the trifluoromethyl group at the 4 position are thought to be important for proper binding to the target site.[8]

  • The Pyrazole Ring: The pyrazole ring serves as the core scaffold of the molecule. Substitutions on the pyrazole ring significantly influence the compound's activity.

  • The 4-Position Substituent: The nature of the substituent at the 4-position of the pyrazole ring is particularly important. In fipronil, this is a trifluoromethylsulfinyl group, while in ethiprole, it is an ethylsulfinyl group.[3] These groups play a crucial role in the interaction with the GABA receptor.

  • The 5-Position Amino Group: The amino group at the 5-position of the pyrazole ring is also important for insecticidal activity.

Visualizing the Mechanism and Workflows

To better understand the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

Signaling Pathway of Phenylpyrazole Insecticides

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABA_R->Cl_ion Channel Opens (Normal Inhibition) Hyperexcitation Hyperexcitation & Insect Death GABA_R->Hyperexcitation No Cl- Influx (Inhibition Blocked) GABA->GABA_R Binds to Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_R Blocks Channel

Caption: Phenylpyrazole insecticides block the GABA-gated chloride channel, preventing neuronal inhibition.

Experimental Workflow for Radioligand Binding Assay

G start Start prep_membranes Prepare Insect Neuronal Membranes start->prep_membranes setup_assay Set up Assay Tubes (Membranes, [3H]EBOB, Phenylpyrazole) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (Calculate IC50) count->analyze end End analyze->end

Caption: Workflow for determining phenylpyrazole binding affinity using a radioligand binding assay.

Conclusion

The discovery of phenylpyrazole insecticides marked a significant advancement in chemical pest control, providing a powerful new tool to combat insecticide resistance. Their unique mode of action, targeting the insect GABA-gated chloride channel, has made them highly effective against a broad range of pests. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and scientists to further explore the fascinating neurotoxicology of this important class of insecticides. As the challenge of insecticide resistance continues to evolve, a deep understanding of the discovery, history, and mechanism of action of successful insecticide classes like the phenylpyrazoles will be crucial for the development of the next generation of pest management solutions.

References

acetoprole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phenylpyrazole insecticide, acetoprole. It covers its chemical identity, including its CAS number and molecular weight, and delves into its mechanism of action as a GABA-gated chloride channel antagonist. While specific quantitative toxicological and physicochemical data for this compound are limited due to its status as a discontinued insecticide, this guide presents available information and draws comparisons with related compounds to offer a thorough understanding. Detailed experimental protocols for the synthesis of related pyrazole compounds, bioassays for insecticide resistance monitoring, and analytical methods for the detection of phenylpyrazole insecticides are provided to support research and development activities.

Chemical and Physical Properties

This compound is a phenylpyrazole insecticide, a class of compounds developed to combat insect resistance to other pesticides.[1] Its chemical structure is characterized by a central pyrazole ring.[1]

Table 1: Chemical Identification of this compound

IdentifierValueReference
CAS Number 209861-58-5[1][2][3][4]
Molecular Formula C₁₃H₁₀Cl₂F₃N₃O₂S[1][2]
Molecular Weight 400.2 g/mol [1][2]
IUPAC Name 1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)pyrazol-3-yl]ethanone[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State White crystalline solid[3]
XLogP3-AA 3.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 6[2]

Mechanism of Action: GABA-Gated Chloride Channel Antagonism

This compound, like other phenylpyrazole insecticides, functions as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1][3] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.[5]

This compound disrupts this process by binding to a site within the chloride channel, effectively blocking it.[1] This blockage prevents the influx of chloride ions, even when GABA is bound to its receptor. The result is a state of hyperexcitation of the insect's central nervous system, leading to convulsions, paralysis, and ultimately, death.[1] The selectivity of phenylpyrazole insecticides for insects over mammals is attributed to differences in the receptor binding sites between the two groups.[1]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_Receptor GABA Receptor (Chloride Channel) GABA_synapse->GABA_Receptor Binding Chloride_ion Cl- GABA_Receptor->Chloride_ion Opens Channel Blockage Channel Blockage (Hyperexcitation) GABA_Receptor->Blockage Prevents Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx Acetoprole_node This compound Acetoprole_node->GABA_Receptor Binding (Antagonist)

Caption: GABAergic synapse and the inhibitory action of this compound.

Experimental Protocols

Synthesis of Phenylpyrazole Core Structure

The synthesis of phenylpyrazole insecticides like this compound generally involves the Knorr pyrazole synthesis, which is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. The following is a general protocol that can be adapted for the synthesis of related compounds.

Materials:

  • Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Substituted hydrazine (e.g., 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow A 1,3-Dicarbonyl Compound C Reaction Mixture (Ethanol, Acetic Acid) A->C B Substituted Hydrazine B->C D Reflux (2-4h) C->D E Cooling D->E F Solvent Removal E->F G Crude Product F->G H Purification (Recrystallization/ Chromatography) G->H I Pure Phenylpyrazole Product H->I

Caption: General workflow for Knorr pyrazole synthesis.

Insecticide Resistance Bioassay (Adult Vial Test)

This protocol is a standard method for assessing insecticide resistance in insect populations.

Materials:

  • Technical grade this compound

  • Acetone

  • Glass scintillation vials (20 ml)

  • Micropipettes

  • Vortex mixer

  • Test insects

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetone.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations.

  • Coating Vials: Add 1 ml of each dilution to a glass vial. Roll and agitate the vial until the acetone has completely evaporated, leaving a thin film of the insecticide on the inner surface. Prepare control vials with acetone only.

  • Insect Exposure: Introduce a known number of test insects (e.g., 10-20) into each vial.

  • Incubation: Keep the vials at a constant temperature and humidity.

  • Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the lethal concentration (e.g., LC50) using probit analysis.[6]

Analytical Detection in Environmental Samples

The following outlines a general workflow for the detection of phenylpyrazole insecticides in environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (QuEChERS Method):

  • Extraction: Homogenize the sample (e.g., soil, water, plant material) with an extraction solvent (e.g., acetonitrile).

  • Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE): Clean up the extract by adding a sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Centrifugation: Centrifuge the sample to separate the cleaned extract.

2. LC-MS/MS Analysis:

  • Injection: Inject the cleaned extract into the LC-MS/MS system.

  • Chromatographic Separation: Separate the analytes on a suitable LC column.

  • Mass Spectrometric Detection: Detect and quantify the target analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Analytical_Workflow A Environmental Sample B QuEChERS Extraction A->B C d-SPE Cleanup B->C D Centrifugation C->D E Cleaned Extract D->E F LC-MS/MS Analysis E->F G Data Acquisition & Processing F->G H Quantification of This compound G->H

Caption: Workflow for detection of this compound in environmental samples.

Toxicological Data

Detailed public toxicological data for this compound is scarce. The compound is considered an obsolete acaricide and insecticide.[3] For context, data for the related and more widely studied phenylpyrazole insecticide, fipronil, is often used as a reference. It is important to note that toxicological profiles can vary significantly even between structurally similar compounds.

Table 3: Acute Toxicity of the Related Phenylpyrazole Insecticide, Fipronil

TestSpeciesRouteValueReference
LD50 RatOral97 mg/kg
LD50 RatDermal>2000 mg/kg
LC50 RatInhalation0.682 mg/L (4h)
LD50 Bobwhite QuailOral11.3 mg/kg
LC50 Rainbow Trout96h0.246 mg/L

Note: This data is for Fipronil and is provided for illustrative purposes only. It does not represent the toxicological profile of this compound.

Conclusion

This compound is a phenylpyrazole insecticide with a well-understood mechanism of action targeting the GABA-gated chloride channels in insects. While its use has been discontinued, the principles of its chemical synthesis, biological activity, and analytical detection remain relevant for researchers in the fields of insecticide development, neurotoxicology, and environmental science. The experimental protocols and workflows provided in this guide offer a foundational framework for further investigation into this class of compounds. Further research would be beneficial to fully elucidate the specific physicochemical and toxicological properties of this compound.

References

An Examination of the Degradation Products of Acetoprole: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoprole, a phenylpyrazole insecticide, has seen limited use and is now largely considered obsolete in many parts of the world.[1] A thorough review of publicly available scientific literature reveals a significant scarcity of data regarding its degradation products. This guide summarizes the current state of knowledge, highlighting the lack of comprehensive studies on the hydrolysis, photolysis, and metabolic fate of this compound. Consequently, a detailed profile of its degradation products, including quantitative data and established experimental protocols, cannot be constructed at this time. This document will, however, discuss general degradation pathways anticipated for phenylpyrazole insecticides, providing a theoretical framework for future research.

Introduction to this compound

This compound is a member of the phenylpyrazole class of insecticides, which act as GABA-gated chloride channel antagonists.[2] Its chemical structure is 1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)-1H-pyrazol-3-yl]ethanone.[2] While it was developed to control a range of sucking and chewing insect pests on crops such as vegetables, fruit, and cotton, its use has been discontinued in many regions.[1] A significant challenge in assessing the environmental and toxicological risk of this compound is the lack of published data concerning its environmental fate and the byproducts of its degradation.[1]

Known Degradation Pathways of Phenylpyrazole Insecticides: A Theoretical Framework for this compound

In the absence of specific data for this compound, the degradation of other phenylpyrazole insecticides, such as fipronil and ethiprole, can offer insights into potential transformation pathways.[3][4] These pathways typically involve modifications to the pyrazole ring, the phenyl group, and the sulfinyl group through processes like oxidation, reduction, hydrolysis, and photolysis. It is crucial to note that while these pathways provide a hypothetical framework, the specific degradation products and their rates of formation will be unique to this compound's structure.

Hydrolysis

Hydrolysis is a key degradation pathway for many pesticides in aqueous environments. For phenylpyrazole compounds, hydrolysis can lead to the cleavage of various bonds. However, specific data on the aqueous hydrolysis of this compound, such as its half-life (DT₅₀) at different pH values, is not available in the reviewed literature.[1]

Photolysis

Photodegradation, or photolysis, involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun.[5] For other phenylpyrazole insecticides like ethiprole, photolysis in aquatic environments has been shown to result in cyclization, dechlorination, and hydroxylation reactions.[4] It is plausible that this compound could undergo similar transformations, leading to a variety of photoproducts. However, without experimental data, the specific structures and significance of these products remain unknown.

Metabolism

When a pesticide is taken up by an organism, it can be metabolized into various byproducts. These metabolic processes, which can occur in soil microorganisms, plants, and animals, are crucial for detoxification but can sometimes lead to the formation of metabolites with greater toxicity than the parent compound.[6][7] For other pesticides, metabolic pathways can involve oxidation of the sulfinyl group to a sulfone or reduction to a sulfide, as well as modifications to other parts of the molecule.[3] The metabolic fate of this compound has not been detailed in the available literature.

Quantitative Data on this compound Degradation

A comprehensive search of scientific databases and regulatory documents did not yield any quantitative data on the degradation products of this compound. Information such as formation rates, concentrations in various environmental matrices (soil, water, sediment), or half-lives of potential degradation products is not publicly available. This lack of data prevents the creation of structured tables for comparative analysis as requested.

Experimental Protocols for Studying this compound Degradation

Detailed experimental protocols for the investigation of this compound degradation are not described in the accessible literature. However, standard methodologies for studying pesticide degradation can be outlined.

Hydrolysis Studies

Hydrolysis studies are typically conducted in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and temperatures. The concentration of the parent compound and the formation of degradation products are monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Photolysis Studies

Photolysis experiments involve exposing a solution of the pesticide to a light source that simulates natural sunlight. Control samples are kept in the dark to distinguish between photolytic and hydrolytic degradation. The analysis of samples at different time points allows for the identification of photoproducts and the determination of the photolytic half-life.

Metabolism Studies

Metabolism can be investigated in various systems, including soil microcosms, plant tissues, and animal models. These studies typically involve the application of the pesticide, followed by extraction and analysis of the parent compound and its metabolites over time. The use of radiolabeled compounds can aid in tracking the fate of the pesticide and its transformation products.

Visualization of Degradation Pathways

Due to the absence of identified degradation products and established pathways for this compound, it is not possible to create accurate diagrams using Graphviz. Any such visualization would be purely speculative and not based on empirical evidence.

To illustrate a generalized experimental workflow for studying pesticide degradation, the following DOT script can be used.

G cluster_prep Sample Preparation cluster_exposure Degradation Experiments cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Stock Solution hydrolysis Hydrolysis (Varying pH, Temp) prep_solution->hydrolysis photolysis Photolysis (Light Exposure vs. Dark Control) prep_solution->photolysis metabolism Metabolism (Soil/Microorganism Incubation) prep_solution->metabolism prep_matrices Prepare Environmental Matrices (e.g., buffered water, soil slurry) prep_matrices->hydrolysis prep_matrices->photolysis prep_matrices->metabolism sampling Time-course Sampling hydrolysis->sampling photolysis->sampling metabolism->sampling extraction Sample Extraction sampling->extraction analytical_chem LC-MS/MS or GC-MS Analysis extraction->analytical_chem identification Degradation Product Identification analytical_chem->identification quantification Quantification of Parent & Products analytical_chem->quantification pathway Pathway Elucidation identification->pathway kinetics Kinetic Modeling (DT50 Calculation) quantification->kinetics

Caption: Generalized workflow for investigating pesticide degradation.

Conclusion

The current body of scientific literature lacks specific information on the degradation products of this compound. While general principles of pesticide degradation can be applied to hypothesize potential transformation pathways, there is no substitute for empirical data. The absence of studies on the hydrolysis, photolysis, and metabolism of this compound means that its environmental persistence and the toxicological profiles of its potential degradation products remain largely unknown. Further research is critically needed to fill this knowledge gap and enable a comprehensive risk assessment of this obsolete insecticide. This would involve conducting standardized degradation studies and utilizing modern analytical techniques to identify and quantify the resulting transformation products.

References

Environmental Fate and Behavior of Acetoprole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the environmental fate and behavior of acetoprole is exceptionally scarce. This compound is an obsolete acaricide and insecticide, and comprehensive environmental studies are not readily found in scientific literature or regulatory databases.[1] This guide, therefore, provides a detailed overview of the expected environmental fate of this compound based on the behavior of structurally similar and well-studied phenylpyrazole insecticides, primarily fipronil and ethiprole. The information presented for these analogous compounds should be considered as a surrogate for this compound until specific data becomes available.

Executive Summary

This compound is a phenylpyrazole insecticide, a class of compounds known for their potent insecticidal activity.[2][3] The environmental fate of these chemicals is of significant interest to researchers, scientists, and drug development professionals due to their potential for persistence, mobility, and bioaccumulation. This technical guide synthesizes the available information on the environmental behavior of phenylpyrazole insecticides to infer the likely fate of this compound. Key processes governing its environmental distribution and persistence include degradation (hydrolysis, photolysis, and microbial metabolism), mobility in soil and water, and uptake by organisms. Due to the lack of specific data for this compound, this document heavily relies on data from fipronil and ethiprole to provide a comprehensive overview.

Physicochemical Properties and Environmental Distribution

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. While specific data for this compound is limited, the properties of other phenylpyrazoles suggest it is likely to have low water solubility and a high affinity for organic matter. This would indicate a tendency to bind to soil and sediment, reducing its mobility in the environment.

Degradation Pathways

Pesticides in the environment are subject to various degradation processes that break them down into smaller, often less toxic, compounds. The primary degradation pathways for phenylpyrazole insecticides are hydrolysis, photolysis, and metabolism by microorganisms in soil and aquatic systems.[4][5]

Hydrolysis: Phenylpyrazoles can undergo hydrolysis, particularly under alkaline conditions.[2] For instance, ethiprole is stable to hydrolysis at acidic and neutral pH but gradually hydrolyzes at pH 9.0, with a half-life of 121 days.[6]

Photolysis: Sunlight can induce the degradation of these compounds. The photolytic half-life of fipronil in water is reported to be as short as 3.6 hours.[7] The major photodegradation pathway for fipronil involves desulfinylation, while for this compound, oxidation reactions are suggested to be primary.[2] For ethiprole, the primary photodegradation pathway involves cyclization/dechlorination and hydroxylation/dechlorination.[8]

Metabolism: Microorganisms in soil and aquatic sediments play a crucial role in the degradation of phenylpyrazole insecticides.[4] Fipronil degrades in soil with a half-life ranging from 0.7 to 7.3 months, depending on conditions.[7][9] Ethiprole has reported half-lives of 30 and 71 days in sandy loam and silt loam soils, respectively.[6] A primary degradation product of fipronil, fipronil desulfinyl, is often more toxic and persistent than the parent compound.[9]

A generalized degradation pathway for phenylpyrazole insecticides is illustrated in the diagram below.

G This compound This compound (Parent Compound) Hydrolysis Hydrolysis (e.g., alkaline conditions) This compound->Hydrolysis Photolysis Photolysis (Sunlight) This compound->Photolysis Metabolism Microbial Metabolism (Soil/Sediment) This compound->Metabolism Degradate_B Hydrolytic Products Hydrolysis->Degradate_B Degradate_A Oxidation Products Photolysis->Degradate_A Degradate_C Metabolic Products (e.g., Sulfones, Sulfides) Metabolism->Degradate_C Mineralization Mineralization (CO2, H2O, etc.) Degradate_A->Mineralization Degradate_B->Mineralization Degradate_C->Mineralization

A generalized degradation pathway for phenylpyrazole insecticides.

Environmental Fate Data (Quantitative Summary)

The following tables summarize key quantitative data for the environmental fate of fipronil and ethiprole, which can serve as indicators for the expected behavior of this compound.

Table 1: Degradation Half-lives (DT50)

CompoundMediumConditionDT50 (days)Reference
FipronilSoilAerobic21 - 219[7][9]
FipronilAquatic SedimentAnaerobic116 - 130[7]
FipronilWater (Photolysis)pH 70.15 (3.6 hours)[7]
EthiproleSoil (Sandy Loam)Aerobic30[6]
EthiproleSoil (Silt Loam)Aerobic71[6]
EthiproleFlooded SoilAnaerobic11.2[6]
EthiproleWater (Hydrolysis)pH 9121[6]

Table 2: Mobility and Bioaccumulation Potential

CompoundParameterValueInterpretationReference
FipronilSoil Adsorption Coefficient (Koc)1,086 - 6,863 L/kgLow to slight mobility[7]
FipronilBioconcentration Factor (BCF)240 L/kgHigh potential to bioconcentrate[7]
EthiproleSoil Adsorption Coefficient (Freundlich, Kf)1.8 - 14.9Moderately mobile[6]

Experimental Protocols

Standardized experimental protocols are used to determine the environmental fate of pesticides. The following are brief descriptions of key study types.

5.1 Hydrolysis Study

  • Objective: To determine the rate of degradation of a substance in water at different pH levels.

  • Methodology:

    • A sterile aqueous buffer solution of known pH (typically 4, 7, and 9) is prepared.

    • The test substance (e.g., radiolabeled this compound) is added to the solutions to a known concentration.

    • The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

    • Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any major degradation products.

    • The rate of hydrolysis and the half-life (DT50) are calculated.[6]

5.2 Photolysis Study

  • Objective: To determine the rate of degradation of a substance in water or on soil surfaces due to exposure to light.

  • Methodology:

    • A solution of the test substance in a buffer or on a soil matrix is prepared.

    • The samples are exposed to a light source that simulates natural sunlight.

    • Control samples are kept in the dark to differentiate between photolytic and other degradation processes.

    • Samples are collected at different time points and analyzed for the parent compound and photoproducts.

    • The photodegradation rate and half-life are determined.[7]

5.3 Aerobic and Anaerobic Soil Metabolism Study

  • Objective: To determine the rate and pathway of degradation of a substance in soil under aerobic or anaerobic conditions.

  • Methodology:

    • Soil samples with known characteristics (e.g., texture, organic matter content, pH) are collected.

    • The test substance is applied to the soil samples.

    • For aerobic studies, the soil is maintained with adequate oxygen supply. For anaerobic studies, the soil is flooded and purged with an inert gas to remove oxygen.

    • The treated soil is incubated at a constant temperature.

    • Soil samples are extracted and analyzed at various intervals to measure the decline of the parent compound and the formation and decline of metabolites.

    • The DT50 and DT90 (time for 90% degradation) values are calculated.[6]

The workflow for a typical soil metabolism study is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Application Application to Soil Samples Soil_Collection->Application Test_Substance Radiolabeled Test Substance Test_Substance->Application Aerobic Aerobic Incubation (Controlled Temp & Moisture) Application->Aerobic Anaerobic Anaerobic Incubation (Flooded, Oxygen-free) Application->Anaerobic Sampling Periodic Sampling Aerobic->Sampling Anaerobic->Sampling Extraction Soil Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Degradation_Curve Degradation Curve Plotting Analysis->Degradation_Curve Metabolite_ID Metabolite Identification Analysis->Metabolite_ID DT50_Calc DT50 & DT90 Calculation Degradation_Curve->DT50_Calc

A typical experimental workflow for a soil metabolism study.

Mobility in the Environment

The mobility of a pesticide in soil is primarily governed by its adsorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong binding to soil and low mobility, reducing the potential for leaching into groundwater. Fipronil, with a high Koc, is considered to have low mobility.[7] The mobility of ethiprole is described as moderate.[6] Given its chemical structure, this compound is also expected to exhibit low to moderate mobility in soil.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism directly from the surrounding medium (e.g., water).[10] A high BCF indicates a greater potential for the chemical to accumulate in living tissues. Fipronil has a high potential for bioconcentration in aquatic organisms.[7] This suggests that this compound may also have the potential to bioaccumulate, warranting further investigation.

Conclusion and Recommendations

While a definitive assessment of the environmental fate and behavior of this compound is hampered by a lack of specific data, the information available for analogous phenylpyrazole insecticides provides a strong basis for a preliminary evaluation. This compound is likely to be moderately persistent in the environment, with degradation occurring through a combination of photolysis, hydrolysis, and microbial metabolism. Its mobility in soil is expected to be low to moderate, with a potential for bioaccumulation in aquatic organisms.

For a comprehensive understanding, the following research is recommended:

  • Standardized environmental fate studies on this compound, including hydrolysis, photolysis, and soil and sediment metabolism, to determine its degradation rates and pathways.

  • Mobility studies to determine the soil adsorption coefficient (Koc) of this compound in various soil types.

  • Bioaccumulation studies to determine the bioconcentration factor (BCF) in relevant aquatic organisms.

The generation of this data is critical for a thorough risk assessment and for ensuring the environmental safety of this compound.

References

Acetoprole: A Toxicological Profile on Non-Target Organisms - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative data on the toxicological effects of acetoprole on non-target organisms is exceedingly scarce. This compound is an obsolete acaricide and insecticide that is not generally approved for use in developed nations.[1] Consequently, this document serves as a technical profile summarizing the limited available information and providing a framework for understanding its potential ecotoxicological impact based on its chemical class.

Introduction

This compound is a phenylpyrazole insecticide and acaricide formerly used to control sucking and chewing insect pests on crops such as vegetables, fruit, and cotton.[1] As a member of the phenylpyrazole class, its mode of action involves the disruption of the central nervous system of insects.[2] Despite its past use, there is a significant lack of published data regarding its human health and environmental toxicology.[1] This guide synthesizes the available information and outlines the general principles and methodologies relevant to assessing the toxicological profile of a pesticide like this compound on non-target organisms.

Mechanism of Action: Phenylpyrazole Insecticides

This compound functions as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[2] This mode of action is characteristic of phenylpyrazole insecticides. The binding of this compound to these channels blocks the influx of chloride ions into neurons, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the target insect.[2] Phenylpyrazole insecticides typically exhibit selective toxicity, binding with higher affinity to insect GABA receptors than to those of mammals.[2]

cluster_neuron Postsynaptic Neuron cluster_membrane Neuronal Membrane cluster_synapse Synaptic Cleft GABA_R GABA-gated Chloride Channel Chloride_ion Chloride Ions (Cl-) GABA_R->Chloride_ion Normal Influx (Inhibited) Hyperexcitation Hyperexcitation & Paralysis GABA_R->Hyperexcitation Results in GABA GABA GABA->GABA_R Binds This compound This compound This compound->GABA_R Blocks

Caption: Signaling pathway of this compound's neurotoxic effect.

Toxicological Profile on Non-Target Organisms

While specific quantitative data for this compound is largely absent from peer-reviewed literature, general concerns for non-target organisms can be inferred from its intended use and chemical class.

Honey Bees and Other Pollinators

Insecticides, as a group, pose a significant risk to pollinators.[3] Phenylpyrazoles, like fipronil, are known to be highly toxic to honey bees.[4] Although direct data on this compound is unavailable, concerns have been raised about its potential impact on honey bees and other pollinators.[2] The toxicity of insecticides to bees can occur through direct contact with spray residues on plants or through the consumption of contaminated nectar and pollen.[5]

Aquatic Organisms

The potential for pesticides to contaminate aquatic environments through runoff and spray drift is a key aspect of environmental risk assessment.[6] While some reports suggest this compound has a potential impact on aquatic invertebrates, no specific LC50 (lethal concentration for 50% of the test population) values are publicly available.[2]

Avian Species

Available information suggests that this compound is relatively non-toxic to birds compared to some other insecticides.[2] However, without specific LD50 (lethal dose for 50% of the test population) data from acute oral toxicity studies, a definitive assessment of avian risk is not possible. Avian exposure to pesticides can occur through the ingestion of treated seeds, contaminated insects, or direct contact with sprays.[7]

Soil Organisms

The impact of pesticides on soil microbial communities and other soil-dwelling organisms is a critical component of ecotoxicological evaluation.[8][9] Pesticides can alter the structure and activity of microbial populations, which may have cascading effects on soil health and nutrient cycling.[8] No studies specifically investigating the effects of this compound on soil organisms were identified.

Data Presentation

Due to the lack of publicly available quantitative data (e.g., LD50, LC50, NOEC, LOEC) for this compound's effects on non-target organisms, the creation of structured data tables for comparison is not feasible at this time.

Experimental Protocols for Ecotoxicological Assessment

In the absence of specific experimental data for this compound, this section outlines a generalized workflow for assessing the toxicity of a pesticide to non-target organisms. This workflow represents a standard approach in ecotoxicological research and regulatory assessment.

cluster_workflow Generalized Ecotoxicological Assessment Workflow start Tier 1: Acute Toxicity Testing subgroup_acute Determination of LD50/LC50 start->subgroup_acute tier2 Tier 2: Chronic & Sublethal Effects subgroup_acute->tier2 subgroup_chronic Reproductive & Developmental Studies (NOEC, LOEC) tier2->subgroup_chronic tier3 Tier 3: Higher-Tier Studies subgroup_chronic->tier3 subgroup_higher Mesocosm/Field Studies Population-level Effects tier3->subgroup_higher risk_assessment Risk Assessment (Exposure vs. Effect) subgroup_higher->risk_assessment end Regulatory Decision risk_assessment->end

Caption: A generalized workflow for pesticide ecotoxicological assessment.

Acute Toxicity Testing
  • Objective: To determine the short-term lethal dose or concentration of a substance.

  • Endpoints:

    • LD50 (Median Lethal Dose): The statistically derived single dose of a substance that can be expected to cause death in 50% of the test animals. Typically used for terrestrial organisms (e.g., birds, bees - contact).

    • LC50 (Median Lethal Concentration): The concentration of a substance in an environmental medium (e.g., water, air) that is expected to kill 50% of a group of organisms during a specific exposure period. Commonly used for aquatic organisms.

  • Methodology (General): Groups of test organisms are exposed to a range of concentrations of the test substance for a defined period (e.g., 48 or 96 hours for aquatic species). Mortality is recorded, and the LD50 or LC50 is calculated using statistical methods.

Chronic and Sublethal Effect Studies
  • Objective: To evaluate the effects of long-term exposure to lower concentrations of a substance.

  • Endpoints:

    • NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effects are observed.

    • LOEC (Lowest Observed Effect Concentration): The lowest tested concentration at which statistically significant adverse effects are observed.

  • Methodology (General): Test organisms are exposed to the substance over a significant portion of their lifespan. Effects on reproduction, growth, development, and behavior are monitored.

Higher-Tier Studies
  • Objective: To assess the effects of a substance under more realistic environmental conditions.

  • Methodology (General): These can include mesocosm studies (large, controlled outdoor experimental systems that simulate a natural environment) or full-scale field studies. These studies aim to evaluate the impact on populations and communities of organisms.

Conclusion

The toxicological profile of this compound on non-target organisms remains largely uncharacterized in the public domain. As a discontinued and not widely approved pesticide, it is unlikely that extensive new research will be conducted. For researchers and drug development professionals, the case of this compound highlights the importance of comprehensive ecotoxicological testing and data transparency for all active compounds released into the environment. While its mode of action as a phenylpyrazole is understood, the absence of quantitative toxicity data for a range of non-target species prevents a thorough risk assessment. Future research on novel insecticides should prioritize the generation of such data to ensure the protection of environmental health.

References

The Bioaccumulation Potential and Ecotoxicology of Acetoprole: A Methodological and Conceptual Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and regulatory databases contain very limited specific quantitative data on the bioaccumulation potential and ecotoxicology of acetoprole. This is likely due to its status as a discontinued or obsolete insecticide in many regions.[1] Consequently, this guide provides a comprehensive overview of the principles, experimental methodologies, and conceptual frameworks that would be employed to assess the environmental risk of a phenylpyrazole insecticide like this compound. The data presented in the tables are illustrative and based on general knowledge of this class of compounds, and should not be construed as experimentally determined values for this compound.

Introduction to this compound and the Phenylpyrazole Class

This compound is a synthetic insecticide belonging to the phenylpyrazole chemical class.[2] Phenylpyrazole insecticides are broad-spectrum agents used in agriculture and veterinary medicine to control a variety of pests.[2] The primary mode of action for this class of insecticides is the disruption of the central nervous system of insects.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure, leading to a concentration in the organism that is higher than in the surrounding environment.[3][4] The potential for a substance to bioaccumulate is a critical component of environmental risk assessment. Key metrics for assessing bioaccumulation potential are the octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF).[5]

Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity (affinity for fats and oils) versus its hydrophilicity (affinity for water).[6] A high Kow value suggests a greater potential for a substance to partition into the fatty tissues of organisms and thus bioaccumulate.[6][7]

Table 1: Illustrative Bioaccumulation Potential Data for a Phenylpyrazole Insecticide

ParameterValueInterpretation
Log Kow> 4.5High potential for bioaccumulation
BCF (Fish)> 2000Considered bioaccumulative (B) under EU REACH criteria[7]
BCF (Fish)> 5000Considered very bioaccumulative (vB) under EU REACH criteria[7]
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (Kow)

The "shake-flask" method is a common experimental protocol for determining the Kow of a substance.

  • Preparation: A solution of the test substance (e.g., this compound) is prepared in either n-octanol or water.

  • Partitioning: A known volume of the solution is placed in a flask with a known volume of the other solvent (water or n-octanol, respectively).

  • Equilibration: The flask is shaken until equilibrium is reached, allowing the substance to partition between the two phases.

  • Separation and Analysis: The octanol and water phases are separated. The concentration of the test substance in each phase is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

  • Calculation: The Kow is calculated as the ratio of the concentration of the substance in the octanol phase to its concentration in the water phase.[8]

Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is a measure of the extent to which a chemical is absorbed by an aquatic organism from the water.[3][5] It is calculated as the ratio of the chemical concentration in the organism to the concentration in the water at a steady state.[3]

Experimental Protocol: Determination of Bioconcentration Factor (BCF) in Fish

A common method for determining the BCF in fish involves a flow-through system.

  • Acclimation: Test fish (e.g., rainbow trout or fathead minnow) are acclimated to laboratory conditions.

  • Exposure (Uptake Phase): The fish are exposed to a constant, low concentration of the test substance in the water for a defined period. Water and fish tissue samples are taken at regular intervals to measure the concentration of the substance.

  • Depuration (Clearance Phase): The fish are then transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured over time.

  • Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish tissue to the concentration in the water at a steady state. It can also be determined from the ratio of the uptake and depuration rate constants.[7]

Ecotoxicology

Ecotoxicology is the study of the toxic effects of chemical and physical agents on living organisms, especially on populations and communities within defined ecosystems. A standard battery of tests is used to assess the potential harm of a pesticide to non-target organisms.

Aquatic Ecotoxicology

Pesticides can have a range of adverse effects on fish, including mortality, reduced growth, and reproductive impairment.[9][10][11] Acute toxicity is typically assessed by determining the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of the test organisms over a specified period (e.g., 96 hours).

Table 2: Illustrative Acute Ecotoxicity Data for a Phenylpyrazole Insecticide in Fish

SpeciesEndpointValue (µg/L)Duration
Rainbow Trout (Oncorhynchus mykiss)96-h LC5010 - 10096 hours
Bluegill Sunfish (Lepomis macrochirus)96-h LC5010 - 10096 hours
Fathead Minnow (Pimephales promelas)96-h LC5010 - 10096 hours
  • Test Organisms: A group of fish of a single species and similar size are used.

  • Exposure: The fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours. A control group is exposed to clean water.

  • Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Aquatic invertebrates, such as the water flea Daphnia magna, are crucial components of aquatic food webs and are often sensitive to pesticide contamination.[12] The primary endpoint for acute toxicity in Daphnia is immobilization (EC50).

Table 3: Illustrative Acute Ecotoxicity Data for a Phenylpyrazole Insecticide in Daphnia magna

SpeciesEndpointValue (µg/L)Duration
Daphnia magna48-h EC501 - 1048 hours
  • Test Organisms: Young daphnids (<24 hours old) are used.

  • Exposure: The daphnids are exposed to a series of concentrations of the test substance in a static system for 48 hours. A control group is maintained in clean water.

  • Observations: The number of immobilized daphnids in each concentration is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value, the concentration that causes immobilization in 50% of the daphnids, is calculated.

Algae are primary producers in aquatic ecosystems, and their inhibition can have cascading effects on the entire food web.[13][14] The endpoint for algal toxicity tests is the inhibition of growth (EC50).

Table 4: Illustrative Ecotoxicity Data for a Phenylpyrazole Insecticide in Algae

SpeciesEndpointValue (µg/L)Duration
Green Algae (Pseudokirchneriella subcapitata)72-h EC50100 - 100072 hours
  • Test Organism: A culture of a unicellular green alga is used.

  • Exposure: The algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium under controlled conditions of light and temperature for 72 hours.

  • Measurement of Growth: Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measure like fluorescence.

  • Data Analysis: The EC50 value, the concentration that causes a 50% reduction in algal growth, is determined.

Terrestrial Ecotoxicology

Bees and other pollinators are essential for many ecosystems and agricultural systems.[15][16] Pesticides can be highly toxic to bees, and both acute contact and oral toxicity are assessed.[17][18]

Table 5: Illustrative Acute Ecotoxicity Data for a Phenylpyrazole Insecticide in Bees

SpeciesEndpointValue (µ g/bee )Exposure Route
Honey Bee (Apis mellifera)48-h Contact LD50< 2Contact
Honey Bee (Apis mellifera)48-h Oral LD50< 2Oral
  • Contact Toxicity: Bees are topically exposed to a range of doses of the test substance dissolved in a suitable solvent.

  • Oral Toxicity: Bees are fed a sucrose solution containing a range of concentrations of the test substance.

  • Observations: In both tests, mortality is recorded at regular intervals over 48 or 96 hours.

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the bees) is calculated.

Mode of Action and Signaling Pathways

This compound, as a phenylpyrazole insecticide, is expected to act as a neurotoxin. The primary mode of action for this class of compounds is the antagonism of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects. GABA is an inhibitory neurotransmitter. By blocking the GABA receptor, phenylpyrazole insecticides cause hyperexcitation of the insect's nervous system, leading to paralysis and death.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA Receptor-Chloride Channel Complex GABA->GABA_R Binds to Cl_channel Chloride Ion Channel (Open) GABA_R->Cl_channel Activates Cl_influx Chloride Ion Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_influx->Hyperpolarization This compound This compound This compound->GABA_R Blocks

Caption: Phenylpyrazole insecticide mode of action via GABA receptor antagonism.

Generalized Experimental Workflow for Ecotoxicological Assessment

The assessment of a pesticide's environmental risk follows a structured, multi-step process.

G cluster_0 Phase 1: Scoping and Physicochemical Characterization cluster_1 Phase 2: Base-Set Ecotoxicity Testing cluster_2 Phase 3: Higher-Tier and Chronic Testing (if required) cluster_3 Phase 4: Terrestrial Ecotoxicology cluster_4 Phase 5: Risk Assessment A Literature Review and Data Gap Analysis B Determination of Physicochemical Properties (e.g., Kow, Solubility) A->B C Acute Fish Toxicity (e.g., 96-h LC50) B->C D Acute Daphnia Immobilisation (e.g., 48-h EC50) B->D E Algal Growth Inhibition (e.g., 72-h EC50) B->E H Bioaccumulation Study (BCF) B->H If Kow suggests bioaccumulation potential F Chronic Fish Toxicity (e.g., Early Life Stage Test) C->F If risk indicated G Chronic Daphnia Reproduction Test C->G If risk indicated I Toxicity to Bees (Contact and Oral LD50) C->I J Toxicity to Soil Organisms (e.g., Earthworms) C->J K Exposure Assessment L Effects Assessment D->F If risk indicated D->G If risk indicated D->I D->J E->F If risk indicated E->G If risk indicated E->I E->J F->L G->L H->L I->L J->L M Risk Characterization (e.g., PEC/PNEC Ratio) K->M L->M

Caption: Generalized workflow for pesticide ecotoxicological assessment.

Conclusion

While specific data for this compound is scarce, the established principles and methodologies for assessing the bioaccumulation potential and ecotoxicology of pesticides provide a clear framework for evaluating its environmental risk. Based on its classification as a phenylpyrazole insecticide, it is anticipated that this compound would exhibit neurotoxic effects in non-target invertebrates. A thorough assessment would require a comprehensive suite of studies to determine its Kow, BCF, and toxicity to a range of aquatic and terrestrial organisms. This guide provides the foundational knowledge and experimental outlines necessary for such an undertaking.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Acetoprole Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoprole is a phenylpyrazole insecticide used in agricultural settings to control a variety of insect pests.[1][2] As with any pesticide, monitoring for its residues in food and environmental samples is crucial to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the detection and quantification of this compound residues using modern analytical techniques. The methodologies described are based on the widely adopted QuEChERS sample preparation method followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueReference
Chemical FormulaC₁₃H₁₀Cl₂F₃N₃O₂S[1]
Molecular Weight400.2 g/mol [1]
IUPAC Name1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone[1]
CAS Number209861-58-5[2]

Analytical Methodology

The recommended workflow for the analysis of this compound residues involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis.[3][4][5]

Experimental Workflow for this compound Residue Analysis

G cluster_0 Sample Preparation (QuEChERS) cluster_1 Instrumental Analysis cluster_2 Data Processing Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction Homogenization->Extraction 10g sample Salting_out 3. Partitioning with Salts Extraction->Salting_out Add ACN Centrifugation1 4. Centrifugation Salting_out->Centrifugation1 Add MgSO4, NaCl dSPE_Cleanup 5. Dispersive SPE Cleanup Centrifugation1->dSPE_Cleanup Take supernatant Centrifugation2 6. Centrifugation dSPE_Cleanup->Centrifugation2 Add PSA, C18 Final_Extract 7. Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS Quantification Quantification LC_MSMS->Quantification GC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for this compound residue analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is a general guideline and may require optimization based on the specific matrix.

Materials and Reagents:

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge capable of 4000 rpm

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) - for pigmented samples

  • Deionized water

Protocol:

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of deionized water and let it soak for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18. For samples with high pigment content (e.g., spinach), add 7.5 mg of GCB.

  • Vortex and Centrifuge: Cap the d-SPE tube, vortex for 30 seconds, and then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is the final extract. Take an aliquot for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, the extract can often be diluted with the initial mobile phase. For GC-MS/MS, a solvent exchange to a more volatile solvent like acetone/hexane may be necessary.[6]

Logical Relationship for d-SPE Sorbent Selection

G Start Sample Matrix Characteristics Fatty High Fat Content? Start->Fatty Pigmented High Pigment Content? Fatty->Pigmented Yes Fatty->Pigmented No Acidic Acidic Analytes? Pigmented->Acidic Yes Pigmented->Acidic No PSA_C18 Use PSA + C18 Pigmented->PSA_C18 No PSA_C18_GCB Use PSA + C18 + GCB Pigmented->PSA_C18_GCB Yes Acidic->PSA_C18 No C18_only Use C18 only Acidic->C18_only Yes

Caption: Decision tree for d-SPE sorbent selection.

Instrumental Analysis: LC-MS/MS

LC-MS/MS is highly suitable for the analysis of moderately polar and thermally labile pesticides like this compound.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., Triple Quadrupole).

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Parameters (Typical):

ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 5% B to 95% B in 10 min, hold for 2 min, return to initial in 0.1 min, equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Parameters (Predicted for this compound):

Since this compound is a phenylpyrazole, it is expected to ionize well in positive electrospray ionization (ESI+) mode. The following are predicted MRM (Multiple Reaction Monitoring) transitions. These must be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound401.0To be determinedTo be determinedTo be determined

Note: The precursor ion is based on [M+H]⁺. Product ions and collision energies need to be determined by infusing an this compound standard solution into the mass spectrometer.

Instrumental Analysis: GC-MS/MS

GC-MS/MS can be an alternative or confirmatory technique.

Instrumentation:

  • Gas Chromatograph with a Tandem Mass Spectrometer.

  • DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

GC Parameters (Typical):

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 10 °C/min (hold 5 min)

MS/MS Parameters (Predicted for this compound):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound400.0To be determinedTo be determinedTo be determined

Note: The precursor ion is based on the molecular ion [M]⁺. Product ions and collision energies need to be determined experimentally.

Method Validation and Data Presentation

Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021) to ensure the reliability of the results. Key validation parameters are summarized below. The values presented are typical for multi-residue pesticide analysis and should be experimentally verified for this compound.

ParameterTypical Performance Criteria
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery (%) 70 - 120%
Repeatability (RSDr %) < 20%
Reproducibility (RSDw %) < 20%

Conclusion

The described analytical methods provide a robust framework for the detection and quantification of this compound residues in various matrices. The combination of QuEChERS sample preparation with LC-MS/MS and/or GC-MS/MS analysis offers the necessary selectivity, sensitivity, and efficiency for routine monitoring and research applications. It is imperative that these methods are properly validated in the laboratory for the specific matrices of interest to ensure accurate and reliable data.

References

Application Note: Quantification of Acetoprole in Soil by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetoprole is a phenylpyrazole insecticide used to control a variety of insect pests in agricultural settings. Its persistence and potential for environmental contamination necessitate a reliable and sensitive analytical method for its quantification in soil matrices. This application note describes a robust method for the determination of this compound in soil using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, providing high recovery and throughput. This method is intended for use by researchers, scientists, and professionals in the fields of environmental science and drug development.

Chemical Information

  • Compound Name: this compound

  • Chemical Class: Phenylpyrazole Insecticide

  • Molecular Formula: C₁₃H₁₀Cl₂F₃N₃O₂S[1][2]

  • Molecular Weight: 400.2 g/mol [1][2]

  • Structure:

Experimental Protocol

1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[3][4][5]

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flow:

      • Desolvation Gas: 800 L/hr

      • Cone Gas: 50 L/hr

    • Multiple Reaction Monitoring (MRM): The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).

Data Presentation

Table 1: MRM Transitions for this compound Quantification

CompoundPrecursor Ion (m/z)Product Ion (Quantifier, m/z)Collision Energy (eV)Product Ion (Qualifier, m/z)Collision Energy (eV)
This compound401.2324.120282.135

Table 2: Method Validation Parameters

The method was validated according to SANTE/11312/2021 guidelines.[6][7]

ParameterResult
Linearity (R²) > 0.99 (over a range of 0.1 - 100 ng/mL)
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg

Table 3: Accuracy and Precision Data

Recovery and precision were assessed by spiking blank soil samples at three different concentration levels (n=6).

Spiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
195.26.8
1098.74.5
50101.53.2

Experimental Workflow Visualization

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup sample Soil Sample (10g) extraction Add 10 mL Acetonitrile Vortex 1 min sample->extraction salts Add QuEChERS Salts Shake 1 min extraction->salts centrifuge1 Centrifuge (4000 rpm, 5 min) salts->centrifuge1 supernatant Acetonitrile Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA + MgSO4) supernatant->dspe centrifuge2 Centrifuge (10000 rpm, 2 min) dspe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter hplc_ms HPLC-MS/MS Analysis filter->hplc_ms

Caption: Workflow for the quantification of this compound in soil.

The described HPLC-MS/MS method provides a sensitive, accurate, and reliable approach for the quantification of this compound in soil. The use of the QuEChERS sample preparation protocol allows for high sample throughput with excellent recoveries and minimal matrix effects. The method meets the performance criteria required for routine monitoring of pesticide residues in environmental samples.

References

Application Notes and Protocols for the Integration of Acetoprole in Pest Management Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice and Use of Fipronil as a Proxy

It is critical to note that acetoprole is an obsolete and discontinued insecticide in many parts of the world.[1] Consequently, there is a significant lack of current, publicly available data regarding its specific efficacy, ecotoxicology, and environmental fate. To provide a comprehensive and data-rich resource, this document will utilize data for fipronil, a structurally and functionally similar, widely studied phenylpyrazole insecticide, as a representative example for quantitative analysis and for framing experimental protocols. This substitution is clearly indicated where fipronil data is used. Researchers should validate any findings with this compound-specific studies if the compound is available for research purposes.

Introduction to this compound and its Role in Integrated Pest Management (IPM)

This compound is a broad-spectrum phenylpyrazole insecticide that has been used to control a variety of sucking and chewing insect pests in agricultural settings, including on crops like vegetables, fruit, and cotton.[1] Phenylpyrazole insecticides, as a class, were developed in response to growing resistance to other insecticide classes.[2]

An Integrated Pest Management (IPM) approach is a sustainable strategy for managing pests that combines various control methods to minimize economic, health, and environmental risks.[3][4] The core principles of IPM involve monitoring pest populations, establishing economic injury levels, and utilizing a combination of biological, cultural, physical, and chemical controls. Chemical control, including the use of insecticides like this compound, is typically considered a last resort within an IPM framework.[4] The successful integration of an insecticide into an IPM program hinges on its efficacy against target pests, its selectivity towards non-target organisms (especially beneficial insects), and its overall environmental impact.[2]

Mode of Action: GABA-Gated Chloride Channel Antagonist

This compound, like other phenylpyrazole insecticides, acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[5] GABA is the primary inhibitory neurotransmitter in insects. By blocking the GABA receptor, this compound prevents the influx of chloride ions, leading to hyperexcitation, convulsions, and ultimately, the death of the insect.[5] This mode of action is distinct from many other classes of insecticides, which can be beneficial in managing resistance.[2]

cluster_0 Insect Neuron GABA GABA (Neurotransmitter) Receptor GABA-gated Chloride Channel GABA->Receptor Binds to Neuron Postsynaptic Neuron Receptor->Neuron Opens Channel Chloride Chloride Ions (Cl-) Chloride->Receptor Influx This compound This compound This compound->Receptor Blocks Hyperexcitation Hyperexcitation & Paralysis Neuron->Hyperexcitation Leads to

Caption: Mode of action of this compound on the insect GABA-gated chloride channel.

Quantitative Data: Efficacy, Ecotoxicology, and Environmental Fate (Fipronil as a Proxy)

The following tables summarize key quantitative data for fipronil, which can serve as a reference point for researchers investigating this compound.

Table 1: Efficacy of Fipronil Against Target Pests (LC50 Values)

Target PestSpeciesLC50 ValueExposure TimeReference
Mosquito LarvaeAedes taeniorhynchus0.00043 ppm48 hours[6]
Mosquito LarvaeAnopheles quadrimaculatus0.00043 ppm48 hours[6]
Midge LarvaeChironomus crassicaudatus0.00042 ppm48 hours[6]
TickHaemaphysalis bispinosa0.53 ppm10-19 days[7]
Dieldrin-Susceptible HouseflyMusca domestica0.4 mg/lNot Specified[6]
Dieldrin-Resistant HouseflyMusca domestica36 mg/lNot Specified[6]

Table 2: Toxicity of Fipronil to Non-Target Organisms

OrganismSpeciesToxicity ValueEndpointReference
HoneybeeApis mellifera0.004 µ g/bee LD50 (Contact)[5]
Predatory Flower BugOrius spp.38.8-94.5% mortalityField Application[8]
Predatory Big-Eyed BugGeocoris spp.38.8-94.5% mortalityField Application[8]
Freshwater Invertebrate (Daphnid)Daphnia spp.9.8 µg/LNOEL[8]
Freshwater Invertebrate (Daphnid)Daphnia spp.20.0 µg/LLOEL[8]
Mysid ShrimpAmericamysis bahia140 ng/L96-hour LC50[8]
OysterCrassostrea virginica0.77 mg/LEC50[8]
LizardAcanthodactylus dumerili30 µg a.i./g bwLD50[5]
Bobwhite QuailColinus virginianus11.3 mg/kgLD50[5]
Mallard DuckAnas platyrhynchos>2150 mg/kgLD50[5]
RatRattus norvegicus97 mg/kgLD50 (Oral)[5]

Table 3: Environmental Fate of Fipronil

CompartmentParameterValueReference
SoilHalf-life3 to 7.3 months (incorporated)[9]
Soil SurfaceHalf-life0.7 to 1.7 months[9]
Water (Anaerobic)Half-life116-130 days[9]
Water (with sunlight)Half-life3.6 hours[9]
VegetationHalf-life3-7 months[9]

Experimental Protocols for IPM Research

The following protocols are designed to assess the suitability of an insecticide like this compound for use in an IPM program.

Protocol for Determining Acute Toxicity to a Target Pest (e.g., Leaf-Dip Bioassay for a Foliar Pest)

Objective: To determine the median lethal concentration (LC50) of this compound for a specific target pest.

Materials:

  • This compound technical grade or formulated product

  • Distilled water and appropriate solvent (if necessary)

  • Surfactant

  • Leaf discs from the host plant (e.g., cotton, cabbage)

  • Petri dishes with moistened filter paper

  • Target pest insects (uniform age/stage)

  • Fine paintbrush

  • Beakers, graduated cylinders, and pipettes

  • Environmental chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound. From this, create a series of serial dilutions to achieve a range of concentrations expected to cause between 10% and 90% mortality. A control solution (water and surfactant only) must be included.

  • Leaf Disc Treatment: Immerse leaf discs in each test concentration for a standardized time (e.g., 10 seconds). Allow the discs to air dry completely.

  • Experimental Setup: Place one treated leaf disc into each Petri dish.

  • Insect Introduction: Carefully transfer a known number of insects (e.g., 10-20) onto each leaf disc using a fine paintbrush.

  • Incubation: Place the Petri dishes in an environmental chamber under conditions suitable for the test insect.

  • Mortality Assessment: Assess mortality at 24, 48, and 72 hours post-exposure. Insects that are moribund or unable to move when prodded with a paintbrush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LC50 and its 95% confidence intervals.

Protocol for Assessing Non-Target Effects: Acute Toxicity to a Predatory Mite (e.g., Phytoseiulus persimilis)

Objective: To evaluate the lethal effects of this compound on a key biological control agent.

Materials:

  • This compound test solutions (as prepared in 4.1)

  • Predatory mites (P. persimilis) and their prey (e.g., two-spotted spider mites, Tetranychus urticae)

  • Bean leaf discs

  • Ventilated experimental units (e.g., modified Petri dishes)

  • Micro-immersion equipment or a Potter spray tower

  • Stereomicroscope

Procedure:

  • Exposure:

    • Residual Exposure: Dip bean leaf discs in the test solutions and allow them to dry. Place the discs in the experimental units.

    • Direct Contact: Treat the predatory mites directly using a micro-immersion technique or a Potter spray tower.[10]

  • Introduction of Mites: Transfer a known number of adult female predatory mites to each treated leaf disc.

  • Provision of Prey: Add a sufficient number of prey mites to each disc to serve as a food source.

  • Incubation: Maintain the experimental units in an environmental chamber.

  • Assessment: After a set period (e.g., 48 or 72 hours), record the mortality of the predatory mites. Also, record sublethal effects such as fecundity (number of eggs laid).

  • Data Analysis: Calculate mortality rates and compare them to the control. Classify the toxicity based on established categories (e.g., IOBC classification: harmless, slightly harmful, moderately harmful, harmful).[11][12]

Protocol for Evaluating Sublethal Effects on a Parasitoid Wasp (e.g., Aphidius spp.)

Objective: To determine the sublethal impacts of this compound on the reproductive fitness and host-finding ability of a parasitoid wasp.

Materials:

  • This compound solutions at sublethal concentrations (e.g., LC10, LC20 determined from prior acute toxicity tests)

  • Parasitoid wasps (Aphidius spp.) and their host aphids

  • Host plants for the aphids

  • Glass tubes or small cages for individual wasps

  • Honey solution for food

  • Y-tube olfactometer

  • Stereomicroscope

Procedure:

  • Exposure: Expose adult parasitoid wasps to sublethal concentrations of this compound. This can be done by feeding them a honey solution containing the insecticide or by exposing them to treated surfaces.

  • Life Table Parameters:

    • Pair individual treated female wasps with an untreated male.

    • Provide a new set of host aphids daily and record the number of parasitized hosts.

    • Monitor the longevity of the treated wasps.

    • Rear the parasitized aphids to determine the emergence rate and sex ratio of the F1 generation.[13]

  • Host-Finding Behavior:

    • Use a Y-tube olfactometer to assess the ability of treated wasps to orient towards host-related cues (e.g., host-infested leaves vs. clean air).

    • Record the first choice of the wasp and the time spent in each arm of the olfactometer.

  • Data Analysis: Compare the life table parameters (longevity, fecundity, emergence rate, sex ratio) and behavioral responses of the treated wasps to those of the control group using appropriate statistical tests (e.g., ANOVA, t-tests).

IPM Integration Workflow and Decision-Making

The decision to incorporate an insecticide like this compound into an IPM program should follow a logical and data-driven workflow.

cluster_0 IPM Research & Integration Workflow PestID Pest Identification & Monitoring Threshold Economic Injury Threshold Reached? PestID->Threshold NonChemical Non-Chemical Controls (Biological, Cultural) Threshold->NonChemical No Evaluate Evaluate Insecticide (e.g., this compound) Threshold->Evaluate Yes NonChemical->PestID Efficacy Efficacy against Target Pest? Evaluate->Efficacy NonTarget Acceptable Non-Target Effects? Efficacy->NonTarget Yes Reject Reject Insecticide Efficacy->Reject No Application Targeted Application NonTarget->Application Yes NonTarget->Reject No PostEval Post-Application Monitoring Application->PostEval PostEval->PestID NoAction No Action / Continue Monitoring Reject->NonChemical Re-evaluate Options

Caption: Decision-making workflow for integrating an insecticide into an IPM program.

Logical Relationships in IPM Decision-Making for Phenylpyrazoles

The use of a phenylpyrazole insecticide like this compound within an IPM framework requires careful consideration of its benefits and risks.

cluster_0 Logical Considerations for Phenylpyrazole Use in IPM HighEfficacy High Efficacy on Target Pest UseDecision Decision: Use in IPM? HighEfficacy->UseDecision Supports Use NovelMoA Novel Mode of Action (Resistance Management) NovelMoA->UseDecision Supports Use HighToxicityNTO High Toxicity to Non-Target Organisms HighToxicityNTO->UseDecision Opposes Use Persistence Environmental Persistence Persistence->UseDecision Opposes Use SublethalEffects Sublethal Effects on Beneficials SublethalEffects->UseDecision Requires Careful Consideration

Caption: Balancing the pros and cons of phenylpyrazole use in an IPM context.

Conclusion

While this compound itself is a discontinued product with limited available data, the principles and protocols outlined here provide a robust framework for the evaluation of any new or existing insecticide for potential inclusion in an IPM program. By using a closely related compound, fipronil, as a proxy for quantitative data, researchers can understand the types of data necessary for a thorough risk-benefit analysis. A successful IPM strategy requires a holistic approach, where chemical interventions are chosen based on rigorous scientific evaluation of their efficacy, selectivity, and environmental impact. The detailed experimental protocols provided offer a starting point for generating this crucial data, ensuring that insecticides are used judiciously and sustainably.

References

Formulation of Acetoprole for Experimental Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoprole is a phenylpyrazole insecticide that acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel in insects.[1][2] Its mode of action involves the disruption of inhibitory neurotransmission, leading to hyperexcitation, paralysis, and eventual death of the target insect.[3] This document provides detailed application notes and protocols for the formulation of this compound for use in experimental bioassays, catering to researchers in insecticide development, resistance monitoring, and neurotoxicology.

Physicochemical Properties and Solubility

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)-1H-pyrazol-3-yl]ethanone[1][4]
Molecular Formula C₁₃H₁₀Cl₂F₃N₃O₂S[1]
Molecular Weight 400.2 g/mol [1]
Physical State White crystalline solid[2]

Note on Solubility: this compound is expected to be sparingly soluble in water and more soluble in organic solvents. For initial experiments, it is recommended to test solubility in a range of solvents, starting with those commonly used for phenylpyrazole insecticides, such as acetone, dimethyl sulfoxide (DMSO), and ethanol. It is crucial to determine the solubility empirically in your laboratory to ensure the accuracy of stock solution concentrations.

Experimental Protocols

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is the foundation of reliable bioassay results. The following protocol provides a general guideline.

Materials:

  • This compound (analytical grade)

  • Selected solvent (e.g., Acetone, DMSO, or Ethanol)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Magnetic stirrer and stir bars or vortex mixer

  • Glass vials with PTFE-lined caps for storage

Protocol:

  • Solvent Selection: Based on preliminary solubility tests, select a solvent that completely dissolves this compound at the desired concentration. Acetone is a common choice for many insecticides. For cell-based assays, DMSO is often used, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent toxicity.[5]

  • Calculation: Determine the mass of this compound required to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

    • Mass (mg) = Desired Concentration (mg/mL) x Volume of Solvent (mL)

  • Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolution: Transfer the weighed this compound to a volumetric flask. Add a small amount of the chosen solvent to dissolve the compound completely. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

  • Volume Adjustment: Once the this compound is fully dissolved, bring the solution to the final volume with the solvent.

  • Mixing: Mix the solution thoroughly using a magnetic stirrer or by inverting the flask multiple times to ensure homogeneity.

  • Storage: Store the stock solution in a tightly sealed glass vial at -20°C, protected from light. It is advisable to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Larval Bioassay Protocol (Adapted from WHO Guidelines)

This protocol is designed for assessing the larvicidal activity of this compound against mosquito larvae (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus).[5][6][7]

Materials:

  • This compound stock solution

  • Dechlorinated or distilled water

  • 250 mL beakers or disposable cups

  • Third or early fourth instar mosquito larvae

  • Pipettes and tips

  • Larval food (e.g., fish food powder)

  • Incubator or environmental chamber (25 ± 2°C)

Protocol:

  • Preparation of Test Solutions: Prepare a series of dilutions from the stock solution in water to achieve the desired test concentrations. A preliminary range-finding experiment is recommended to determine the appropriate concentration range. A control group receiving only the solvent at the same concentration used in the highest test solution should be included.

  • Experimental Setup:

    • Label beakers for each concentration and control, with at least three replicates per treatment.[5]

    • Add 99 mL of water to each beaker.

    • Add 1 mL of the respective this compound dilution or solvent control to each beaker and mix gently.

  • Larval Exposure:

    • Collect healthy, active third or early fourth instar larvae.

    • Carefully transfer 20-25 larvae to each beaker.[5]

  • Incubation: Place the beakers in an incubator at a constant temperature (e.g., 25°C) with a set photoperiod. A small amount of larval food can be added to each beaker.[5]

  • Mortality Assessment: Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Determine the lethal concentrations (e.g., LC₅₀ and LC₉₀) using probit analysis or other appropriate statistical methods.

Insect Cell Line Bioassay (General Protocol)

This protocol provides a general framework for assessing the cytotoxicity or insecticidal activity of this compound using insect cell lines (e.g., Sf9 from Spodoptera frugiperda).[8][9][10][11][12]

Materials:

  • Insect cell line (e.g., Sf9)

  • Complete cell culture medium (e.g., Grace's Insect Medium supplemented with 10% FBS)

  • This compound stock solution (prepared in a cell culture-compatible solvent like DMSO)

  • 96-well cell culture plates

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • Cell viability assay reagent (e.g., MTT, XTT, or resazurin)

  • Microplate reader

  • Incubator (27°C)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Allow the cells to attach and resume growth for 24 hours in the incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a solvent control (medium with the same concentration of solvent as the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 27°C.

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀) from the curve.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the bioassays.

Table 2: Larvicidal Activity of this compound against Mosquito Larvae

Mosquito SpeciesLife StageExposure Time (hours)LC₅₀ (µg/mL) [95% CI]LC₉₀ (µg/mL) [95% CI]
Aedes aegypti3rd/4th Instar24[Insert Data][Insert Data]
48[Insert Data][Insert Data]
Anopheles gambiae3rd/4th Instar24[Insert Data][Insert Data]
48[Insert Data][Insert Aata]
Culex quinquefasciatus3rd/4th Instar24[Insert Data][Insert Data]
48[Insert Data][Insert Data]

Table 3: Cytotoxicity of this compound in Insect Cell Lines

Cell LineExposure Time (hours)IC₅₀ (µM) [95% CI]
Sf9 (Spodoptera frugiperda)24[Insert Data]
48[Insert Data]
72[Insert Data]

Note: Specific IC₅₀ values for this compound in insect cell lines are not widely published and should be determined experimentally. For reference, a study on the Sf9 cell line reported IC₂₀ values for deltamethrin, acetamiprid, and dimethoate as 46.8 µM, 61.6 µM, and 68.9 µM, respectively.[12]

Visualizations

Signaling Pathway of this compound Action

This compound, as a GABA-gated chloride channel antagonist, disrupts the normal inhibitory signaling in the insect nervous system.

GABA_Antagonist_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_receptor GABA Receptor (Chloride Channel) GABA->GABA_receptor Binds to Chloride_ion Cl- GABA_receptor->Chloride_ion Channel Opens Hyperexcitation Hyperexcitation GABA_receptor->Hyperexcitation No Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABA_receptor Blocks Channel

This compound's disruption of GABAergic neurotransmission.
Experimental Workflow for Larval Bioassay

The following diagram illustrates the key steps in performing a larval bioassay to determine the efficacy of this compound.

Larval_Bioassay_Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions (Test Concentrations) A->B C Set up Bioassay Containers (Water + this compound) B->C D Introduce Mosquito Larvae (3rd/4th Instar) C->D E Incubate (24-48h) D->E F Record Mortality E->F G Data Analysis (LC50, LC90) F->G

Workflow for conducting a mosquito larval bioassay.
Experimental Workflow for Insect Cell Line Bioassay

This diagram outlines the procedure for assessing the cytotoxic effects of this compound on insect cell lines.

Cell_Line_Bioassay_Workflow A Culture Insect Cells (e.g., Sf9) B Seed Cells in 96-well Plate A->B D Treat Cells with This compound B->D C Prepare this compound Dilutions in Culture Medium C->D E Incubate (24-72h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance/ Fluorescence F->G H Data Analysis (IC50) G->H

Workflow for an insect cell line cytotoxicity assay.

References

Application Notes and Protocols for Studying Insecticide Resistance Mechanisms Using Acetoprole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetoprole, a phenylpyrazole insecticide, is a potent agent used in the control of various insect pests. Its specific mode of action targets the insect's central nervous system.[1][2] However, the widespread use of insecticides inevitably leads to the selection of resistant populations, compromising control strategies.[3][4] Understanding the mechanisms underlying this resistance is critical for developing effective resistance management programs and for the discovery of new, more robust insecticidal compounds.[5][6] These application notes provide a comprehensive guide to the experimental protocols and data interpretation required to investigate this compound resistance in insect populations.

Overview of Insecticide Resistance Mechanisms

Insects can develop resistance to insecticides through several primary mechanisms.[5] When investigating resistance to this compound, it is crucial to consider the following possibilities:

  • Target-Site Insensitivity: This occurs when a mutation in the insecticide's target protein prevents the insecticide from binding effectively.[4][7] For this compound, the target is the GABA-gated chloride channel, specifically the "Resistance to dieldrin" (Rdl) subunit.[2][8][9] A common mutation, such as A301S, can confer resistance by altering the binding site.[9][10]

  • Metabolic Resistance: This is the most common form of resistance, where insects exhibit an enhanced ability to detoxify the insecticide before it can reach its target site.[4][11] This is typically achieved through the overexpression or increased efficiency of detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CarEs).[5][12][13]

  • Reduced Penetration: This mechanism involves modifications to the insect's cuticle that slow the absorption of the insecticide, providing more time for detoxification processes to act.[4][7] Penetration resistance often acts in concert with other resistance mechanisms.[4]

  • Behavioral Resistance: In this case, insects develop behaviors to avoid contact with the insecticide, such as leaving a treated area.[3][4]

Application Notes: A Step-by-Step Approach to Characterizing this compound Resistance

A systematic approach is required to identify and characterize insecticide resistance. This typically involves a progression from phenotypic assays to biochemical and molecular investigations.

Experimental Workflow for Resistance Characterization

The overall process for investigating insecticide resistance involves collecting insect populations, conducting bioassays to confirm resistance, and then performing mechanistic studies to determine the underlying cause.

G cluster_0 Phase 1: Phenotypic Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Conclusion A Insect Collection (Field Population vs. Susceptible Lab Strain) B Dose-Response Bioassay (e.g., Topical, Diet, Vial) A->B C Data Analysis (Probit) Calculate LC50 & Resistance Ratio (RR) B->C E Synergist Bioassays (PBO, DEF, etc.) C->E If RR > 10 (Resistance Confirmed) D Biochemical Assays (P450s, GSTs, Esterases) G Identify Primary Resistance Mechanism(s) (Target-Site, Metabolic, Mixed) D->G E->D F Molecular Diagnostics (Rdl gene PCR & Sequencing) E->F F->G

Caption: A workflow for insecticide resistance mechanism studies.

Part A: Phenotypic Characterization using Bioassays

Bioassays are the first step in resistance studies, used to quantify the susceptibility of an insect population to an insecticide.[14] By comparing the response of a field population to a known susceptible laboratory strain, a Resistance Ratio (RR) can be calculated.[15]

Data Presentation: this compound Dose-Response Bioassay

The following table presents example data from a topical application bioassay comparing a susceptible (Lab-S) and a field-collected resistant (Field-R) strain of an insect pest. The Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.[15] An RR value greater than 10 is typically considered indicative of a resistant population.[15]

StrainNo. of InsectsLC50 (ng/insect) [95% CI]Slope ± SEResistance Ratio (RR)
Lab-S 5001.2 [0.9 - 1.5]2.1 ± 0.2-
Field-R 50068.4 [59.2 - 78.9]1.5 ± 0.357.0
Part B: Differentiating Resistance Mechanisms

Once resistance is confirmed phenotypically, the next step is to determine the underlying biochemical and molecular mechanisms.

1. Investigating Metabolic Resistance

Biochemical assays measure the activity of major detoxification enzyme families.[12] Comparing enzyme activity levels between resistant and susceptible strains can pinpoint the involvement of metabolic resistance.

Data Presentation: Detoxification Enzyme Activity

This table shows a comparison of key detoxification enzyme activities between susceptible (Lab-S) and resistant (Field-R) insect strains. Data is presented as a ratio of the resistant strain's activity to the susceptible strain's activity.

Enzyme FamilyAssay SubstrateActivity Ratio (Field-R / Lab-S)Implication
Cytochrome P450s (P450) 7-ethoxycoumarin O-deethylation (ECOD)15.2Likely involvement of P450s
Glutathione S-transferases (GSTs) 1-chloro-2,4-dinitrobenzene (CDNB)1.8Minor or no involvement of GSTs
α-Esterases α-naphthyl acetate (α-NA)2.1Minor or no involvement of Esterases
β-Esterases β-naphthyl acetate (β-NA)1.9Minor or no involvement of Esterases

2. Investigating Target-Site Resistance

For this compound, target-site resistance involves mutations in the Rdl gene.[9] This is investigated using molecular techniques.[16]

  • DNA Sequencing: The most direct method is to amplify and sequence the Rdl gene from both susceptible and resistant individuals. Comparing the sequences will reveal any amino acid substitutions in the resistant population, such as the A301S mutation, which is known to confer resistance to phenylpyrazoles.[9][17]

  • PCR-based Diagnostics: Once a specific mutation is identified, simpler and faster diagnostic tools like PCR-RFLP (Restriction Fragment Length Polymorphism) or allele-specific PCR can be developed to screen large numbers of individuals for the presence of the resistance allele.[18]

Detailed Experimental Protocols

Protocol 1: this compound Topical Application Bioassay

This protocol is used to determine the median lethal dose (LD50 or LC50) of this compound.[19][20]

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Microsyringe or repeating dispenser

  • Anesthetizing agent (e.g., CO2, chilling plate)

  • Petri dishes or glass vials with a food source

  • Susceptible and field-collected adult insects (e.g., 2-5 days old)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of at least five serial dilutions to cover a range of mortalities from 0% to 100%. A control group should be treated with acetone only.[21]

  • Insect Anesthetization: Anesthetize a batch of insects using CO2 or by placing them on a cold surface.

  • Topical Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5-1.0 µL) of an this compound dilution to the dorsal thorax of each insect.[21] Treat at least 3-4 replicates of 10-20 insects per concentration.

  • Holding and Observation: Place the treated insects into clean containers with access to food and water. Maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).[21]

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it cannot make a coordinated movement when prodded.[21]

  • Data Analysis: Correct for any control mortality using Abbott's formula. Analyze the dose-mortality data using probit analysis to calculate the LC50 values and their 95% fiducial limits.[22]

Protocol 2: Biochemical Assays for Detoxification Enzymes

This protocol describes a general method for preparing insect samples and measuring the activity of key metabolic enzymes.[12][22]

Materials:

  • Adult insects (susceptible and resistant strains)

  • Phosphate buffer (e.g., 0.1 M, pH 7.6)

  • Microplate reader

  • Substrates and reagents for each enzyme assay (e.g., α-NA, CDNB, ECOD)

  • Protein assay kit (e.g., Bradford)

Procedure:

  • Sample Homogenization: Homogenize individual or pooled insects on ice in phosphate buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The resulting supernatant will be used as the enzyme source.

  • Protein Quantification: Determine the total protein concentration in each supernatant sample using a standard Bradford assay. This is necessary to normalize enzyme activity.[22]

  • Enzyme Assays (performed in a 96-well plate):

    • Esterase Activity: Add supernatant to wells containing phosphate buffer and the substrate (e.g., α-naphthyl acetate). Measure the change in absorbance over time.

    • GST Activity: Add supernatant to wells containing buffer and the substrate CDNB. Measure the change in absorbance at 340 nm.

    • P450 Activity: This assay is more complex and often involves measuring the fluorescence of a product formed from a substrate like 7-ethoxycoumarin.

  • Data Analysis: Calculate the rate of reaction for each enzyme and normalize it to the protein concentration to get the specific activity. Compare the mean activities between the resistant and susceptible strains using a t-test.

Protocol 3: Molecular Detection of Target-Site Mutations

This protocol outlines the steps to identify mutations in the this compound target site, the Rdl gene.

Materials:

  • Individual insects (susceptible and resistant)

  • DNA extraction kit

  • Primers designed to amplify the region of the Rdl gene known to harbor resistance mutations (e.g., the M2 transmembrane region).[9]

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from individual insects using a commercial kit.

  • PCR Amplification: Amplify the target region of the Rdl gene using the designed primers and standard PCR conditions.

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from resistant and susceptible insects using bioinformatics software (e.g., MEGA, Geneious). Translate the nucleotide sequences into amino acid sequences and identify any non-synonymous mutations (i.e., those that result in an amino acid change) present in the resistant strain but absent in the susceptible one.

Visualizing Resistance Mechanisms and Pathways

This compound Mode of Action and Target-Site Resistance

This compound acts by blocking GABA-gated chloride channels, preventing the influx of Cl- ions and leading to hyperexcitation of the neuron. A mutation in the Rdl subunit can prevent this compound from binding, thus restoring normal channel function even in the presence of the insecticide.[8][9]

G cluster_0 Susceptible Insect cluster_1 Resistant Insect (Target-Site) GABA GABA Neurotransmitter Receptor_S GABA Receptor (Rdl) GABA->Receptor_S binds Channel_S Chloride Channel Opens Receptor_S->Channel_S Block_S Channel Blocked Receptor_S->Block_S Influx_S Cl- Influx Channel_S->Influx_S Hyperpol Neuron Hyperpolarization (Inhibition) Influx_S->Hyperpol Normal Normal Nerve Function Hyperpol->Normal This compound This compound This compound->Receptor_S blocks NoInflux No Cl- Influx Block_S->NoInflux Hyperexcite Hyperexcitation NoInflux->Hyperexcite Death_S Insect Death Hyperexcite->Death_S Receptor_R Mutated GABA Receptor (e.g., A301S) NoBind Binding Failure Receptor_R->NoBind Survival Insect Survival Receptor_R->Survival Normal function resumes Acetoprole_R This compound Acetoprole_R->Receptor_R cannot bind GABA_R GABA GABA_R->Receptor_R binds

Caption: this compound's effect on susceptible vs. resistant GABA receptors.

Metabolic Resistance Pathway

In metabolic resistance, detoxification enzymes convert the toxic this compound molecule into non-toxic, water-soluble metabolites that can be easily excreted from the insect's body.

G cluster_0 Insect Body cluster_1 Detoxification Enzymes (Upregulated) Acetoprole_In This compound Enters P450 P450s Acetoprole_In->P450 Phase I / Phase II Metabolism GST GSTs Acetoprole_In->GST Phase I / Phase II Metabolism EST Esterases Acetoprole_In->EST Phase I / Phase II Metabolism Target GABA Receptor (Target Site) Acetoprole_In->Target Reduced concentration reaches target Metabolites Non-Toxic Metabolites (Water Soluble) P450->Metabolites GST->Metabolites EST->Metabolites Excretion Excretion Metabolites->Excretion Survival_M Insect Survival Excretion->Survival_M Target->Survival_M

Caption: The process of metabolic detoxification of this compound.

References

Acetoprole as a Chemical Probe for GABA Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoprole is a phenylpyrazole insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system of both insects and mammals.[1] Its mechanism of action involves blocking the GABA-gated chloride channel, leading to hyperexcitation and death in insects. This property makes this compound a valuable chemical probe for studying the structure, function, and pharmacology of GABA receptors. This document provides detailed application notes and protocols for utilizing this compound in GABA receptor research.

While specific quantitative data for this compound is limited in publicly available literature, the data for the closely related and well-studied phenylpyrazole insecticide, fipronil, is presented here as a strong proxy. This compound is expected to exhibit a similar pharmacological profile.

Data Presentation

Quantitative Data on Phenylpyrazole (Fipronil) Interaction with GABA Receptors

The following tables summarize the inhibitory concentrations (IC50) of fipronil, a compound structurally and functionally similar to this compound, on various GABA receptor subtypes. This data is crucial for designing experiments and understanding the selectivity of this class of compounds.

Table 1: Inhibitory Potency (IC50) of Fipronil on Insect and Mammalian GABA Receptors

Receptor SourceReceptor Subtype/TargetIC50 (nM)Reference
Housefly (Musca domestica) Head MembranesRDL (Resistant to Dieldrin)10.02[2][3]
Cockroach (Periplaneta americana) NeuronsGABA Receptor30
Rat Brain MembranesNative GABA-A Receptors800[4]
Human Recombinantα6β3γ2S20,000[4][5]
Human Recombinantα6β3δ>100,000[5][6]
Human Recombinantα6β32,400[5][6]

Table 2: Comparative IC50 Values of Fipronil and Other Non-competitive Antagonists

CompoundReceptor TargetIC50 (nM)Reference
FipronilHousefly RDL10.02[2][3]
AvermectinHousefly RDL69.90[2][3]
PicrotoxininMost GABA-A Receptors2,000 - 8,000[7]
TETSHuman α2β3γ2480[7]

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with GABA receptors are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for GABA receptors.[8][9][10]

Objective: To quantify the displacement of a radiolabeled ligand from GABA receptors by this compound.

Materials:

  • Receptor Source: Membrane preparations from insect heads (e.g., housefly) or mammalian brain tissue (e.g., rat cortex), or cell lines expressing specific GABA receptor subtypes.

  • Radioligand: [³H]EBOB (ethynylbicycloorthobenzoate) or a similar non-competitive antagonist radioligand.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 0.1-0.5 mg/mL.[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • For non-specific binding control wells, add a high concentration of a known non-competitive antagonist (e.g., 10 µM unlabeled fipronil).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional effect of this compound on GABA-induced currents in neurons or cells expressing GABA receptors.[13][14][15]

Objective: To determine if this compound inhibits GABA-gated chloride currents and to quantify its potency.

Materials:

  • Cells: Primary cultured neurons or a cell line (e.g., HEK293) stably expressing the desired GABA receptor subunits.

  • External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal Solution: Containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with CsOH.

  • GABA Stock Solution: 10 mM in water.

  • This compound Stock Solution: 10 mM in DMSO.

  • Patch-clamp setup: Amplifier, micromanipulator, microscope, and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 2-5 seconds) at regular intervals.

    • Co-apply this compound at various concentrations with the same GABA concentration.

    • Wash out the this compound to observe recovery.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

In Vivo Microdialysis

This protocol allows for the in vivo monitoring of extracellular GABA levels in a specific brain region of a freely moving animal following the administration of this compound.[16][17][18]

Objective: To investigate the effect of GABA receptor blockade by this compound on basal and stimulated GABA release.

Materials:

  • Animal Model: Rat or mouse.

  • Microdialysis Probes: With a molecular weight cut-off suitable for GABA (e.g., <20 kDa).

  • Stereotaxic Apparatus.

  • Perfusion Pump and Fraction Collector.

  • Artificial Cerebrospinal Fluid (aCSF): For perfusion.

  • This compound Solution: For systemic or local administration.

  • HPLC system with fluorescence or mass spectrometry detection for GABA analysis.

Procedure:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest (e.g., hippocampus, striatum). Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

    • After establishing a stable baseline of extracellular GABA, administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe for local delivery).

    • Continue collecting dialysate samples to monitor changes in GABA levels.

  • Sample Analysis: Analyze the GABA concentration in the dialysate samples using HPLC.

  • Data Analysis: Express the GABA concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of this compound.

Visualizations

GABAergic Synaptic Transmission and the Action of this compound

GABA_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA_synapse->GABA_R Binds to Cl_ion Cl- GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABA_R Blocks Channel (Non-competitive Antagonist)

Caption: this compound blocks the GABA-A receptor chloride channel.

Experimental Workflow for Characterizing this compound using Radioligand Binding

Radioligand_Workflow start Start prep Prepare Receptor Source (Insect/Mammalian Membranes) start->prep setup Set up 96-well Plate Assay prep->setup incubate Incubate with [³H]Radioligand and this compound setup->incubate filter Filter and Wash to Separate Bound from Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for radioligand binding assay of this compound.

Experimental Workflow for Electrophysiological Characterization of this compound

Patch_Clamp_Workflow start Start prep_cells Prepare Cells Expressing GABA Receptors start->prep_cells patch Obtain Whole-Cell Patch-Clamp Configuration prep_cells->patch baseline Establish Stable Baseline GABA-Evoked Currents patch->baseline apply_this compound Co-apply this compound with GABA baseline->apply_this compound record Record Changes in Chloride Current apply_this compound->record analyze Data Analysis (IC50 determination) record->analyze end End analyze->end

Caption: Workflow for patch-clamp analysis of this compound.

References

Application Notes and Protocols for Assessing the Neurotoxic Effects of Acetoprole and Related Phenylpyrazole Insecticides in Insect Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoprole is a phenylpyrazole insecticide that acts as a potent neurotoxin in insects.[1] Like other members of its class, its primary mode of action is the disruption of the central nervous system.[1] this compound functions as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel, which is crucial for inhibitory neurotransmission.[1][2] By blocking this channel, this compound leads to neuronal hyperexcitability, paralysis, and eventual death of the insect.[3][4] Due to its higher binding affinity for insect GABA receptors compared to mammalian counterparts, it exhibits selective toxicity.[2][3]

While this compound itself is a recognized insecticide, public domain data regarding its specific quantitative toxicity (e.g., LD50 values) and detailed experimental protocols are limited, as it is considered an obsolete compound in some regions.[5] Therefore, this document will detail the neurotoxic assessment of phenylpyrazoles using fipronil as a well-documented and representative model compound. Fipronil shares the same mechanism of action as this compound and has been extensively studied, providing a robust framework for experimental design.[3][6] The protocols and data presented here are directly applicable for assessing the neurotoxicity of this compound and other novel phenylpyrazole candidates.

Mechanism of Action: GABA-Gated Chloride Channel Antagonism

In the insect central nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens an integral chloride ion (Cl⁻) channel.[4] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus causing neural inhibition.[3]

Phenylpyrazole insecticides like this compound and fipronil act as non-competitive blockers of this GABA-gated chloride channel.[2][4] They bind to a site within the channel pore, physically obstructing the passage of chloride ions even when GABA is bound to the receptor.[3] This blockade prevents neuronal inhibition, leading to uncontrolled nervous system activity, hyperexcitation, and ultimately, the death of the insect.[4] This selective action is due to a significantly higher binding affinity for insect GABA receptors over those in vertebrates.[7]

GABA_Pathway cluster_neuron Postsynaptic Neuron Membrane cluster_synapse cluster_action GABA_Receptor GABA-A Receptor (Chloride Channel) Excitation Hyperexcitation (No Inhibition) GABA_Receptor->Excitation Results in (Blocked State) Cl_in Cl⁻ Influx GABA_Receptor->Cl_in Opens Channel GABA GABA GABA->GABA_Receptor Binds This compound This compound / Fipronil This compound->GABA_Receptor Blocks Channel Inhibition Inhibition (Neuron Hyperpolarized) Cl_in->Inhibition Leads to Cl_out Extracellular Cl⁻

Figure 1: Mechanism of this compound/Fipronil action on the insect GABA-gated chloride channel.

Quantitative Neurotoxicity Data (Fipronil as Model)

The following tables summarize the acute toxicity of fipronil, a representative phenylpyrazole, against various insect models. Lethal Dose 50 (LD50) is the dose required to kill 50% of a test population and is typically measured via topical application, expressed in nanograms (ng) per insect.[4][8] Lethal Concentration 50 (LC50) is the concentration in a medium (diet or environment) required to kill 50% of the population, expressed in parts per million (ppm) or milligrams per liter (mg/L).[9]

Table 1: Acute Contact Toxicity (LD50) of Fipronil on Various Insect Species

Insect SpeciesOrderLD50 (ng/insect)Reference
Apis mellifera (Honey Bee)Hymenoptera5.9[10]
Scaptotrigona postica (Stingless Bee)Hymenoptera0.54[6]
Blattella germanica (German Cockroach)Blattodea3.8 - 6.2[11]
Musca domestica (House Fly)Diptera250[12]

Table 2: Acute Oral Toxicity (LC50) of Fipronil on Various Insect Species

Insect SpeciesOrderExposure TimeLC50Reference
Bactrocera cucurbitae (Melon Fly)Diptera24 h113 mg/L[13][14]
Bactrocera dorsalis (Oriental Fruit Fly)Diptera24 h108 mg/L[13][14]
Haemaphysalis bispinosa (Tick)Ixodida19 days0.53 ppm[9]
Rhipicephalus (Boophilus) microplus (Tick)Ixodida-0.75 ppm[9]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results in neurotoxicity assessment. Below are standard protocols for determining lethal doses and assessing sublethal behavioral effects, based on established methods for fipronil and other neurotoxic insecticides.

Protocol 1: Acute Contact Toxicity via Topical Application (LD50 Determination)

This protocol determines the dose of a compound that results in 50% mortality when applied directly to the insect's cuticle.[15]

1. Materials:

  • Test insects (e.g., fruit flies, cockroaches, bees) of a uniform age and size.

  • This compound or other test compound (technical grade, >95% purity).

  • Acetone (analytical grade) or other suitable solvent.

  • Microapplicator or calibrated microsyringe.

  • Holding vials or petri dishes with appropriate food and water source.

  • CO₂ or cold anesthesia setup.

  • Incubator set to appropriate temperature and humidity for the test species.

2. Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Create a series of five to seven serial dilutions from the stock solution to establish a dose-response range. Include a solvent-only control group.

  • Insect Handling: Anesthetize a batch of 20-30 insects using CO₂ or by placing them on a chilled surface.

  • Topical Application: Using the microapplicator, apply a precise volume (typically 0.5-1.0 µL) of a test dilution or control solution to the dorsal thorax of each anesthetized insect.[16]

  • Recovery and Observation: Place the treated insects into individual holding containers with access to food and water.

  • Mortality Assessment: Record mortality at 24, 48, and 72-hour intervals. An insect is considered dead if it is unable to move when prodded with a fine brush.[13]

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals from the mortality data.

Protocol 2: Sublethal Behavioral Assessment - Locomotor Activity Assay

Sublethal doses of neurotoxins can significantly alter insect behavior. This protocol assesses changes in locomotor activity.[17][18]

1. Materials:

  • Test insects.

  • Sublethal doses of this compound (e.g., LD10 or lower, determined from Protocol 1).

  • Topical application or feeding setup for insecticide administration.

  • Behavioral arena (e.g., a petri dish or a custom-built open field box).[17]

  • Video recording equipment (webcam or high-speed camera).

  • Automated or manual tracking software (e.g., ImageJ with tracking plugins).

2. Procedure:

  • Insect Dosing: Expose insects to a predetermined sublethal dose of this compound via topical application (as in Protocol 1) or by feeding on a treated diet for a set period. Prepare a control group treated with solvent only.

  • Acclimation: After a recovery period (e.g., 1-3 hours post-application), transfer an individual insect to the center of the behavioral arena. Allow a 2-5 minute acclimation period.

  • Recording: Record the insect's movement within the arena for a fixed duration (e.g., 5-10 minutes).[17]

  • Data Extraction: Analyze the video recordings to quantify key locomotor parameters:

    • Total distance traveled.

    • Velocity (average and maximum).

    • Time spent mobile vs. immobile (freezing).[19]

    • Turning frequency and angle.

  • Data Analysis: Compare the behavioral parameters between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Electrophysiological Analysis of GABA Receptor Function

This advanced protocol directly measures the effect of this compound on the GABA-gated chloride channel using electrophysiological techniques, often in a heterologous expression system like Xenopus oocytes or on dissociated insect neurons.[20][21]

1. Materials:

  • Xenopus laevis oocytes or dissociated insect neurons (e.g., from cockroach thoracic ganglia).[20]

  • cRNA for the insect GABA receptor subunit (e.g., RDL) for oocyte expression.

  • Two-electrode voltage-clamp (TEVC) setup for oocytes or patch-clamp setup for neurons.

  • Perfusion system for solution exchange.

  • Recording solutions (e.g., Barth's solution for oocytes, saline for neurons).

  • GABA solutions.

  • This compound solutions at various concentrations.

2. Procedure (TEVC on Xenopus Oocytes):

  • Receptor Expression: Inject Xenopus oocytes with cRNA encoding the insect GABA receptor subunit and incubate for 2-5 days to allow for receptor expression on the cell membrane.

  • Electrophysiology Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Baseline GABA Response: Perfuse the oocyte with a solution containing a known concentration of GABA (e.g., the EC50 concentration) to elicit an inward chloride current. Record the peak current amplitude.

  • This compound Application: After washing out the GABA, pre-apply a solution containing this compound for a set duration (e.g., 1-2 minutes).

  • Inhibition Measurement: Co-apply the GABA solution with the this compound solution and record the resulting current. The reduction in current amplitude indicates the level of inhibition.[22]

  • Dose-Response Curve: Repeat steps 3-5 with multiple concentrations of this compound to generate a dose-response curve and calculate the IC50 (concentration causing 50% inhibition).

  • Data Analysis: Analyze the current traces to determine peak amplitude, activation, and desensitization rates.[22] Plot the percent inhibition against the log of the this compound concentration and fit with a sigmoidal dose-response curve to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for a comprehensive assessment of a novel compound's neurotoxicity in an insect model.

Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis Rearing Insect Rearing (Synchronized Age/Stage) Dose Administer Compound Rearing->Dose Solutions Prepare Test Solutions (this compound Dilutions & Control) Solutions->Dose Topical Topical Application Dose->Topical Contact Feeding Feeding Bioassay Dose->Feeding Oral Endpoint Select Endpoint Topical->Endpoint Feeding->Endpoint Acute Acute Toxicity (LD50/LC50) (Mortality Counts at 24/48/72h) Endpoint->Acute Lethal Sublethal Sublethal Effects (Behavioral Assays) Endpoint->Sublethal Non-Lethal Mechanistic Mechanistic Studies (Electrophysiology) Endpoint->Mechanistic Molecular Probit Probit Analysis (LD50/LC50) Acute->Probit Stats Statistical Comparison (e.g., ANOVA, t-test) Sublethal->Stats IC50 IC50 Calculation Mechanistic->IC50 Analysis Analyze & Report Probit->Analysis Stats->Analysis IC50->Analysis

Figure 2: General experimental workflow for assessing insect neurotoxicity.

References

Application of Acetoprole in Agricultural Research Settings: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetoprole

This compound is a broad-spectrum phenylpyrazole insecticide formerly used in agriculture to control a range of sucking and chewing insect pests.[1] As a member of the phenylpyrazole chemical class, its mode of action involves the disruption of the central nervous system of insects. Although now largely considered obsolete in many parts of the developed world with limited recent published data, its mechanisms and the methodologies for its evaluation remain relevant for the study of insecticide action and the development of novel pest control agents.[1] This document provides detailed application notes and protocols for the use of this compound in agricultural research settings, drawing upon data from closely related and more extensively studied phenylpyrazole insecticides like fipronil where specific data for this compound is unavailable.

Mechanism of Action

This compound acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel in insects.[2][3] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to the influx of chloride ions and hyperpolarization of the neuron, which inhibits nerve impulse transmission. This compound binds to a site within the chloride channel of the GABA receptor, effectively blocking the channel.[2][3] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system, followed by paralysis and eventual death of the insect.[4] The selectivity of phenylpyrazole insecticides like this compound for insects over mammals is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[2]

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA Neurotransmitter GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_channel Chloride Ion Channel (Open) GABA_R->Cl_channel Opens Blockage Channel Blockage GABA_R->Blockage Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_channel->Hyperpolarization Allows Cl- influx leading to This compound This compound This compound->GABA_R Binds to & Blocks Hyperexcitation Hyperexcitation Blockage->Hyperexcitation Prevents Cl- influx leading to Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Signaling pathway of this compound's antagonistic action on the insect GABA receptor.

Target Pests and Applications

This compound was developed to control a variety of agricultural pests. Its primary targets include:

  • Sucking Insects: Aphids, whiteflies, thrips, and psyllids.

  • Chewing Insects: A range of beetle and lepidopteran larvae.

It has been applied to various crops, including cotton, vegetables, and fruits.[1]

Quantitative Data Summary

Due to the limited availability of recent research on this compound, the following tables summarize efficacy data for the closely related and extensively studied phenylpyrazole insecticide, fipronil . This data is provided as a representative example of the expected efficacy of phenylpyrazole insecticides against common agricultural pests.

Table 1: Laboratory Bioassay Data for Fipronil (LC50 Values)

Pest SpeciesCommon NameLC50 ValueExposure TimeReference
Haemaphysalis bispinosaTick0.53 ppm10-19 days[5]
Cheumatopsyche brevilineataCaddisfly0.153 µg/L48 hours
Chaoborus crystallinusMidge646 µg/L48 hours

Table 2: Field Trial Efficacy of Fipronil against Cotton Pests

Pest SpeciesApplication Rate (lbs a.i./A)% Reduction in Pest PopulationDays After TreatmentReference
Cotton LeafwormField Rate80.5 - 90.31[6]
Cotton LeafwormField Rate85.8 - 92.53[6]
Cotton LeafwormField Rate88.4 - 91.55[6]
Thrips0.025 - 0.038 (Foliar)Comparable to standards-[7]
Plant Bugs0.038 - 0.05 (Foliar)Equal to or superior to standards-[7]
Boll Weevil0.05 (Foliar)Equal to or superior to standards-[7]

Table 3: Fipronil Efficacy Against Sucking Pests in Sunflower

Pest% Reduction in Pest PopulationDays After TreatmentReference
Thrips72.110[8]
Leafhoppers75.210[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a laboratory setting. These are generalized protocols that can be adapted based on the target pest and specific research questions.

Protocol 1: Topical Application Bioassay for LD50 Determination

Objective: To determine the median lethal dose (LD50) of this compound for a target insect species through direct topical application.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Microsyringe or microapplicator

  • Test insects (e.g., adult houseflies, cockroaches, or larval stage of a target pest) of uniform age and size

  • CO2 for anesthetization

  • Ventilated holding containers with food and water

  • Probit analysis software

Workflow Diagram:

cluster_prep Preparation cluster_app Application cluster_obs Observation & Analysis A Prepare serial dilutions of this compound in Acetone C Apply precise volume (e.g., 1µL) of solution to dorsal thorax A->C B Anesthetize test insects with CO2 B->C E Place insects in holding containers with food and water C->E D Treat control group with Acetone only D->E F Record mortality at 24, 48, and 72 hours E->F G Calculate LD50 using Probit analysis F->G

Caption: Experimental workflow for a topical application bioassay.

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Perform serial dilutions to obtain a range of at least five concentrations expected to cause between 10% and 90% mortality.

  • Insect Handling: Select healthy, uniform insects. Anesthetize them lightly with CO2.

  • Topical Application: Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal surface of the thorax of each insect. A control group should be treated with acetone only.

  • Post-Treatment Maintenance: Place the treated insects in clean, ventilated containers with access to appropriate food and water. Maintain at a constant temperature and humidity (e.g., 25°C and 60% relative humidity).

  • Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to right itself when gently prodded.

  • Data Analysis: Use the mortality data to calculate the LD50 and its 95% confidence intervals using probit analysis.

Protocol 2: Leaf-Dip Bioassay for LC50 Determination

Objective: To determine the median lethal concentration (LC50) of this compound for a foliar-feeding insect species.

Materials:

  • Technical grade this compound

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Leaf discs from the host plant of the target insect

  • Test insects (e.g., aphids, whitefly nymphs, or lepidopteran larvae)

  • Petri dishes with moistened filter paper

  • Forceps

Workflow Diagram:

cluster_prep Preparation cluster_app Application cluster_obs Observation & Analysis A Prepare aqueous serial dilutions of this compound with surfactant C Dip each leaf disc in a dilution for a set time (e.g., 10 seconds) A->C B Excise uniform leaf discs from host plant B->C D Air-dry the treated leaf discs C->D E Place leaf discs in Petri dishes and introduce test insects D->E F Record mortality at 24, 48, and 72 hours E->F G Calculate LC50 using Probit analysis F->G

Caption: Experimental workflow for a leaf-dip bioassay.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent and then make serial dilutions in distilled water containing a small amount of surfactant (e.g., 0.01%) to ensure even wetting of the leaf surface.

  • Leaf Disc Preparation: Cut uniform leaf discs from the host plant of the target insect.

  • Treatment: Using forceps, dip each leaf disc into one of the test solutions for a standardized period (e.g., 10 seconds). A control group of leaf discs should be dipped in the water and surfactant solution only.

  • Drying: Allow the treated leaf discs to air-dry completely.

  • Insect Infestation: Place each dried leaf disc in a Petri dish lined with moistened filter paper to maintain turgor. Introduce a known number of test insects onto each leaf disc.

  • Incubation: Maintain the Petri dishes at a constant temperature and photoperiod suitable for the test insect.

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after infestation.

  • Data Analysis: Calculate the LC50 and its 95% confidence intervals using probit analysis.

Safety and Non-Target Effects

While phenylpyrazole insecticides exhibit selectivity for insects, it is crucial to consider their potential effects on non-target organisms in an agricultural setting. Fipronil, a close analog of this compound, is known to be highly toxic to bees and aquatic invertebrates.[9] Therefore, any research involving this compound should include a thorough risk assessment for beneficial insects and other non-target species.

Logical Relationship of this compound Application and Environmental Impact

A This compound Application in Agricultural Setting B Control of Target Pest Insects A->B C Potential Runoff and Drift A->C D Exposure of Non-Target Organisms C->D E Impact on Pollinators (e.g., Bees) D->E F Impact on Aquatic Invertebrates D->F G Impact on Beneficial Predatory Insects D->G H Ecological Imbalance E->H F->H G->H

Caption: Potential environmental impact pathways of this compound application.

Conclusion

This compound, as a representative of the phenylpyrazole class of insecticides, serves as a valuable subject for agricultural research, particularly in the study of insecticide resistance, mode of action, and the development of new pest management strategies. The protocols and data presented here, with representative information from fipronil, provide a framework for conducting robust laboratory and field evaluations. Researchers should remain mindful of the potential for non-target effects and incorporate appropriate safety and environmental assessments into their experimental designs.

References

Troubleshooting & Optimization

Technical Support Center: Acetoprole Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the efficiency of acetoprole extraction from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: The most prevalent and effective methods for this compound extraction are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). QuEChERS is often favored for food and agricultural samples due to its speed and low solvent usage.[1][2][3] SPE is a versatile technique used for a wide range of sample types, including biological fluids and environmental samples, offering excellent cleanup and concentration of the analyte.[4][5]

Q2: What is the QuEChERS method and why is it popular for pesticide analysis?

A2: QuEChERS is a sample preparation technique that involves a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[2] It is popular because it simplifies the analysis of multiple pesticide residues in various matrices, is fast, easy to perform, and requires minimal solvent.[1][3] The method provides high recovery rates for a broad scope of pesticides and is flexible, allowing for direct analysis by both GC and LC techniques.[1]

Q3: What is Solid-Phase Extraction (SPE) and when should it be used for this compound?

A3: Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.[5] It is highly efficient for sample extraction, concentration, and cleanup. SPE is particularly useful for this compound extraction from complex biological matrices like plasma or urine, or from environmental samples like water, where high purity and concentration of the analyte are required before analysis.[4][6] Mixed-mode SPE, which combines hydrophobic and ion-exchange properties, can be very effective for isolating acidic compounds like this compound from complex biological fluids.[7]

Q4: What are "matrix effects" and how do they impact this compound analysis?

A4: The matrix effect is the alteration of an analyte's response in an analytical instrument due to the presence of other components in the sample matrix.[8] These effects can either suppress or enhance the signal, leading to underestimation or overestimation of the this compound concentration.[8][9] Matrix effects are a major concern in trace analysis, especially when using sensitive techniques like LC-MS/MS, as co-extracted components can interfere with the ionization of the target analyte.[9][10]

Q5: How can I minimize matrix effects in my this compound analysis?

A5: Several strategies can be employed to minimize matrix effects. A thorough sample cleanup using methods like d-SPE in QuEChERS or a well-optimized SPE protocol is crucial. Diluting the sample extract can also reduce the concentration of interfering compounds.[11] The use of matrix-matched calibration standards, where standards are prepared in a blank matrix extract, is a highly recommended approach to compensate for matrix effects.[9][12] Additionally, employing internal standards that are structurally similar to this compound can help correct for signal variations.[13]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Q: My this compound recovery is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low recovery can stem from several factors throughout the extraction process. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Initial Extraction:

    • Solvent Choice: Ensure the extraction solvent is appropriate for this compound's polarity. Acetonitrile is commonly used in QuEChERS and is effective for a wide range of pesticides.[1] For SPE, the loading and elution solvents must be carefully optimized.[14]

    • Homogenization: Inadequate homogenization of solid samples can lead to incomplete extraction. Ensure the sample is finely comminuted to maximize the surface area for solvent contact.[3]

    • pH Adjustment: The pH of the sample can significantly affect the charge state of this compound, influencing its solubility and retention on SPE sorbents. Optimize the pH of the sample and extraction solvents.[15]

  • Analyte Loss During Cleanup:

    • Incorrect d-SPE Sorbent: In the QuEChERS method, the choice and amount of d-SPE sorbent are critical. For example, graphitized carbon black (GCB) can remove pigments but may also adsorb planar pesticides. If using GCB, assess for potential loss of this compound. Primary secondary amine (PSA) is used to remove fatty acids and sugars.

    • Harsh Washing Steps in SPE: During SPE, the wash solvent may be too strong, causing the elution of this compound along with interferences. Try a weaker wash solvent (e.g., with a lower percentage of organic solvent).[14]

  • Degradation of this compound:

    • Stability: this compound may be unstable under certain conditions (e.g., extreme pH, high temperature).[16][17] Ensure that extraction and evaporation steps are performed under mild conditions. Storing extracts at low temperatures (-20°C) is recommended if analysis is not performed immediately.[18]

  • Poor Phase Separation (QuEChERS):

    • Salts: The addition of salts like MgSO₄ and NaCl is crucial for inducing phase separation between the aqueous sample and the organic solvent.[3] Ensure the correct amounts are used and that they are properly mixed.

Issue 2: High Matrix Effects and Poor Reproducibility

Q: I'm observing significant signal suppression/enhancement and my results are not reproducible. How can I address this?

A: High matrix effects and poor reproducibility are often linked to insufficient sample cleanup and co-elution of interfering compounds.

  • Improve Sample Cleanup:

    • Optimize d-SPE (QuEChERS): Experiment with different combinations and amounts of d-SPE sorbents (e.g., PSA, C18, GCB) to effectively remove matrix components that are specific to your sample type.[15]

    • Optimize SPE Protocol: Develop a more selective SPE method. This could involve testing different sorbent chemistries (e.g., reversed-phase, ion-exchange, or mixed-mode) and optimizing the conditioning, loading, washing, and elution steps.[7][14][19] The "10-bottle optimization" method can be useful for systematically optimizing the wash and elution solvents.[14]

  • Chromatographic Separation:

    • Modify LC Gradient: Adjust the liquid chromatography gradient to better separate this compound from co-eluting matrix components.[20]

    • Column Choice: Consider using a different HPLC column with a different stationary phase chemistry to improve separation.

  • Calibration Strategy:

    • Matrix-Matched Standards: This is one of the most effective ways to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same extraction procedure as your samples.[9][12]

    • Internal Standards: Use a suitable internal standard (ideally, a stable isotope-labeled version of this compound) to correct for variations in extraction efficiency and matrix-induced signal changes.[13]

  • Sample Dilution:

    • Diluting the final extract with the mobile phase can reduce the concentration of interfering matrix components, thereby mitigating their effect on the ionization of this compound.[11]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Pesticides in Various Matrices

MethodMatrixAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERSFruits & VegetablesMultiple Pesticides70-120< 5
QuEChERSFruiting VegetablesMultiple Pesticides70-130Not Specified[11]
Mixed-Mode SPEUrineAcidic Drugs> 80Not Specified[7]
QuEChERSHoneyMultiple Pesticides77-96Not Specified[21]
QuEChERSPollenMultiple Pesticides81-87Not Specified[21]

Experimental Protocols

Protocol 1: General QuEChERS Method for this compound Extraction

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil). For dry samples, add an appropriate amount of water to achieve a total water content of about 80-90%.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If used, add an internal standard.

    • Shake vigorously for 1 minute.

    • Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). Common formulations include the original unbuffered method, AOAC (with sodium acetate), or EN (with sodium citrate salts).[1]

    • Shake vigorously for 1 minute immediately after adding the salts.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer to a d-SPE cleanup tube.

    • The d-SPE tube contains a specific amount of anhydrous MgSO₄ and a sorbent such as PSA. For matrices with fats, C18 may be added. For pigmented matrices, GCB may be used, but caution is advised due to potential analyte loss.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • The extract may be analyzed directly or diluted with a suitable solvent before injection into the LC-MS/MS or GC-MS system.

Protocol 2: General Solid-Phase Extraction (SPE) Method for this compound

This protocol outlines a general reversed-phase SPE procedure. The choice of sorbent, solvents, and volumes should be optimized.

  • Sample Pre-treatment:

    • Liquid samples (e.g., water, urine) may need pH adjustment to ensure this compound is in a neutral form for better retention on a reversed-phase sorbent.

    • Solid samples must first be extracted into a liquid, for example, using solvent extraction, and then diluted with water or a buffer before loading onto the SPE cartridge.[4]

  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., C18) by passing a solvent like methanol or acetonitrile through it to solvate the stationary phase.[19]

    • Equilibrate the cartridge by passing a solution similar in composition to the sample matrix (without the analyte), typically water or a buffer, through it. Do not let the sorbent run dry.[19]

  • Sample Loading:

    • Pass the pre-treated sample through the SPE cartridge at a slow, steady flow rate to allow for adequate interaction between this compound and the sorbent.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences. This step is critical and must be optimized to avoid eluting the target analyte.[14][19]

  • Elution:

    • Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).[6][19]

    • The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.

Visualizations

QuEChERS_Workflow start Start: Homogenized Sample (10-15g) extraction 1. Extraction Add Acetonitrile & Salts (MgSO4, NaCl) Shake Vigorously & Centrifuge start->extraction supernatant Transfer Acetonitrile Supernatant extraction->supernatant cleanup 2. Dispersive SPE Cleanup Add d-SPE Sorbent (PSA, C18, etc.) Vortex & Centrifuge supernatant->cleanup final_extract Collect Cleaned Supernatant cleanup->final_extract analysis Analysis (LC-MS/MS or GC-MS) final_extract->analysis

Caption: General experimental workflow for the QuEChERS method.

SPE_Workflow start Start: Pre-treated Liquid Sample loading 3. Sample Loading Pass sample through cartridge start->loading conditioning 1. Conditioning Activate sorbent with organic solvent (e.g., Methanol) equilibration 2. Equilibration Flush with aqueous solution (e.g., Water/Buffer) conditioning->equilibration equilibration->loading washing 4. Washing Remove interferences with a weak solvent loading->washing elution 5. Elution Elute this compound with a strong organic solvent washing->elution analysis Analysis (LC-MS/MS or GC-MS) elution->analysis

Caption: Standard workflow for Solid-Phase Extraction (SPE).

Caption: Troubleshooting decision tree for low this compound recovery.

References

troubleshooting acetoprole degradation during photolysis experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the photolytic degradation of acetoprole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photolytic degradation important?

This compound is a phenylpyrazole insecticide. Studying its photolytic degradation is crucial for understanding its environmental fate, persistence, and the potential formation of toxic byproducts when exposed to sunlight in aquatic and terrestrial environments.[1][2] Photodegradation is one of the most significant abiotic transformation pathways for pesticides.[1]

Q2: What are the primary factors that influence the rate of this compound photolysis?

The degradation rate of pesticides like this compound during photolysis is influenced by several key factors:

  • Light Source and Intensity: The type of UV light source, its intensity, and the duration of irradiation are critical parameters.[3][4]

  • Wavelength: The specific wavelength(s) of light used must overlap with the absorption spectrum of this compound for direct photolysis to occur.[1]

  • Water Matrix Composition: The presence of substances in the water, such as dissolved organic matter (DOM), nitrate, and bicarbonate ions, can significantly alter the degradation rate through indirect photolysis.[5][6] These substances can act as photosensitizers, generating reactive oxygen species like hydroxyl radicals that accelerate degradation, or as quenchers that slow it down.[1][6]

  • pH of the Solution: The pH of the aqueous solution can affect the chemical form of the pesticide and influence reaction kinetics.[5]

  • Solvent: For experiments not conducted in water, the choice of organic solvent is important, as it should not absorb light at the excitation wavelength.[7]

Q3: What are the expected degradation products of this compound photolysis?

While specific literature on this compound's photoproducts is limited in the provided search results, we can infer potential pathways from related compounds like the chloroacetanilide herbicide, acetochlor. For acetochlor, photoproducts are typically formed through processes of dechlorination, subsequent hydroxylation, and cyclization.[8][9] This suggests that this compound degradation may involve modifications to its core structure, potentially leading to various smaller organic molecules. Detailed analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is necessary to identify the specific degradates.[1][10]

Q4: How do I determine the quantum yield of this compound photolysis?

The quantum yield (Φ) represents the efficiency of a photochemical process. It is calculated as the ratio of the rate of this compound degradation to the rate of photon absorption.[11] To determine it, you need to:

  • Measure the rate of this compound degradation over time using a suitable analytical method (e.g., HPLC, GC-MS).

  • Determine the photon flux of your light source using a chemical actinometer.[11]

  • Calculate the rate of photon absorption by the this compound solution.

Q5: Why is it important to run a dark control experiment?

A dark control, where a sample is prepared identically but kept from light exposure, is essential to confirm that the observed degradation is due to photolysis and not other processes like hydrolysis or thermal degradation.[12]

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Degradation Rates
Potential Cause Troubleshooting Step Explanation
Fluctuating Light Source Check the age and stability of the lamp in your photoreactor. Allow the lamp to warm up and stabilize before starting the experiment.[13]Aging lamps can cause fluctuations in light intensity, leading to variable degradation rates between experiments.
Inconsistent Sample Temperature Use a temperature-controlled cell holder to maintain a constant temperature throughout the experiment.[14]Temperature can influence reaction kinetics, and fluctuations can affect the reproducibility of your results.
Variable Water Matrix For experiments using natural water, be aware that its composition (DOM, ions) can vary. Use a consistent source or a standardized synthetic water for better reproducibility.[5]Natural water components can act as photosensitizers or quenchers, and their variable concentrations will lead to inconsistent results.[6]
Inconsistent Sample Preparation Ensure meticulous and consistent preparation of stock and working solutions. Verify pipettes and other volumetric glassware for accuracy.Minor variations in the initial concentration of this compound or other reagents can lead to different degradation rates.
Issue 2: Slower Than Expected or No Degradation
Potential Cause Troubleshooting Step Explanation
Incorrect Wavelength Verify that the emission spectrum of your light source overlaps with the UV-Vis absorption spectrum of this compound.[1]For direct photolysis to occur, the molecule must be able to absorb the incident light energy.
Low Light Intensity Measure the photon flux of your light source using an actinometer. The lamp may be old or the setup may be inefficient.[11]The rate of photolysis is often dependent on the intensity of the light source.[4]
High Sample Concentration Try diluting your sample. Perform a series of dilutions to find the optimal concentration range.[14]Highly concentrated samples can cause light scattering or "inner filter" effects, where molecules at the surface absorb all the light, preventing it from penetrating the full solution.
Quenching Effects Analyze your solvent or water matrix for potential quenching species. High concentrations of dissolved organic carbon, for example, can sometimes inhibit degradation.[6]Quenchers can deactivate the excited state of the this compound molecule before it has a chance to degrade.
Sample pH is Not Optimal Measure and adjust the pH of your sample solution. The stability and reactivity of this compound may be pH-dependent.The molecular structure and electronic properties of the pesticide can change with pH, affecting its susceptibility to photolysis.
Issue 3: Unexpected Peaks in Analytical Results (e.g., HPLC, GC-MS)
Potential Cause Troubleshooting Step Explanation
Formation of Intermediates These are likely degradation products or reaction intermediates. Use LC-MS/MS or high-resolution mass spectrometry to identify their structures.[1][10]Photolysis often proceeds through a series of intermediate compounds before complete mineralization.[4]
Contaminated Solvent/Reagents Run a blank analysis of your solvent and all reagents used in the sample preparation.[15]Contaminants in your reagents can interfere with the analysis or even participate in the photochemical reaction.
Indirect Photolysis Pathways If using natural water, components like nitrates can generate reactive species (e.g., hydroxyl radicals) that lead to different degradation products than direct photolysis.[6]Indirect photolysis can open up different reaction pathways, leading to a more complex product mixture.
Cuvette or Vial Contamination Ensure all glassware, cuvettes, and autosampler vials are thoroughly cleaned. Use high-purity solvents for rinsing.[15]Residual contaminants from previous experiments can leach into your sample and appear as unexpected peaks.

Quantitative Data Summary

The following table summarizes photolysis half-life data for acetochlor, a structurally related herbicide, which can provide an estimate for this compound's behavior.

CompoundWater TypeLight SourceHalf-Life (t½)Reference
Acetochlor (20 mg/L)De-ionized WaterSunlight151 days[8][9]
Acetochlor (20 mg/L)River WaterSunlight154 days[8][9]
Acetochlor (20 mg/L)Paddy WaterSunlight169 days[8][9]
Acetochlor (20 mg/L)De-ionized WaterUV Light7.1 minutes[8][9]
Acetochlor (20 mg/L)River WaterUV Light10.1 minutes[8][9]
Acetochlor (20 mg/L)Paddy WaterUV Light11.5 minutes[8][9]

Experimental Protocols

General Protocol for Aqueous Photolysis of this compound

This protocol outlines a standard procedure for investigating the photolysis of this compound in an aqueous solution.

1. Materials and Equipment:

  • This compound (high purity standard)

  • Solvent (e.g., HPLC-grade acetonitrile or methanol for stock solution)

  • Purified water (e.g., de-ionized, Milli-Q) or environmental water sample

  • Buffer solutions (for pH control)

  • Photoreactor equipped with a specific lamp (e.g., Xenon arc, Mercury vapor)

  • Quartz reaction cells/cuvettes (transparent to UV light)

  • Magnetic stirrer and stir bars

  • Analytical instrument (e.g., HPLC-UV, LC-MS, GC-MS)

  • Chemical actinometer (e.g., p-nitroanisole/pyridine) for quantum yield determination

  • Aluminum foil for dark controls

2. Procedure:

  • Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal volume of a suitable organic solvent to prepare a concentrated stock solution.

  • Prepare Working Solution: Spike the stock solution into the chosen aqueous matrix (e.g., buffered purified water) to achieve the desired initial concentration. The final concentration of the organic co-solvent should be minimal (typically <1%) to avoid co-solvent effects.[11]

  • Set up Photoreactor: Turn on the lamp and allow it to stabilize. If the system is temperature-controlled, set it to the desired temperature.

  • Prepare Samples: Fill several quartz cells with the this compound working solution. Wrap one cell completely in aluminum foil to serve as a dark control.[12]

  • Initiate Experiment: Place the cells in the photoreactor. If the setup allows, use a magnetic stirrer to ensure the solution remains homogeneous.

  • Collect Subsamples: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each sample cell for analysis. Also, take a sample from the dark control at the beginning and end of the experiment.[12]

  • Sample Analysis: Analyze the collected subsamples using a validated analytical method (e.g., HPLC) to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound (or its natural logarithm for first-order kinetics) versus time to determine the degradation rate constant and the half-life.[2][12]

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare this compound Stock Solution B Prepare Aqueous Working Solution A->B C Prepare Dark Control (Wrap in Foil) B->C D Place Samples in Photoreactor C->D E Irradiate with UV Light Source D->E F Collect Aliquots at Time Intervals E->F G Analyze Samples (HPLC, LC-MS) F->G H Plot Concentration vs. Time G->H I Calculate Degradation Rate and Half-Life H->I

Caption: Workflow for a typical this compound photolysis experiment.

Plausible Photodegradation Pathway

Disclaimer: This pathway is inferred from the degradation of the related compound, acetochlor, and may not represent the exact transformation of this compound.

G This compound This compound (Parent Compound) P1 Dechlorination Product This compound->P1 Loss of Cl P2 Hydroxylated Intermediate P1->P2 Hydroxylation P3 Cyclized Product P1->P3 Intramolecular Cyclization P4 Further Degradation P2->P4 Ring Opening, etc. P3->P4

Caption: A plausible degradation pathway for this compound via photolysis.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Acetoprole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acetoprole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.

General Troubleshooting

This section addresses common issues encountered during the LC-MS/MS analysis of pesticides like this compound.

IssuePotential Cause(s)Suggested Action(s)
No or Low Signal Intensity 1. Incorrect ionization mode (ESI positive/negative). 2. Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature). 3. Inefficient fragmentation (incorrect collision energy). 4. Matrix suppression. 5. Improper sample preparation leading to analyte loss.1. Infuse a standard solution of this compound to determine the optimal ionization polarity. 2. Systematically optimize source parameters by infusing a standard and monitoring the signal response. 3. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of product ions. 4. Prepare matrix-matched standards to assess and compensate for matrix effects. Consider diluting the sample extract.[1] 5. Review the sample preparation protocol for potential sources of analyte loss.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column degradation or contamination. 2. Incompatible injection solvent with the mobile phase. 3. Sample overload. 4. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 3. Dilute the sample and reinject. 4. Adjust the mobile phase pH or use a different column chemistry.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or contamination. 4. Leak in the LC system.1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. 3. Implement a column washing protocol or replace the column. 4. Check for leaks in fittings, pump seals, and injector.
High Background Noise 1. Contaminated mobile phase, solvents, or glassware. 2. Contamination in the MS ion source. 3. Carryover from previous injections.1. Use high-purity solvents and additives. 2. Clean the ion source according to the manufacturer's instructions. 3. Inject a blank solvent after a high-concentration sample to check for carryover. Implement a needle wash step in the autosampler method.
Inconsistent Results (Poor Reproducibility) 1. Inconsistent sample preparation. 2. Variability in injection volume. 3. Unstable MS/MS signal. 4. Fluctuations in system pressure.1. Standardize the sample preparation procedure and use an internal standard. 2. Check the autosampler for air bubbles and ensure proper syringe and needle maintenance. 3. Allow the instrument to stabilize before analysis. Check for fluctuations in source parameters. 4. Monitor the system pressure for any unusual fluctuations that could indicate a blockage or leak.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC-MS/MS parameters for this compound analysis?

A1: While optimal parameters should be determined empirically, a good starting point for this compound analysis using a C18 column would be:

ParameterRecommended Starting Condition
Column C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and/or 5 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B), and then re-equilibrate.
Ionization Mode Electrospray Ionization (ESI) in positive mode is commonly used for neonicotinoid-like compounds.
MS/MS Mode Multiple Reaction Monitoring (MRM)

Q2: How do I determine the optimal MRM transitions for this compound?

A2: The optimal Multiple Reaction Monitoring (MRM) transitions are determined by infusing a standard solution of this compound into the mass spectrometer. First, a full scan (Q1 scan) is performed to identify the precursor ion, which is typically the protonated molecule [M+H]⁺. Then, a product ion scan is performed on the selected precursor ion to identify the most abundant and stable product ions. The collision energy is ramped to find the optimal value that yields the highest intensity for each product ion. It is recommended to select at least two MRM transitions for each analyte for quantification and confirmation purposes.

Q3: What is the best sample preparation method for this compound in food matrices?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in food matrices.[2][3] The general workflow involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with a combination of sorbents like primary secondary amine (PSA) and C18 to remove interferences.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[1] To minimize these effects, you can:

  • Optimize Sample Cleanup: Use appropriate dSPE sorbents in your QuEChERS method to remove interfering matrix components.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

  • Employ an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general fruit and vegetable samples).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the extract with the initial mobile phase to minimize solvent effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenize 1. Homogenize Sample extract 2. Extract with Acetonitrile & Salts homogenize->extract Homogenized Sample cleanup 3. dSPE Cleanup extract->cleanup Acetonitrile Extract inject 4. Inject Extract cleanup->inject Cleaned Extract separate 5. Chromatographic Separation inject->separate detect 6. MS/MS Detection (MRM) separate->detect integrate 7. Peak Integration detect->integrate quantify 8. Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_signal Signal Troubleshooting cluster_peak Peak Shape Troubleshooting cluster_rt Retention Time Troubleshooting start Problem Encountered no_signal No / Low Signal start->no_signal poor_peak Poor Peak Shape start->poor_peak rt_shift Retention Time Shift start->rt_shift check_ionization Check Ionization Mode no_signal->check_ionization check_column Check Column Health poor_peak->check_column check_mobile_phase Check Mobile Phase rt_shift->check_mobile_phase optimize_source Optimize Source Parameters check_ionization->optimize_source optimize_ce Optimize Collision Energy optimize_source->optimize_ce check_matrix Assess Matrix Effects optimize_ce->check_matrix check_solvent Check Injection Solvent check_column->check_solvent dilute_sample Dilute Sample check_solvent->dilute_sample check_temp Check Column Temperature check_mobile_phase->check_temp check_leaks Check for Leaks check_temp->check_leaks

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

Technical Support Center: Stability of Phenylpyrazole Insecticides in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide primarily utilizes data for fipronil , a well-studied phenylpyrazole insecticide, to address stability concerns. Due to a significant lack of publicly available data for acetoprole , fipronil is used as a close structural analog to provide general guidance. Researchers working with this compound should consider this information as a starting point for their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: My this compound/phenylpyrazole insecticide solution appears to be degrading. What are the common causes?

A1: Degradation of phenylpyrazole insecticides like fipronil in aqueous solutions is primarily influenced by three main factors: pH, light exposure, and temperature.[1][2][3]

  • pH: These compounds are generally stable in neutral to acidic conditions (pH 5-7).[1][4][5] However, they are susceptible to hydrolysis under alkaline (basic) conditions (pH > 7).[1][2][5][6] The rate of this degradation increases as the pH becomes more alkaline.[2][3][6]

  • Light (Photolysis): Exposure to UV light or even sunlight can cause rapid degradation through a process called photolysis.[1][5][7] This is often a more significant degradation pathway than hydrolysis in environmental conditions.[1]

  • Temperature: Higher temperatures will generally accelerate the rate of chemical degradation, including hydrolysis.[2]

Q2: What are the likely degradation products I might be seeing in my degraded sample?

A2: For fipronil, the major degradation products depend on the degradation pathway:[8][9][10]

  • Hydrolysis (alkaline conditions): The primary hydrolysis product is fipronil-amide .[1][2][8]

  • Photolysis (light exposure): The main photoproduct is fipronil-desulfinyl .[1][7][8][11] This product itself can be relatively stable.[11]

  • Oxidation: Can lead to the formation of fipronil-sulfone .[8][10]

  • Reduction: Can result in fipronil-sulfide .[8][10]

It is plausible that this compound would form analogous degradation products.

Q3: How can I minimize the degradation of my this compound/phenylpyrazole stock solutions?

A3: To enhance the stability of your aqueous solutions:

  • Control pH: Prepare stock solutions and buffers in a neutral to slightly acidic pH range (pH 5-7). Avoid alkaline conditions.[1][4][5]

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Control Temperature: Store stock solutions at recommended low temperatures (e.g., 4°C or -20°C for long-term storage), and minimize exposure to high temperatures during experiments.[2]

  • Use Fresh Solutions: Whenever possible, prepare fresh working solutions from a protected stock solution for your experiments.

Q4: I suspect my compound has degraded. How can I confirm this and identify the degradants?

A4: You will need to use analytical chemistry techniques to confirm degradation and identify the products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method.[12][13][14] Gas Chromatography (GC) with an electron capture detector (ECD) or MS can also be used.[15][16][17][18] By comparing the chromatogram of your degraded sample to that of a fresh, undegraded standard, you can observe the appearance of new peaks corresponding to degradation products. Mass spectrometry can then be used to help identify the chemical structures of these new compounds.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in my assay. Degradation of the active compound.1. Prepare a fresh working solution from a protected stock. 2. Verify the pH of your experimental buffer. 3. Ensure your experiment is not conducted under intense light for prolonged periods. 4. Analyze your solution via HPLC to check for the presence of the parent compound and potential degradants.
Unexpected peaks in my HPLC/GC analysis. Formation of degradation products.1. Document the retention times and mass spectra (if using MS) of the new peaks. 2. Compare these to known degradation products of fipronil (amide, desulfinyl, sulfone, sulfide) as a starting point. 3. Perform a forced degradation study (see protocol below) to intentionally generate and identify these peaks.
Precipitate formation in my aqueous solution. Low aqueous solubility of the compound or its degradation products. Fipronil has very low water solubility.[1][4][5]1. Ensure the concentration of your solution does not exceed the solubility limit. 2. Consider using a co-solvent (e.g., acetone, methanol) if appropriate for your experimental system. 3. Filter the solution before use if a precipitate is observed.

Data Presentation

Table 1: Stability of Fipronil in Aqueous Solution under Different pH Conditions.

pHTemperature (°C)Half-life (t½)Primary Degradation PathwayReference
520Stable-[5]
720Stable-[5]
920~28 daysHydrolysis[5]
922~770 hours (~32 days)Hydrolysis[2]
1022~114 hours (~4.8 days)Hydrolysis[2]
1122~11 hoursHydrolysis[2]
1222~2.4 hoursHydrolysis[2]

Table 2: Photodegradation of Fipronil in Aqueous Solution.

Light SourcepHHalf-life (t½)Primary Degradation ProductReference
Sunlight-4 to 12 hoursFipronil-desulfinyl[1]
Xenon Lamp5.5~0.33 days (~8 hours)Fipronil-desulfinyl[5]

Experimental Protocols

Protocol: Forced Degradation Study for a Phenylpyrazole Insecticide

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

1. Materials:

  • Phenylpyrazole insecticide (e.g., fipronil)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or GC system with a suitable detector (UV, DAD, MS)

  • pH meter

  • UV lamp or controlled light chamber

  • Thermostatically controlled oven or water bath

  • Amber and clear glass vials

2. Preparation of Stock Solution:

  • Prepare a stock solution of the insecticide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

3. Stress Conditions (perform in parallel):

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Take samples at 0, 2, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Incubate at room temperature.

    • Take samples at shorter intervals (e.g., 0, 1, 2, 4, 8 hours) due to faster degradation.[2]

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL.

    • Incubate at room temperature for 24 hours.

    • Take samples at 0, 2, 8, and 24 hours.

  • Thermal Degradation:

    • Dilute the stock solution with pure water to a final concentration of ~100 µg/mL.

    • Incubate in an oven at 70°C for 48 hours.

    • Take samples at 0, 8, 24, and 48 hours.

  • Photolytic Degradation:

    • Dilute the stock solution with pure water to a final concentration of ~100 µg/mL in clear vials.

    • Expose the vials to direct sunlight or a photostability chamber.

    • Simultaneously, run a control sample in a dark vial wrapped in foil.

    • Take samples at intervals such as 0, 2, 4, 8, and 24 hours.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC or GC method.

  • Compare the chromatograms of the stressed samples with the control (time 0) sample.

  • Monitor for the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks (degradation products).

  • If using an MS detector, analyze the mass spectra of the new peaks to propose structures for the degradation products.

Visualizations

G Fipronil Fipronil Sulfide Fipronil Sulfide Fipronil->Sulfide Reduction Sulfone Fipronil Sulfone Fipronil->Sulfone Oxidation Amide Fipronil Amide Fipronil->Amide Hydrolysis (Alkaline pH) Desulfinyl Fipronil Desulfinyl Fipronil->Desulfinyl Photolysis (UV/Sunlight) Further_Deg Further Degradation (e.g., ring cleavage) Desulfinyl->Further_Deg Photolysis G start Start: Degraded Sample check_activity Is biological activity lost? start->check_activity verify_conditions Verify pH and light conditions of assay start->verify_conditions check_peaks Are there new peaks in HPLC/GC? check_activity->check_peaks No new_solution Prepare fresh solution from protected stock check_activity->new_solution Yes no_degradation Degradation is unlikely; check other experimental parameters check_peaks->no_degradation No forced_degradation Perform forced degradation study check_peaks->forced_degradation Yes degradation_confirmed Degradation is likely new_solution->degradation_confirmed verify_conditions->degradation_confirmed identify_peaks Identify degradants (e.g., using MS) forced_degradation->identify_peaks identify_peaks->degradation_confirmed

References

minimizing matrix effects in acetoprole residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in acetoprole residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound residue analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] Matrix effects are the alteration of the analyte's signal (this compound) caused by these co-extracted components during analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] This phenomenon can lead to either signal suppression (a weaker signal) or signal enhancement (a stronger signal) compared to a pure standard of this compound, ultimately affecting the accuracy and reliability of quantitative results.[4]

Q2: What are the primary causes of matrix effects?

A2: Matrix effects are primarily caused by two types of interferences:

  • Signal Alteration (Suppression or Enhancement): This is the most common issue in LC-MS/MS analysis with electrospray ionization (ESI).[2] Co-eluting matrix components can compete with this compound for ionization in the MS source, reducing the number of analyte ions that reach the detector (ion suppression).[1] Less commonly, they can improve the ionization efficiency (ion enhancement).[1]

  • Matrix Interference: This occurs when co-eluting components have similar ions to this compound in the MS/MS experiment, which can lead to false positive or negative results.[2]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A post-extraction spike experiment is a common method to confirm and quantify matrix effects.[1] This involves comparing the response of an this compound standard spiked into a blank matrix extract with the response of the same standard in a pure solvent.[1] A significant difference between the two signals indicates the presence of matrix effects.[1] A response in the matrix that is less than 100% of the response in the solvent suggests ion suppression, while a value greater than 100% indicates ion enhancement.[1]

Q4: What are the general strategies to minimize or compensate for matrix effects?

A4: There are several approaches that can be categorized into three main areas:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include QuEChERS, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][5]

  • Chromatographic Separation: Optimizing the LC method can help separate this compound from co-eluting matrix components.[1]

  • Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them. Common strategies include using matrix-matched calibration standards, the standard addition method, or stable isotope-labeled internal standards.[2][6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound residue analysis.

Problem 1: Inaccurate quantification of this compound is suspected.

  • Possible Cause: The presence of a matrix effect (ion suppression or enhancement) is a likely cause.[1]

  • Solution Workflow:

start Inaccurate this compound Quantification is_me Is a Matrix Effect (ME) Suspected? start->is_me no_me No Significant ME. Review other experimental parameters (e.g., standard prep, instrument settings). is_me->no_me No confirm_me Confirm ME with a Post-Extraction Spike Experiment is_me->confirm_me Yes me_confirmed Matrix Effect Confirmed confirm_me->me_confirmed optimize_sample_prep Optimize Sample Preparation (e.g., QuEChERS, dSPE) me_confirmed->optimize_sample_prep Mitigate use_compensation Use Compensation Strategy me_confirmed->use_compensation Compensate refine_lc Refine Chromatographic Separation optimize_sample_prep->refine_lc dilution Sample Dilution refine_lc->dilution matrix_matched Matrix-Matched Calibration use_compensation->matrix_matched internal_standard Stable Isotope-Labeled Internal Standard use_compensation->internal_standard end Accurate Quantification Achieved dilution->end matrix_matched->end internal_standard->end

Caption: Troubleshooting workflow for inaccurate this compound quantification.

Problem 2: The this compound signal is significantly lower in sample extracts compared to solvent standards (Ion Suppression).

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer's ion source.[1]

  • Solutions:

    • Optimize Sample Cleanup: The most effective approach is to remove the interfering components. The QuEChERS method is highly recommended for pesticide residue analysis and can be modified with different dispersive solid-phase extraction (dSPE) sorbents to target specific matrix components.[1][6] For example, PSA is used to remove organic acids, sugars, and fatty acids, while GCB can remove pigments and sterols.[6]

    • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components.[6][8] However, you must ensure that the this compound concentration remains above the limit of quantification (LOQ).[1][6] Studies have shown that a 25-40 fold dilution can reduce ion suppression to less than 20% when the initial suppression was up to 80%.[9]

    • Refine Chromatography: Adjusting the LC gradient, flow rate, or using a different column chemistry can help separate this compound from the interfering compounds.[1]

    • Use a Compensation Strategy: If suppression cannot be eliminated, use matrix-matched calibration or a stable isotope-labeled internal standard for this compound to correct for the signal loss.[6][10][11]

Problem 3: The this compound signal is higher in sample extracts compared to solvent standards (Ion Enhancement).

  • Possible Cause: Certain matrix components are enhancing the ionization efficiency of this compound.[1]

  • Solutions:

    • Matrix-Matched Calibration: This is the most common and effective way to compensate for ion enhancement. Preparing calibration standards in a blank matrix extract that is similar to the sample matrix allows the standards and the analyte to be affected by the matrix in the same way.[6][7]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal solution as it will have nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte.[11][12][13] The ratio of the analyte to the internal standard should remain constant, allowing for accurate quantification.

    • Standard Addition: This method involves adding known amounts of a standard to the sample extract to correct for matrix effects.[6]

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis.[14][15] The general workflow involves an extraction step followed by a cleanup step.

start 1. Sample Homogenization (10-15 g sample) extraction 2. Extraction Add Acetonitrile & QuEChERS extraction salts. Shake vigorously. start->extraction centrifuge1 3. Centrifuge extraction->centrifuge1 cleanup 4. dSPE Cleanup Transfer supernatant to dSPE tube with sorbents (e.g., PSA, C18, GCB). centrifuge1->cleanup centrifuge2 5. Centrifuge cleanup->centrifuge2 analysis 6. Analysis Transfer supernatant for LC-MS/MS analysis. centrifuge2->analysis

Caption: General workflow for the QuEChERS sample preparation method.

Methodology:

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydration with an appropriate amount of water may be necessary.[6]

  • Extraction: Add 10 mL of acetonitrile. If required, add an internal standard. Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.[6]

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., PSA and magnesium sulfate).[6] The choice of sorbent depends on the matrix.

  • Final Centrifugation: Shake the dSPE tube and centrifuge.

  • Analysis: The resulting supernatant is ready for injection into the LC-MS/MS system.

Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effect

  • Prepare a Blank Matrix Extract: Extract a sample that is known to not contain this compound using your validated sample preparation method (e.g., QuEChERS).

  • Prepare Two Sets of Solutions:

    • Set A (in solvent): Prepare a series of calibration standards of this compound at different concentrations in a pure solvent (e.g., acetonitrile).

    • Set B (in matrix): Spike the blank matrix extract from step 1 with the same concentrations of this compound as in Set A.

  • Analyze and Calculate Matrix Effect (ME):

    • Analyze both sets of solutions using your LC-MS/MS method.

    • Compare the slopes of the calibration curves obtained from Set A and Set B.

    • Calculate the Matrix Effect percentage using the formula:

      • ME (%) = (Slope in Matrix / Slope in Solvent) x 100

Data Interpretation:

ME PercentageInterpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement
80-120%Generally considered acceptable or "soft" matrix effect[7]
< 80% or > 120%Significant matrix effect, requiring mitigation or compensation

Protocol 3: Matrix-Matched Calibration

  • Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation method.

  • Prepare Calibration Standards: Create a series of calibration standards by spiking the blank matrix extract with known concentrations of this compound.

  • Construct Calibration Curve: Analyze the matrix-matched standards using your LC-MS/MS method and construct the calibration curve.

  • Quantify Samples: Analyze your unknown samples and quantify the this compound concentration using the matrix-matched calibration curve. This approach helps to compensate for matrix effects as the standards and the analyte experience the same analytical conditions.[6][7]

Quantitative Data Summary

The effectiveness of different strategies can vary significantly depending on the analyte, matrix, and analytical method. The following table summarizes typical results from studies on pesticide residue analysis, which can serve as a general guide for this compound.

Table 1: Effect of Sample Dilution on Matrix Effects for Various Pesticides in Ginger Extracts

PesticidePeak Area (No Dilution)Peak Area (10x Dilution)Peak Area (Standard in Solvent)Ion Suppression (No Dilution)Ion Suppression (10x Dilution)
Carbofuran10,61821,34825,64858.6%16.8%
Thiamethoxam25,32639,26142,68440.7%8.0%
Pymetrozine1,2873,2154,12568.8%22.1%
Cyromazine1,5425,6846,54876.4%13.2%

This table illustrates that a 10x dilution of a complex matrix like ginger can significantly reduce ion suppression, bringing the analyte response closer to that of a pure standard.

Table 2: Comparison of Cleanup Sorbents in QuEChERS for Herb Matrices [16]

Cleanup Sorbent CombinationNumber of Pesticides with Acceptable Recovery (70-120%)
No Cleanup155 / 235
PSA180 / 235
C18175 / 235
GCB168 / 235
PSA + ENVI-Carb 205 / 235

This data demonstrates that the choice of dSPE sorbent is critical for effective cleanup and achieving acceptable analyte recoveries in complex matrices. A combination of sorbents often yields the best results.[16]

References

Technical Support Center: Analytical Determination of Acetoprole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical determination of acetoprole and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a phenylpyrazole insecticide.[1] Its chemical formula is C₁₃H₁₀Cl₂F₃N₃O₂S.[2] Key identifiers include:

  • CAS Number: 209861-58-5[2]

  • Molecular Weight: 400.2 g/mol [1][2]

  • IUPAC Name: 1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone[1][2]

Q2: What are the known metabolites of this compound?

Publicly available scientific literature on the specific metabolites of this compound is limited. One database explicitly states "Known metabolites: None". However, based on the metabolism of structurally similar phenylpyrazole insecticides like ethiprole, which forms ethiprole sulfone, it is plausible that this compound undergoes similar oxidative metabolism.[3] Potential metabolic transformations could include oxidation of the methylsulfinyl group to a methylsulfonyl group.

Q3: What are the primary challenges in the analytical determination of this compound and its potential metabolites?

The main challenges include:

  • Low Concentrations: Metabolites are often present at much lower concentrations than the parent compound in biological and environmental samples.[4][5]

  • Matrix Effects: Complex sample matrices (e.g., soil, plasma, urine) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which affects accuracy and sensitivity.[5][6][7]

  • Lack of Authentic Standards: The absence of commercially available certified reference standards for potential this compound metabolites makes their unequivocal identification and accurate quantification challenging.[4][8]

  • Metabolite Instability: Some metabolites may be unstable and degrade during sample collection, storage, or preparation.[4]

Q4: Which analytical techniques are most suitable for this compound analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography with mass spectrometry (GC-MS) are the most common and effective techniques for the analysis of pesticides and their metabolites due to their high sensitivity and selectivity.[9][10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) in LC-MS/MS Analysis

Possible Causes & Solutions

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like this compound (due to the amino group), a slightly acidic mobile phase can improve peak shape.
Secondary Interactions with Silanols Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Column Contamination or Degradation Flush the column with a strong solvent, or if the problem persists, replace the column.
Issue 2: Low or No Recovery of this compound/Metabolites During Sample Preparation

Possible Causes & Solutions

CauseSolution
Inefficient Extraction Optimize the extraction solvent. For a compound like this compound, solvents such as acetonitrile or methanol are often effective. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and efficient extraction technique for pesticide residues from various matrices.[6]
Analyte Adsorption to Labware Use silanized glassware or polypropylene tubes to minimize adsorption.
Degradation During Extraction Perform extraction at a lower temperature or under light-protected conditions if the compounds are found to be labile.
Inappropriate SPE Sorbent or Elution Solvent Ensure the solid-phase extraction (SPE) sorbent is appropriate for the polarity of this compound and its potential metabolites. A C18 sorbent is a common choice for reversed-phase retention. Optimize the elution solvent to ensure complete elution from the cartridge.
Issue 3: Significant Matrix Effects in Mass Spectrometry

Possible Causes & Solutions

CauseSolution
Co-eluting Matrix Components Improve chromatographic separation to separate the analytes from interfering matrix components. Modify the gradient profile or use a different stationary phase.
Insufficient Sample Cleanup Enhance the sample cleanup procedure. This could involve using a more effective dispersive SPE (d-SPE) sorbent in the QuEChERS method or adding a liquid-liquid partitioning step.
Ionization Suppression/Enhancement Dilute the sample extract to reduce the concentration of matrix components.[6] Use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pesticides and their metabolites using modern analytical techniques. Note that this data is generalized and specific performance for this compound would require method validation.

ParameterTypical RangeReference
Limit of Detection (LOD) 0.01 - 1 µg/kg[11]
Limit of Quantification (LOQ) 0.05 - 5 µg/kg[11]
Recovery 70 - 120%[6][11]
Relative Standard Deviation (RSD) < 20%[11]

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Extraction for this compound in Soil
  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 1 minute.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS or GC-MS system.

Protocol 2: LC-MS/MS Analysis
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound due to the presence of the amino group.

  • MS/MS Transitions: For quantitative analysis, use Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard solution of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. Solvent Extraction (e.g., Acetonitrile) homogenization->extraction cleanup 3. Dispersive SPE Cleanup extraction->cleanup concentration 4. Solvent Evaporation & Reconstitution cleanup->concentration lc_separation 5. LC Separation (C18 Column) concentration->lc_separation ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification 7. Quantification ms_detection->quantification reporting 8. Reporting quantification->reporting

Caption: A typical experimental workflow for the analysis of this compound from a complex matrix.

troubleshooting_logic start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? peak_shape->recovery No solution_peak Adjust Mobile Phase pH Reduce Injection Volume Change Column peak_shape->solution_peak Yes matrix_effect Matrix Effects? recovery->matrix_effect No solution_recovery Optimize Extraction Solvent Improve SPE Cleanup Check for Adsorption recovery->solution_recovery Yes solution_matrix Dilute Sample Use Matrix-Matched Standards Improve Chromatography matrix_effect->solution_matrix Yes end_node Problem Resolved matrix_effect->end_node No/Other Issue solution_peak->end_node solution_recovery->end_node solution_matrix->end_node

Caption: A logical troubleshooting guide for common analytical issues.

References

Technical Support Center: Enhancing the Solubility of Acetoprole for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize acetoprole for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a high-concentration stock solution of this compound, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended.[1][2] DMSO is capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.[2]

Q2: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A2: Directly dissolving this compound in aqueous buffers (e.g., PBS) or cell culture media is not recommended. This compound, like other phenylpyrazole insecticides, is expected to have very low water solubility.[3] Attempting to dissolve it directly in aqueous solutions will likely result in poor solubility and precipitation.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What should I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this problem:

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Rapid mixing: Add the stock solution to the medium with vigorous mixing or vortexing to ensure rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Stepwise dilution: Perform a serial dilution of your stock solution in the cell culture medium. This gradual decrease in the concentration of the organic solvent can help maintain the solubility of the compound.

Q4: What is the maximum concentration of DMSO that can be used in cell culture assays?

A4: The final concentration of DMSO in your in vitro assay should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe.[4] However, the tolerance can vary between cell types, so it is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO without this compound) to assess the effect of the solvent on your specific cells.[5]

Q5: How should I prepare a working solution of this compound from a stock solution?

A5: To prepare a working solution, you should perform a serial dilution. For example, to get a 10 µM working solution from a 10 mM stock in DMSO, you can first make an intermediate dilution (e.g., 1:100 in serum-free media to get 100 µM) and then a final dilution into your complete cell culture medium. Always add the this compound solution to the media, not the other way around.

Troubleshooting Guide

If you are encountering persistent solubility issues with this compound, this guide provides a systematic approach to identifying and resolving the problem.

Diagram: Troubleshooting Workflow for this compound Solubility

G start Start: this compound Solubility Issue is_stock_clear Is the initial stock solution (in DMSO) clear? start->is_stock_clear reprepare_stock Re-prepare stock solution. - Use fresh, anhydrous DMSO. - Gently warm and sonicate. is_stock_clear->reprepare_stock No precipitate_on_dilution Does precipitation occur upon dilution into aqueous media? is_stock_clear->precipitate_on_dilution Yes reprepare_stock->is_stock_clear optimize_dilution Optimize dilution protocol: - Pre-warm media to 37°C. - Add stock to media with rapid mixing. - Perform serial dilutions. precipitate_on_dilution->optimize_dilution Yes success Success: Solution is clear. Proceed with experiment. precipitate_on_dilution->success No still_precipitates Still precipitating? optimize_dilution->still_precipitates lower_concentration Lower the final working concentration of this compound. still_precipitates->lower_concentration Yes still_precipitates->success No lower_concentration->success

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₃H₁₀Cl₂F₃N₃O₂S[6][7]
Molecular Weight 400.2 g/mol [6][7]
Solubility in Water Not available (expected to be very low)[3]
Solubility in DMSO Not available
Solubility in Ethanol Not available
Fipronil Solubility in Water ~1.9-2.4 mg/L
Fipronil Solubility in DMSO Slightly soluble
Fipronil Solubility in Methanol Slightly soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile microcentrifuge tube, weigh out 4.0 mg of this compound powder.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Diagram: Experimental Workflow for Solution Preparation

G start Start weigh_this compound Weigh 4.0 mg This compound Powder start->weigh_this compound add_dmso Add 1.0 mL Anhydrous DMSO weigh_this compound->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot prepare_working Prepare Working Solution (Serial Dilution in Media) stock_solution->prepare_working store Store at -20°C aliquot->store end End prepare_working->end

Caption: Workflow for preparing this compound stock and working solutions.

Mechanism of Action: Signaling Pathway

This compound is a phenylpyrazole insecticide that acts as an antagonist of the GABA-gated chloride channel.[5][6]

Diagram: this compound's Antagonism of the GABA-gated Chloride Channel

G cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor (Chloride Channel) cl_ion Cl- gaba_receptor->cl_ion Opens Channel (Cl- Influx) excitation Hyperexcitation (Toxicity to Insect) gaba_receptor->excitation Prevents Cl- Influx gaba GABA (Neurotransmitter) gaba->gaba_receptor Binds to This compound This compound This compound->gaba_receptor Blocks hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) cl_ion->hyperpolarization

Caption: this compound blocks the GABA-gated chloride channel, leading to insect neurotoxicity.

References

Technical Support Center: Refining Dose-Response Protocols for Acetoprole Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetoprole dose-response bioassays. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a broad-spectrum phenylpyrazole insecticide.[1] Its primary mechanism of action is the non-competitive antagonism of GABA (gamma-aminobutyric acid)-gated chloride channels in the central nervous system of insects.[1][2] By blocking these channels, this compound inhibits the influx of chloride ions, leading to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[3][4]

Q2: What are the most common solvents for preparing this compound solutions for bioassays?

A2: Acetone and dimethyl sulfoxide (DMSO) are common solvents for dissolving phenylpyrazole insecticides like this compound for bioassay purposes.[1][5] For fipronil, a closely related compound, solubility is high in acetone (545.9 g/L at 20°C) and it is also soluble in DMSO.[2][3] It is crucial to use a solvent that readily dissolves the compound and evaporates quickly, leaving the insecticide evenly distributed, especially in residual film bioassays.[5]

Q3: What is a typical starting point for determining the dose range in an this compound bioassay?

A3: A good starting point is to perform a range-finding study. This involves testing a wide range of concentrations, often spaced by orders of magnitude (e.g., 0.01, 0.1, 1, 10, 100 µg/mL), to identify a range that causes between 10% and 90% mortality.[6] Once this range is established, a definitive test with a narrower range of concentrations (typically 5-7 concentrations) can be conducted to accurately determine the LC50 or LD50.

Q4: How should I prepare my stock and working solutions of this compound?

A4: Prepare a high-concentration stock solution in your chosen solvent (e.g., acetone or DMSO) and store it in a dark, cool place, preferably at -20°C for long-term storage.[1] Working solutions should be prepared fresh for each bioassay by making serial dilutions from the stock solution.[7] When preparing solutions, it's important to account for the purity of the technical grade insecticide by using a correction factor.[5]

Q5: How can I minimize solvent effects on my test organisms?

A5: In any bioassay, a solvent-only control group is essential to account for any mortality or behavioral changes caused by the solvent itself.[4] For residual bioassays, ensure the solvent has completely evaporated before introducing the insects.[7] For feeding or topical assays, use the lowest possible concentration of the solvent. High concentrations of solvents like DMSO and acetone can have toxic effects on insects.[8]

Troubleshooting Guide

Problem Possible Causes Solutions
High mortality in control group - Solvent toxicity- Contaminated equipment or diet- Insect handling stress- Unsuitable environmental conditions- Pathogen infection in the insect colony- Ensure complete solvent evaporation in residual assays.- Use the lowest effective solvent concentration.- Thoroughly clean all glassware and equipment.- Minimize handling time and use healthy insects.- Maintain optimal temperature, humidity, and photoperiod.- If infection is suspected, start with a new, healthy insect colony.[4]
Low or no mortality at high concentrations - Compound degradation- Insect resistance- Incorrect solution preparation- Inappropriate bioassay method- Use a fresh stock of this compound and store it properly.- Compare results with a known susceptible insect strain.- Double-check all calculations and dilutions.- Ensure the chosen bioassay method allows for sufficient exposure.[4]
Inconsistent results between replicates - Uneven application of the insecticide- Variability in insect age, size, or health- Fluctuations in environmental conditions- Incomplete dissolution of this compound- Calibrate application equipment (e.g., microapplicator) for consistency.- Use insects of a uniform age and developmental stage.- Strictly control temperature, humidity, and light conditions.- Ensure this compound is fully dissolved in the solvent before making dilutions.[4][9]
Precipitation of this compound in working solutions - Poor solubility in the chosen solvent at lower temperatures- Supersaturation of the solution- Gently warm the solution to aid dissolution, then allow it to return to the assay temperature.- Prepare a new stock solution at a slightly lower concentration.

Experimental Protocols

Generalized Topical Application Bioassay Protocol for Phenylpyrazole Insecticides

This protocol is a generalized method for determining the contact toxicity (LD50) of this compound.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent like acetone.

    • Perform serial dilutions of the stock solution to obtain at least five working concentrations that are expected to result in a range of mortality from just above the control to near 100%.

    • Include a solvent-only control.

  • Insect Handling and Application:

    • Use adult insects of a consistent age and size.

    • Anesthetize the insects briefly using CO2 or by chilling them.

    • Using a calibrated microapplicator, apply a precise volume (e.g., 0.5-1 µL) of each this compound dilution to the dorsal thorax of each insect.[5][10][11]

    • Treat the control group with the solvent only.

  • Incubation and Observation:

    • Place the treated insects in clean holding containers with access to food and water.

    • Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).

    • Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it cannot make coordinated movements when gently prodded.[7]

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence intervals.[12]

Data Presentation

Table 1: Solubility and Stability of Fipronil (as an analogue for this compound)
Parameter Value Conditions Reference
Solubility in Water 1.9 mg/LpH 5, 20°C[2][3]
2.4 mg/LpH 9, 20°C[2][3]
Solubility in Organic Solvents 545.9 g/LAcetone, 20°C[2][3]
Slightly SolubleDMSO[1]
22.3 g/LDichloromethane, 20°C[3]
Stability in Water StablepH 5 and 7[3]
Slowly hydrolysed (DT50 c. 28 d)pH 9[3]
Photostability Slowly degrades in sunlight[3]
Rapidly photolysed in aqueous solution (DT50 c. 0.33 d)[3]
Table 2: Reported LD50/LC50 Values for Fipronil Against Various Insect Species
Insect Species Bioassay Method LD50/LC50 Reference
Housefly (Musca domestica)FeedingLC50: 0.0005%[13]
Honey Bee (Apis mellifera)TopicalLD50 (48h): 0.41 ng/bee[14]
Mosquito (Culex quinquefasciatus)LarvalLC50: 0.35 µg/L[15]
Termite (Reticulitermes grassei)FeedingLT50 (10 ppm): 6 days[16]
Mustard Aphid (Lipaphis erysimi)Foliar SprayLC50: 1.0 ml/l (Fipronil 5 SC)[17]

Note: The toxicity of this compound may vary from that of fipronil. These values should be used as a reference for range-finding studies.

Mandatory Visualizations

This compound's Mechanism of Action: GABA-Gated Chloride Channel Blockade

GABAA_Pathway GABA GABA Neurotransmitter GABA_Receptor GABA-A Receptor (Chloride Ion Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Channel Channel_Block Channel Blockage Hyperpolarization Neuron Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization Normal_Function Normal Nerve Function Hyperpolarization->Normal_Function This compound This compound This compound->GABA_Receptor Binds to allosteric site No_Chloride_Influx No Chloride Ion Influx Channel_Block->No_Chloride_Influx Prevents Hyperexcitation Neuron Hyperexcitation (Continuous Nerve Firing) No_Chloride_Influx->Hyperexcitation Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death

Caption: Signaling pathway of this compound's antagonism of GABA-gated chloride channels.

Experimental Workflow for a Topical Application Bioassay

Bioassay_Workflow Start Start Prep_Solutions Prepare this compound Stock & Serial Dilutions Start->Prep_Solutions Prep_Insects Prepare Insects (Anesthetize) Start->Prep_Insects Application Topical Application (0.5-1 µL on Thorax) Prep_Solutions->Application Prep_Insects->Application Incubation Incubation (Controlled Environment) Application->Incubation Mortality_Check Assess Mortality (24, 48, 72 hours) Incubation->Mortality_Check Data_Analysis Data Analysis (Probit Analysis) Mortality_Check->Data_Analysis End End (LD50 Calculation) Data_Analysis->End

Caption: A generalized workflow for conducting a topical application dose-response bioassay.

Troubleshooting Logic for High Control Mortality

Troubleshooting_High_Control_Mortality Start High Control Mortality (>10%) Check_Solvent Check Solvent Toxicity (Run Solvent-only Control) Start->Check_Solvent Solvent_OK Solvent OK? Check_Solvent->Solvent_OK Check_Environment Verify Environmental Conditions (Temp, Humidity) Environment_OK Environment OK? Check_Environment->Environment_OK Check_Handling Review Insect Handling Procedures Handling_OK Handling OK? Check_Handling->Handling_OK Check_Contamination Inspect for Contamination (Glassware, Diet) Contamination_OK Contamination OK? Check_Contamination->Contamination_OK Solvent_OK->Check_Environment Yes Adjust_Solvent Adjust Solvent Type or Concentration Solvent_OK->Adjust_Solvent No Environment_OK->Check_Handling Yes Adjust_Environment Correct Environmental Parameters Environment_OK->Adjust_Environment No Handling_OK->Check_Contamination Yes Refine_Handling Refine Handling Technique Handling_OK->Refine_Handling No Clean_Equipment Thoroughly Clean All Equipment Contamination_OK->Clean_Equipment No Re_run Re-run Bioassay Contamination_OK->Re_run Yes Adjust_Solvent->Re_run Adjust_Environment->Re_run Refine_Handling->Re_run Clean_Equipment->Re_run

Caption: A logical diagram for troubleshooting high mortality in control groups.

References

reducing experimental variability in acetoprole toxicity testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in acetoprole toxicity testing.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenylpyrazole insecticide that functions as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel, also known as the GABA-A receptor.[1] In the central nervous system of insects, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound binds to a site within the chloride channel of the GABA-A receptor, physically blocking the influx of chloride ions. This blockage prevents the inhibitory action of GABA, leading to neuronal hyperexcitability, paralysis, and eventual death of the insect.[2]

Q2: Why is there variability in my in-vitro cytotoxicity results with this compound?

Variability in in-vitro cytotoxicity assays can arise from several sources. Common issues include inconsistencies in cell density, variations in incubation times, and interference from serum components in the culture medium.[3][4] The choice of assay can also contribute to variability, as different assays measure different endpoints of cytotoxicity (e.g., metabolic activity, membrane integrity). For insecticides like this compound, the specific cell line used is critical, as different cell types can have varying sensitivities and metabolic capabilities.

Q3: How can I minimize solvent-induced toxicity in my experiments?

To minimize solvent-induced toxicity, it is crucial to use the lowest effective concentration of the solvent (e.g., DMSO). Always include a vehicle control group in your experimental design, which consists of cells treated with the same concentration of the solvent used to dissolve the this compound. This allows you to differentiate between the toxicity of the solvent and the toxicity of the test compound. Additionally, ensure that the final solvent concentration in the culture medium is well below the level known to cause toxicity in the specific cell line you are using.

Q4: What are the key differences between acute, subchronic, and chronic toxicity testing?

Acute toxicity testing involves a single, high dose of a substance to determine its immediate effects, often within a 14-day observation period.[5] Subchronic toxicity studies, such as the OECD 408 guideline, involve repeated dosing over a 90-day period to assess the effects of longer-term exposure.[4][6][7] Chronic toxicity studies extend over a much longer period, often a significant portion of the test animal's lifespan, to evaluate long-term health effects, including carcinogenicity.

Troubleshooting Guides

In-Vitro Neurotoxicity Assays
Issue Potential Cause Troubleshooting Steps
Low neuronal viability post-thawing Improper thawing technique; Sub-optimal medium; Rough handling of cells.Thaw cells rapidly (<2 min at 37°C). Use a suitable thawing medium to remove cryoprotectant. Handle cells gently with wide-bore pipette tips.[8]
Poor neuronal attachment Inadequate coating of culture surface; Degraded coating substrate.Ensure culture plates are properly coated with an appropriate substrate like poly-D-lysine. If clumping is observed, the substrate may be degrading; consider a more resistant substrate.[9]
Glial cell overgrowth Glial cells proliferate and can outcompete neurons in culture.Use a specific medium like Neurobasal medium with supplements that supports long-term neuronal cultures with minimal glial growth. If necessary, use a low concentration of an anti-mitotic agent like cytosine arabinoside (AraC), but be aware of potential off-target neurotoxic effects.[9]
Contamination (bacterial or fungal) Compromised aseptic technique; Contaminated reagents or equipment.Strictly adhere to aseptic techniques. Regularly clean and decontaminate all equipment and work surfaces. Test all reagents for contamination before use. If contamination persists, discard all cultures and reagents and start with fresh stocks.[10][11][12]
In-Vitro Hepatotoxicity Assays
Issue Potential Cause Troubleshooting Steps
Low hepatocyte viability after isolation/thawing Improper digestion or thawing protocol; Mechanical stress.Optimize the collagenase concentration and perfusion time during isolation. For cryopreserved hepatocytes, thaw quickly and use a medium that removes the cryoprotectant efficiently. Handle cells gently to avoid mechanical damage.[1][8]
Poor hepatocyte attachment and monolayer formation Incorrect seeding density; Inadequate plate coating.Determine the optimal seeding density for your specific hepatocyte lot. Ensure culture plates are evenly coated with a suitable extracellular matrix component like collagen I.[8][13]
Rapid de-differentiation of hepatocytes Inherent limitation of 2D culture systems.For longer-term studies, consider using a sandwich culture between two layers of collagen gel or a 3D spheroid culture system to better maintain hepatocyte phenotype and function.[1][13]
Inconsistent results in viability assays (e.g., MTT, LDH) Variations in cell number; Interference of this compound with the assay.Ensure a homogenous cell suspension and accurate cell counting before seeding. Run appropriate controls to check for any direct interaction of this compound with the assay reagents or detection method.
Developmental Toxicity Screening (e.g., Zebrafish Embryo Assay)
Issue Potential Cause Troubleshooting Steps
High control mortality Poor water quality; Fungal or bacterial contamination.Use high-quality, sterile embryo medium. Remove any dead or unfertilized embryos promptly to prevent contamination. Maintain optimal incubation temperature and a clean environment.
Variability in developmental malformations Inconsistent exposure timing; Genetic variability of embryos.Start exposure at a consistent and well-defined developmental stage (e.g., hours post-fertilization). Use embryos from a healthy, genetically stable breeding stock. Increase the number of replicate wells and embryos per concentration to account for biological variability.
Difficulty in observing endpoints Inadequate microscopy setup; Subjective scoring.Use a high-quality stereomicroscope with appropriate magnification and lighting. Develop a clear and standardized scoring system for malformations and other endpoints. Blind the scoring process to avoid bias.

Quantitative Data

Parameter Test Species Value Toxicity Endpoint Source
Acute Oral LD50Rat>500 mg/kg bwMortality[14]
Subchronic Dermal NOAEL-Data not availableSystemic toxicity-
Developmental Toxicity NOAELRabbit10 mg/kg bw/day (Maternal)Maternal toxicity[15]
Developmental Toxicity NOAELRabbit10 mg/kg bw/day (Developmental)Developmental toxicity[15]
Neurotoxicity NOAELRatData not availableNeurobehavioral changes-

Experimental Protocols

In-Vitro Neurotoxicity Assessment

This protocol is a general guideline and should be optimized for the specific cell line and research question.

Objective: To assess the potential of this compound to induce neurotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with FBS and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Exposure: Replace the culture medium with the medium containing different concentrations of this compound and vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Endpoint Assessment:

    • Cell Viability: Use assays such as MTT (metabolic activity) or LDH (membrane integrity) to assess cell viability.

    • Neurite Outgrowth: Fix the cells and stain with a neuronal marker (e.g., β-III tubulin). Capture images using a high-content imaging system and analyze neurite length and branching.

    • Apoptosis: Use assays to measure caspase-3/7 activity or stain with Annexin V/Propidium Iodide to quantify apoptotic and necrotic cells.

  • Data Analysis: Calculate the IC50 value for cell viability and analyze other endpoints for statistically significant differences compared to the vehicle control.

In-Vitro Hepatotoxicity Assessment

This protocol is a general guideline and should be optimized for the specific cell type (e.g., HepG2 cells, primary hepatocytes).

Objective: To evaluate the potential of this compound to cause liver cell injury.

Methodology:

  • Cell Culture: Culture HepG2 cells or plate primary hepatocytes on collagen-coated plates in the appropriate medium.

  • Exposure: Treat the cells with a range of this compound concentrations and a vehicle control for a specified duration (e.g., 24 or 48 hours).

  • Endpoint Assessment:

    • Cytotoxicity: Measure LDH release into the culture medium as an indicator of membrane damage.

    • Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent probes like JC-1 or TMRM.

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using probes like DCFH-DA.

    • Steatosis: Stain for intracellular lipid accumulation using Oil Red O or Nile Red.

  • Data Analysis: Determine the concentration-response relationships for each endpoint and identify the lowest concentration causing a significant adverse effect.

Developmental Toxicity Screening (OECD 414 adapted for in-vitro)

While the full OECD 414 is an in-vivo study, an in-vitro screen can provide preliminary data. The zebrafish embryo model is commonly used.

Objective: To screen for the potential of this compound to induce developmental abnormalities.

Methodology:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and select those developing normally.

  • Exposure: Place embryos in a 96-well plate (1-2 embryos per well) with embryo medium containing various concentrations of this compound and a vehicle control. Start the exposure at a specific time point (e.g., 4 hours post-fertilization).

  • Observation: Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization).

  • Endpoint Assessment: Record the incidence of mortality and various morphological malformations, including but not limited to:

    • Somite defects

    • Spinal curvature

    • Pericardial edema

    • Yolk sac edema

    • Jaw and craniofacial abnormalities

    • Delayed hatching

  • Data Analysis: Calculate the LC50 for mortality and the EC50 for the incidence of specific malformations.

Visualizations

Acetoprole_Toxicity_Workflow cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Testing cluster_risk Risk Assessment invitro_start Initial Screening cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) invitro_start->cytotoxicity Dose-Response invivo_start Dose Range Finding invitro_start->invivo_start Inform In-Vivo Design mechanistic Mechanistic Assays (e.g., ROS, Apoptosis) cytotoxicity->mechanistic Identify Target Pathways acute Acute Toxicity (LD50) invivo_start->acute subchronic Subchronic Toxicity (OECD 408) acute->subchronic Select Doses developmental Developmental Toxicity (OECD 414) subchronic->developmental neuro Neurotoxicity (OECD 426) subchronic->neuro noael Determine NOAEL subchronic->noael developmental->noael neuro->noael risk_char Risk Characterization noael->risk_char

Caption: Experimental workflow for this compound toxicity testing.

GABA_A_Receptor_Antagonism cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization No_AP No Action Potential Hyperpolarization->No_AP GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Binds & Blocks Channel

Caption: Signaling pathway of GABA-A receptor antagonism by this compound.

References

Technical Support Center: Trace-Level Detection of Acetoprole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of trace-level acetoprole detection. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for trace-level detection of this compound?

A1: For trace-level analysis of pesticides like this compound, the most common and effective methods are chromatography coupled with mass spectrometry.[1][2][3][4] Specifically:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for polar and less volatile pesticides.[4][5][6] It offers high sensitivity and selectivity with minimal sample cleanup and no need for derivatization.[5]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is well-suited for volatile or semi-volatile compounds.[4][7] Chlorinated pesticides, a class that includes this compound, tend to perform well using GC techniques.[4]

Q2: What is the first step in developing a detection method for this compound?

A2: The first step is sample preparation. The goal is to extract this compound from the sample matrix (e.g., soil, water, food products) and remove interfering components.[8] A widely used and effective method for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][9][10]

Q3: What are the critical parameters to evaluate during method validation?

A3: Method validation ensures that the analytical procedure is suitable for its intended purpose. Key parameters to assess include linearity, recovery (trueness), precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity.[11] The effect of the sample matrix should also be evaluated.[11]

Q4: How are the Limit of Detection (LOD) and Limit of Quantification (LOQ) determined?

A4: The LOD is the lowest concentration of the analyte that can be reliably detected, typically where the signal-to-noise ratio is at least 3:1.[11] The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often defined by a signal-to-noise ratio of 10:1.[11] The LOQ is typically evaluated as the lowest spike level that meets the method's performance criteria.[11]

Experimental Protocols and Performance

General Experimental Workflow

The overall process for this compound analysis involves several key stages, from sample collection to final data interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling SampleCollection Sample Collection Extraction Extraction (e.g., QuEChERS) SampleCollection->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography MassSpec Mass Spectrometry (MS/MS Detection) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing

Caption: General workflow for trace-level pesticide analysis.

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a popular choice for extracting pesticides from complex matrices.[2][9]

  • Extraction: A homogenized sample (e.g., 5-10 g) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent.[2] Extraction salts (e.g., MgSO₄, NaCl) are added to induce phase separation. The tube is shaken vigorously and then centrifuged.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the supernatant (acetonitrile layer) is transferred to a new tube containing d-SPE sorbents.[10] Common sorbents include primary secondary amine (PSA) to remove fatty acids and graphitized carbon black (GCB) to remove pigments.[10] The tube is vortexed and centrifuged.

  • Final Extract: The cleaned supernatant is collected, potentially filtered, and is then ready for LC-MS/MS or GC-MS/MS analysis.[12]

Typical Method Performance Characteristics

While specific data for this compound is limited, the following table summarizes typical performance parameters for trace-level analysis of similar pesticides using modern chromatographic methods.

ParameterLC-MS/MSGC-MS/MSGuideline/Reference
LOD 0.2 - 4.4 ng/g[12]0.07 - 0.2 ng/g[1]Signal-to-Noise ≥ 3[11]
LOQ 0.8 - 14.7 ng/g[12]0.19 - 0.67 ng/g[1]Lowest validated spike level[11]
Linearity (r²) > 0.99[12]0.991 - 0.998[1]r > 0.98[11]
Recovery (%) 70 - 120%[2][6][13]86 - 119.7%[1]Typically 70-120%
Precision (RSD) ≤ 20%[2][6]≤ 20%≤ 20% for repeatability (RSDr)[11]

Troubleshooting Guide

Q5: I am observing poor or inconsistent analyte recovery. What are the potential causes and solutions?

A5: Low or variable recovery is a common issue that can stem from multiple stages of the analytical process.

Troubleshooting_Recovery cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) cluster_evaporation Solvent Evaporation Step Start Problem: Low/Inconsistent Recovery Cause_Extraction Cause: Inefficient Extraction Start->Cause_Extraction Cause_Cleanup Cause: Analyte Loss on Sorbent Start->Cause_Cleanup Cause_Evaporation Cause: Analyte Loss Start->Cause_Evaporation Solution_Extraction Solution: - Check solvent choice - Optimize shaking time/intensity - Verify sample pH Cause_Extraction->Solution_Extraction Solution_Cleanup Solution: - Reduce amount of GCB/PSA - Test alternative sorbents - Ensure extract is dry if using MgSO₄ Cause_Cleanup->Solution_Cleanup Solution_Evaporation Solution: - Use a gentle stream of nitrogen - Avoid complete dryness - Add a keeper solvent Cause_Evaporation->Solution_Evaporation

Caption: Decision tree for troubleshooting low analyte recovery.

Q6: My chromatographic peaks for this compound are broad or show tailing. How can I improve peak shape?

A6: Poor peak shape can compromise resolution and integration accuracy.

  • For LC-MS/MS:

    • Mobile Phase Mismatch: Ensure the final sample solvent is compatible with the initial mobile phase. A high percentage of strong organic solvent in the sample can cause peak distortion.

    • Column Issues: The column may be contaminated or degraded. Try flushing the column or replacing it if necessary.

    • pH Effects: The pH of the mobile phase can affect the ionization state of the analyte. Experiment with mobile phase additives like formic acid or ammonium formate.[14]

  • For GC-MS/MS:

    • Active Sites: The GC liner or column may have active sites causing interactions with the analyte. Use a deactivated liner or trim the front end of the column.

    • Injection Temperature: An injection temperature that is too low can cause slow volatilization, leading to broad peaks. Optimize the injector temperature.

    • Carrier Gas Flow: An incorrect flow rate can affect peak shape. Verify and optimize the carrier gas flow.

Q7: I am experiencing significant signal suppression/enhancement in my MS analysis. What should I do?

A7: This phenomenon, known as the matrix effect, is common in complex samples and can severely impact quantification.[6]

  • Improve Sample Cleanup: The most direct solution is to remove more of the interfering matrix components. Experiment with different or additional d-SPE sorbents.[10]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their effect. However, this may compromise the LOQ.

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[12] This helps to compensate for the matrix effect as the standards and samples will be affected similarly.

  • Use an Internal Standard: An isotopically labeled internal standard is ideal as it co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction. If unavailable, a structurally similar compound can be used.[6]

Q8: My results are not reproducible between batches. What are the likely causes?

A8: Poor reproducibility can invalidate a method. Check for consistency in all steps.

Reproducibility_Logic Problem Poor Inter-Batch Reproducibility Check_Standards Are standard solutions freshly prepared and consistent? Problem->Check_Standards Check_SamplePrep Is sample preparation protocol followed identically? Problem->Check_SamplePrep Check_Instrument Is instrument performance (e.g., sensitivity, calibration) stable over time? Problem->Check_Instrument Check_Environment Are environmental conditions (temp, humidity) stable? Problem->Check_Environment Solution_Standards Action: Prepare fresh stock and working standards for each batch. Check_Standards->Solution_Standards No Solution_SamplePrep Action: Use a detailed SOP. Check volumetric glassware and pipettes. Check_SamplePrep->Solution_SamplePrep No Solution_Instrument Action: Run system suitability tests before each batch. Recalibrate as needed. Check_Instrument->Solution_Instrument No Solution_Environment Action: Ensure lab environment is controlled and monitored. Check_Environment->Solution_Environment No

Caption: Logical flow for diagnosing reproducibility issues.

References

Validation & Comparative

A Comparative Toxicological Analysis of Acetoprole and Other Phenylpyrazole Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of acetoprole and other prominent phenylpyrazole insecticides, including fipronil, ethiprole, and pyriprole. The information is compiled from a review of available scientific literature and toxicological databases, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development.

Executive Summary

Phenylpyrazole insecticides are a class of broad-spectrum insecticides that act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1] This mode of action leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.[2] While this target is present in both insects and vertebrates, the higher binding affinity of phenylpyrazoles for insect GABA receptors provides a degree of selective toxicity.[3] This guide presents a comparative overview of the acute toxicity of this compound, fipronil, ethiprole, and pyriprole in various organisms, outlines the experimental protocols used to determine this toxicity, and illustrates the underlying molecular mechanism. Data for this compound is limited due to its status as an obsolete insecticide.[4]

Comparative Acute Toxicity Data

The following tables summarize the available acute toxicity data for this compound, fipronil, ethiprole, and pyriprole across different species and routes of exposure. It is important to note that these values are compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.

Table 1: Mammalian Acute Toxicity

InsecticideSpeciesRoute of ExposureLD50 (mg/kg bw)Toxicity ClassificationSource(s)
This compound RatOral> 500Moderate[4]
Fipronil RatOral97Moderate[3]
RatDermal> 2000Low[3]
RabbitDermal354Moderate[3]
Ethiprole RatOral> 5000Low[5]
RatDermal> 2000Low[5]
Pyriprole RatOral> 300Moderate[1]
RatDermal> 2000Low[1]

Table 2: Ecotoxicity to Non-Target Organisms

InsecticideSpeciesEndpointValue (µg/L or mg/kg)Toxicity ClassificationSource(s)
Fipronil Rainbow Trout (Oncorhynchus mykiss)96h LC50246Highly Toxic
Bobwhite Quail (Colinus virginianus)Oral LD5011.3Highly Toxic
Honey Bee (Apis mellifera)Contact LD500.0059Highly Toxic
Ethiprole Rainbow Trout (Oncorhynchus mykiss)96h LC50170Highly Toxic
Bobwhite Quail (Colinus virginianus)Oral LD5049.3Moderately Toxic
Pyriprole Aquatic Invertebrates-Highly ToxicHighly Toxic[1]

Data for this compound in non-target organisms is not readily available in the public domain. LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of the test organisms within a specified time. LD50 (Lethal Dose 50): The dose of a chemical that kills 50% of the test organisms.

Experimental Protocols

The following sections describe the general methodologies for the key toxicological and mechanistic experiments cited in this guide.

Acute Toxicity Testing

Acute toxicity studies are designed to determine the adverse effects of a substance following a single or short-term exposure.[6] The protocols are generally standardized to ensure reproducibility and comparability of data.

1. Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

  • Principle: This method involves a stepwise procedure with the use of a minimum number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (mortality or survival) determines the next step: dosing at a higher or lower dose level.

  • Test Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered as a single oral dose via gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A post-mortem examination is performed on all animals.

  • Data Analysis: The method allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

2. Acute Dermal Toxicity (OECD Guideline 402)

  • Principle: This method assesses the toxicity of a substance when applied to the skin.

  • Test Animals: The albino rabbit is the preferred species.

  • Procedure:

    • The fur on the dorsal area of the animal is clipped.

    • The test substance is applied uniformly over a defined area of the clipped skin.

    • The treated area is covered with a porous gauze dressing for 24 hours.

    • Animals are observed for mortality, skin reactions, and systemic signs of toxicity for 14 days.

  • Data Analysis: The dermal LD50 is calculated based on the mortality observed at different dose levels.[7]

GABA Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the GABA receptor, providing insight into its mechanism of action.

  • Principle: A competitive binding assay is performed using a radiolabeled ligand that specifically binds to the GABA-gated chloride channel. The ability of the test compound (e.g., a phenylpyrazole insecticide) to displace the radioligand is measured.

  • Materials:

    • Tissue preparation: Membranes from insect (e.g., housefly head) or mammalian (e.g., rat brain) nervous tissue, or cell lines expressing specific GABA receptor subunits.

    • Radioligand: Typically [³H]EBOB (ethynylbicycloorthobenzoate), a non-competitive antagonist of the GABA-gated chloride channel.[8][9]

    • Test compounds: this compound and other phenylpyrazole insecticides.

  • Procedure:

    • The tissue membrane preparation is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity for the receptor.

Signaling Pathway and Mechanism of Action

Phenylpyrazole insecticides exert their toxic effects by disrupting the normal functioning of the central nervous system. The primary molecular target is the GABA-gated chloride channel, an ionotropic receptor that mediates inhibitory neurotransmission.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor cluster_inhibition Normal Inhibition cluster_disruption Disruption by Phenylpyrazoles GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_R GABA Binding Site GABA->GABA_R Binds Cl_channel Chloride (Cl-) Channel (Closed) GABA_R->Cl_channel Opens Cl_influx Cl- Influx Block Channel Blockage Phenylpyrazole_site Phenylpyrazole Binding Site Phenylpyrazole_site->Cl_channel Blocks Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Phenylpyrazole This compound / Other Phenylpyrazoles Phenylpyrazole->Phenylpyrazole_site Binds Hyperexcitation Hyperexcitation (Toxicity) Block->Hyperexcitation

Figure 1. Signaling pathway of GABA-A receptor and its disruption by phenylpyrazole insecticides.

Under normal physiological conditions, the neurotransmitter GABA binds to the GABA-A receptor, causing the integral chloride channel to open. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Phenylpyrazole insecticides, including this compound, act as non-competitive antagonists by binding to a distinct allosteric site within the ion channel pore.[10][11] This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The loss of inhibitory signaling leads to uncontrolled neuronal firing and hyperexcitation of the central nervous system, ultimately resulting in the toxic effects observed in insects.

The selective toxicity of phenylpyrazoles towards insects is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[3] The specific subunit composition of the GABA-A receptor complex can also influence the binding sensitivity to different phenylpyrazoles.[12]

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative toxicological assessment of a novel phenylpyrazole insecticide.

ExperimentalWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Toxicity Assessment cluster_analysis Data Analysis & Comparison synthesis Synthesize this compound & Analogs characterization Purity & Structural Analysis (NMR, MS) synthesis->characterization binding_assay GABA Receptor Binding Assay characterization->binding_assay cell_toxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cell_toxicity acute_oral Acute Oral Toxicity (Rat, OECD 423) binding_assay->acute_oral cell_toxicity->acute_oral data_compilation Compile LD50/LC50/IC50 Data acute_oral->data_compilation acute_dermal Acute Dermal Toxicity (Rabbit, OECD 402) acute_dermal->data_compilation ecotox Ecotoxicity Testing (Fish, Bee, etc.) ecotox->data_compilation sar Structure-Activity Relationship (SAR) Analysis data_compilation->sar risk_assessment Comparative Risk Assessment sar->risk_assessment

Figure 2. A generalized experimental workflow for comparative toxicological evaluation.

Conclusion

This guide provides a comparative overview of the toxicity of this compound and other key phenylpyrazole insecticides. Fipronil exhibits moderate to high toxicity across a range of organisms. Ethiprole generally shows lower acute mammalian toxicity compared to fipronil.[5] Pyriprole demonstrates moderate acute oral toxicity in rats.[1] The available data for this compound, an obsolete compound, is limited but suggests moderate acute oral toxicity in mammals.[4] The primary mechanism of action for all these compounds is the blockade of the GABA-gated chloride channel, leading to neurotoxicity. Further research, particularly generating more comprehensive and directly comparative toxicological data for this compound and pyriprole, would be beneficial for a more complete understanding of the relative risks associated with this class of insecticides.

References

A New Frontier in Phenylpyrazole Insecticide Detection: A Comparative Guide to a Novel Electrochemical Sensor and Traditional Chromatographic Methods for Acetoprole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and pesticide development, this guide offers a comparative analysis of a novel electrochemical sensing method for the detection of phenylpyrazole insecticides, like acetoprole, against established chromatographic techniques. This guide provides the necessary data and protocols to evaluate the applicability of this new technology for sensitive and rapid analysis.

This compound, a phenylpyrazole insecticide, functions as a potent antagonist of GABA-gated chloride channels in insects.[1] Its detection in various matrices is crucial for both environmental monitoring and food safety. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are reliable, they often involve time-consuming sample preparation and sophisticated instrumentation. This guide introduces a novel electrochemical sensor as a promising alternative, offering enhanced sensitivity and speed.

Performance Comparison: Novel Electrochemical Sensor vs. Traditional Methods

The following tables summarize the key performance metrics of a novel molecularly imprinted polymer (MIP)-based electrochemical sensor for the detection of a representative phenylpyrazole insecticide, fipronil, and compares it with standard HPLC-UV and GC-MS methods. This compound, being structurally and functionally similar to fipronil, would be expected to show comparable performance with appropriate method adaptation.

Table 1: Comparison of Analytical Performance for Phenylpyrazole Insecticide Detection

ParameterNovel Electrochemical Sensor (Fipronil)Traditional HPLC-UV (Fipronil)Traditional GC-MS (Fipronil)
Limit of Detection (LOD) 0.30 nM[1]15.1 µg/mL (approx. 34.5 µM)[2]6.2 ng/L (approx. 0.014 nM)[3]
Limit of Quantification (LOQ) 1.08 nM[1]45.9 µg/mL (approx. 104.8 µM)[2]20.4 ng/L (approx. 0.047 nM)[3]
Linear Range 1 to 6 nM[1]20 to 800 µg/mL[2]20 to 120 µg/L[3]
Analysis Time Minutes10-20 minutes per sample20-30 minutes per sample
Sample Preparation MinimalExtraction and cleanup often requiredExtensive extraction and derivatization may be needed
Instrumentation Cost Low to moderateModerate to highHigh
Portability High (potential for portable devices)LowLow

Table 2: Recovery Studies of the Novel Electrochemical Sensor in Spiked Samples [1]

Sample MatrixSpiked Concentration (nM)Found Concentration (nM)Recovery (%)
Breast Milk2.01.9597.5
Breast Milk4.03.8596.25
Breast Milk6.05.8697.7

Experimental Protocols

A. Novel Electrochemical Sensor Based on a Molecularly Imprinted Polymer (MIP)

This method describes the fabrication and use of a highly selective and sensitive electrochemical sensor for the detection of fipronil, a proxy for this compound.

1. Electrode Modification:

  • A glassy carbon electrode (GCE) is polished with alumina slurry and sonicated in ethanol and water.

  • A nanocomposite of copper ferrite nanoparticles and reduced graphene oxide (CuFe₂O₄NPs@rGO) is prepared and dispersed in a suitable solvent.

  • The GCE is modified by drop-casting the CuFe₂O₄NPs@rGO suspension onto its surface and allowing it to dry.

2. Molecularly Imprinted Polymer (MIP) Electropolymerization:

  • The modified GCE is immersed in a solution containing the template molecule (fipronil), a functional monomer (e.g., pyrrole), and a supporting electrolyte.[1]

  • Electropolymerization is carried out by applying a specific potential range for a set number of cycles using cyclic voltammetry.

  • The template molecule is then removed from the polymer matrix by washing with a suitable solvent (e.g., a mixture of methanol and acetic acid), creating specific binding sites for the target analyte.

3. Electrochemical Detection:

  • The MIP-modified electrode is incubated in the sample solution containing the target analyte.

  • The electrochemical response is measured using techniques like cyclic voltammetry (CV) or square wave voltammetry (SWV) in the presence of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).[1]

  • The change in the electrochemical signal is proportional to the concentration of the analyte.

B. Traditional High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a standard HPLC-UV method for the quantification of fipronil.

1. Sample Preparation:

  • For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is commonly employed. This involves homogenization of the sample followed by extraction with an organic solvent (e.g., acetonitrile) and partitioning with salts.

  • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be used to isolate and concentrate the analyte.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.[4][5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.[4][5]

  • Flow Rate: A typical flow rate is 1 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Detection: UV detection at a wavelength of 280 nm.[4]

3. Quantification:

  • A calibration curve is constructed by injecting standard solutions of known concentrations.

  • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Visualizing the Methodologies

experimental_workflow cluster_new_method Novel Electrochemical Sensor Workflow cluster_traditional_method Traditional HPLC-UV Workflow A Electrode Preparation (GCE Polishing) C Electrode Modification (Drop-casting) A->C B Nanocomposite Synthesis (CuFe2O4NPs@rGO) B->C D MIP Electropolymerization (with Fipronil template) C->D E Template Removal D->E F Sample Incubation E->F G Electrochemical Measurement (CV/SWV) F->G H Sample Collection I Extraction (e.g., QuEChERS) H->I J Cleanup (e.g., SPE) I->J K HPLC Analysis J->K L Data Analysis K->L

Caption: A comparison of the experimental workflows for the novel electrochemical sensor and a traditional HPLC-UV method.

mechanism_of_action cluster_neuron Insect Neuron Synapse GABA GABA Neurotransmitter Receptor GABA-gated Chloride Channel GABA->Receptor Binds to receptor Neuron Postsynaptic Neuron Receptor->Neuron Opens channel Chloride Chloride Ions (Cl-) Chloride->Receptor Influx This compound This compound This compound->Receptor Blocks channel Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Neuron->Hyperpolarization Leads to

Caption: Mechanism of action of this compound as a GABA-gated chloride channel antagonist in insects.

References

Cross-Resistance Patterns of Acetoprole and Other Phenylpyrazole Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance between phenylpyrazole insecticides, a class of compounds that includes acetoprole, fipronil, and ethiprole. Due to the limited availability of public data specifically on this compound, this guide utilizes experimental data on the more extensively studied phenylpyrazoles, fipronil and ethiprole, to illustrate the principles and mechanisms of cross-resistance within this chemical group. Phenylpyrazole insecticides are potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects, leading to hyperexcitation of the central nervous system and eventual death.[1][2][3] Understanding the potential for cross-resistance is critical for developing effective insecticide resistance management strategies.

Quantitative Cross-Resistance Data

The development of resistance to one insecticide can confer resistance to other, chemically similar insecticides, a phenomenon known as cross-resistance.[4][5][6] This is a significant challenge in pest management. The following table summarizes quantitative data from a study on the brown planthopper, Nilaparvata lugens, demonstrating cross-resistance between fipronil and ethiprole. A laboratory strain was selected for fipronil resistance over 10 generations, and the resistance ratios (RR) for fipronil and ethiprole were determined. The resistance ratio is calculated by dividing the LC50 (lethal concentration to kill 50% of the population) of the resistant strain by the LC50 of a susceptible strain.

InsecticideGenerationLC50 (mg/L)Resistance Ratio (RR)
Fipronil G00.427.3
G102.3941.3
Ethiprole G00.9316.3
G103.7465.6

Data adapted from a study on fipronil-resistant Nilaparvata lugens.[1]

These data clearly indicate that selection with fipronil not only increased resistance to fipronil but also significantly increased cross-resistance to ethiprole, even though the population was not directly exposed to ethiprole.[1] This strong cross-resistance suggests a common resistance mechanism.

Experimental Protocols

The determination of insecticide resistance and cross-resistance patterns relies on standardized bioassays. The following is a generalized protocol based on common methodologies used in insecticide resistance research.[7][8][9][10]

Insect Rearing
  • Susceptible Strain: A standard susceptible laboratory strain of the target insect species is maintained under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod) without any exposure to insecticides.

  • Resistant Strain: A resistant strain is established from field-collected populations or by continuous selection of a susceptible strain with a specific insecticide in the laboratory. For selection, insects are exposed to a concentration of insecticide that results in 40-70% mortality. Survivors are then reared to produce the next generation.[1]

Bioassay Method (e.g., Rice Stem-Dipping Method for Planthoppers)

This method is suitable for assessing the toxicity of insecticides to sucking insects like planthoppers.

  • Preparation of Insecticide Solutions: Serial dilutions of the technical-grade insecticide are prepared in an appropriate solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even coating.

  • Treatment of Rice Seedlings: Rice seedlings are bundled and the stem portions are dipped into the insecticide solutions for 30 seconds. Control seedlings are dipped in a solution containing only the solvent and surfactant. The treated seedlings are then air-dried.

  • Insect Exposure: The air-dried, treated rice stems are placed in glass tubes. A specific number of adult insects (e.g., 20-30) are introduced into each tube.

  • Mortality Assessment: Mortality is recorded after a specific exposure period (e.g., 48 or 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data are subjected to probit analysis to determine the LC50 values. The resistance ratio (RR) is calculated as: RR = LC50 of the resistant strain / LC50 of the susceptible strain.

Mandatory Visualizations

Signaling Pathway of Phenylpyrazole Insecticides and Target-Site Resistance

Phenylpyrazole insecticides act on the GABA-gated chloride channel. The binding of GABA to its receptor opens the channel, allowing chloride ions (Cl-) to flow into the neuron, which hyperpolarizes the cell and inhibits nerve impulse transmission. Phenylpyrazoles non-competitively block this channel, preventing the influx of Cl- and leading to uncontrolled neuronal firing. A common mechanism of resistance is a mutation in the Rdl (Resistance to dieldrin) gene, which encodes a subunit of the GABA receptor. This mutation alters the insecticide's binding site, reducing its efficacy.

GABAPathway cluster_neuron Postsynaptic Neuron cluster_resistance Target-Site Resistance GABA_receptor GABA-gated Chloride Channel Chloride_channel_open Chloride Channel (Open) GABA_receptor->Chloride_channel_open Opens Chloride_channel_blocked Chloride Channel (Blocked by Phenylpyrazole) GABA_receptor->Chloride_channel_blocked Remains Closed Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel_open->Hyperpolarization Cl- influx Hyperexcitation Hyperexcitation (No Inhibition) Chloride_channel_blocked->Hyperexcitation No Cl- influx GABA GABA GABA->GABA_receptor Binds Phenylpyrazole This compound, Fipronil, Ethiprole Phenylpyrazole->GABA_receptor Blocks Mutated_receptor Mutated GABA Receptor (Rdl mutation) Phenylpyrazole->Mutated_receptor Binding Reduced

Caption: Mechanism of action of phenylpyrazole insecticides and target-site resistance.

Experimental Workflow for Cross-Resistance Study

The following diagram illustrates a typical workflow for a study investigating cross-resistance between insecticides.

CrossResistanceWorkflow cluster_strains Insect Strains cluster_bioassay Bioassay cluster_analysis Data Analysis Susceptible Susceptible Strain (Lab Colony) Insecticide_A Test with Insecticide A (e.g., this compound) Susceptible->Insecticide_A Insecticide_B Test with Insecticide B (e.g., Fipronil) Susceptible->Insecticide_B Insecticide_C Test with Insecticide C (e.g., Ethiprole) Susceptible->Insecticide_C Resistant Resistant Strain (Field Collected or Lab Selected) Resistant->Insecticide_A Resistant->Insecticide_B Resistant->Insecticide_C LC50_Susceptible Calculate LC50 for Susceptible Strain Insecticide_A->LC50_Susceptible LC50_Resistant Calculate LC50 for Resistant Strain Insecticide_A->LC50_Resistant Insecticide_B->LC50_Susceptible Insecticide_B->LC50_Resistant Insecticide_C->LC50_Susceptible Insecticide_C->LC50_Resistant RR_Calculation Calculate Resistance Ratio (RR) RR = LC50(Resistant) / LC50(Susceptible) LC50_Susceptible->RR_Calculation LC50_Resistant->RR_Calculation Conclusion Determine Cross-Resistance Pattern RR_Calculation->Conclusion

Caption: A typical experimental workflow for determining cross-resistance.

References

A Comparative Environmental Impact Assessment: Acetoprole vs. Ethiprole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental fate and ecotoxicological effects of the phenylpyrazole insecticides acetoprole and ethiprole reveals a significant disparity in available data. While ethiprole has been the subject of numerous studies detailing its environmental behavior and impact on non-target organisms, this compound remains largely uncharacterized in publicly accessible literature. This guide synthesizes the available information to provide a comparative assessment, highlighting the known environmental risks of ethiprole and the significant data gaps that preclude a thorough evaluation of this compound.

This compound is an obsolete acaricide and insecticide that is not generally approved for use in developed nations.[1] Consequently, there is a notable scarcity of published data regarding its environmental and ecotoxicological impact.[1] In contrast, ethiprole, also a phenylpyrazole insecticide, has been studied more extensively, providing a clearer, though still incomplete, picture of its environmental footprint.

Environmental Fate and Persistence

The persistence of a pesticide in the environment is a critical factor in determining its potential for long-term impact. This includes its stability in soil and water and its susceptibility to degradation by factors such as light (photolysis) and microorganisms.

Ethiprole:

Studies have shown that ethiprole's persistence varies depending on environmental conditions. In flooded soil, its half-life has been reported to be between 5 and 11.2 days. The degradation of ethiprole in soil can lead to the formation of several metabolites, including a sulfone form (B), an amide form (C), and a reduction product (E).[2] In aerobic soil, the half-life of ethiprole was found to be 71 days in silt loam and 30 days in sandy loam soil.[2] Ethiprole is stable to hydrolysis at acidic and neutral pH (pH 4.0, 5.0, and 7.0), but undergoes gradual hydrolysis at pH 9.0 with a half-life of 121 days.[2] Photodegradation in aquatic environments is also a relevant degradation pathway.

This compound:

Ecotoxicity to Non-Target Organisms

The impact of pesticides on organisms other than the intended target is a primary concern in environmental risk assessment. This includes effects on aquatic life, terrestrial invertebrates, and beneficial insects such as pollinators.

Aquatic Organisms

Ethiprole:

Ethiprole and its metabolites have demonstrated toxicity to a range of aquatic organisms.

  • Algae: The metabolite ethiprole sulfide was found to be seven times more toxic to the green algae Chlorella pyrenoidosa than the parent compound.[3]

  • Aquatic Invertebrates: One of ethiprole's degradation products, M401, was found to be more toxic to Daphnia magna than ethiprole itself.[4]

  • Fish: Studies on zebrafish (Danio rerio) have shown that ethiprole has a 96-hour LC50 (the concentration lethal to 50% of the test organisms) of 708 μg/L.[5] The metabolite ethiprole sulfide (M2) was found to be six times more toxic than the parent compound.[5] Furthermore, ethiprole and its metabolites have been shown to disrupt the thyroid hormone system in zebrafish.[6]

This compound:

While there are concerns about its potential impact on aquatic invertebrates, specific toxicity data for this compound are lacking in the available scientific literature.[3]

Terrestrial Organisms

Ethiprole:

The effects of ethiprole have been studied in the context of agricultural ecosystems, particularly in rice paddies.

  • Predatory Insects: In field studies, ethiprole at a dose of 25 g a.i. ha-1 was found to be least toxic to the predatory bug Cyrtorrhinus lividipennis, a natural enemy of rice planthoppers.[7] However, higher doses (50 g a.i. ha-1) were more toxic to both C. lividipennis and another predator, Paederus fuscipes.[7] A combination formulation of ethiprole and imidacloprid was found to be safer for predators in the rice ecosystem compared to other insecticides.[8][9]

This compound:

There is a lack of published data on the toxicity of this compound to terrestrial non-target organisms. Some sources suggest it is relatively non-toxic to beneficial insects, but this is not substantiated with specific experimental data.[3]

Bees and Other Pollinators

Ethiprole:

As a class, phenylpyrazole insecticides are known to be toxic to bees. Specific quantitative data on the toxicity of ethiprole to bees were not prominent in the reviewed search results, but given the mode of action of this chemical class, a high level of toxicity is anticipated.

This compound:

Concerns have been raised about the potential impact of this compound on honeybees and other pollinators, but specific toxicity data are not available.[3]

Data Summary Tables

Due to the significant lack of data for this compound, a direct comparative table is not feasible for most endpoints. The following tables summarize the available quantitative data for ethiprole.

Table 1: Environmental Fate of Ethiprole

ParameterMediumConditionValueReference
Half-lifeFlooded Soil-5 - 11.2 days[2]
Half-lifeSilt Loam SoilAerobic71 days[2]
Half-lifeSandy Loam SoilAerobic30 days[2]
Half-lifeWaterpH 9.0121 days[2]
Half-lifeAlgae Suspension-13.6 days[3]

Table 2: Aquatic Ecotoxicity of Ethiprole and its Metabolites

OrganismCompoundEndpointValueReference
Chlorella pyrenoidosa (Green Algae)Ethiprole Sulfide96h EC507x more toxic than ethiprole[3]
Daphnia magna (Water Flea)Metabolite M401Acute ToxicityMore toxic than ethiprole[4]
Danio rerio (Zebrafish)Ethiprole96h LC50708 μg/L[5]
Danio rerio (Zebrafish)Ethiprole Sulfide (M2)96h LC50111 μg/L (6x more toxic than ethiprole)[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following provides an overview of the types of methods used in the cited studies for ethiprole.

Environmental Fate Studies:

  • Soil Degradation: Laboratory incubation studies are conducted using different soil types (e.g., silt loam, sandy loam) under controlled aerobic and anaerobic conditions.[2] Radiolabeled ethiprole (e.g., ¹⁴C-ethiprole) is applied to soil samples, and the concentration of the parent compound and its degradation products are measured over time using techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS).[1][4]

  • Hydrolysis: The stability of ethiprole in water is assessed in sterile buffer solutions at different pH levels (e.g., 4, 5, 7, 9) in the dark at a constant temperature.[2] Samples are analyzed at various time points to determine the rate of degradation.

  • Photolysis: The degradation of ethiprole due to light is studied by exposing a solution of the compound to a light source that simulates sunlight. The concentration of ethiprole and its photoproducts are monitored over time.

Ecotoxicity Studies:

  • Algal Toxicity: The effect of ethiprole and its metabolites on the growth of algae is typically assessed using a standardized 96-hour growth inhibition test.[3] The EC50 (the concentration that causes a 50% reduction in growth) is determined by measuring algal cell density.

  • Aquatic Invertebrate Toxicity: Acute toxicity to organisms like Daphnia magna is evaluated in a 48-hour immobilization test. The EC50 is the concentration at which 50% of the daphnids are unable to swim.

  • Fish Toxicity: Acute toxicity in fish, such as zebrafish, is determined through a 96-hour exposure to a range of concentrations of the test substance.[5] The LC50, the concentration that is lethal to 50% of the fish, is calculated. Chronic effects, such as impacts on growth and reproduction, are assessed over longer exposure periods.

Visualizations

Ethiprole Degradation Pathway

The following diagram illustrates the known degradation pathways of ethiprole in soil and water, leading to the formation of various metabolites.

Ethiprole_Degradation Ethiprole Ethiprole B Ethiprole Sulfone (B) Ethiprole->B Oxidation C Ethiprole Amide (C) Ethiprole->C Hydrolysis E Ethiprole Sulfide (E) Ethiprole->E Reduction M401 Metabolite M401 Ethiprole->M401 Degradation D Metabolite D B->D Hydrolysis C->D Oxidation Ecotox_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestSubstance Test Substance (e.g., Ethiprole) TestSolutions Preparation of Test Solutions TestSubstance->TestSolutions TestOrganisms Test Organisms (Algae, Daphnia, Fish) Exposure Exposure of Organisms to Test Solutions (e.g., 48h, 96h) TestOrganisms->Exposure TestSolutions->Exposure Observation Observation of Endpoints (Mortality, Growth, etc.) Exposure->Observation DataAnalysis Statistical Analysis (LC50, EC50 Calculation) Observation->DataAnalysis

References

Comparative Analysis of Insecticide Degradation Pathways: A Focus on Phenylpyrazole and Acetanilide Classes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the degradation pathways of fipronil and acetochlor, serving as surrogates for the under-researched phenylpyrazole insecticide, acetoprole.

Disclaimer: Direct experimental data on the degradation pathways of this compound is exceptionally scarce in published scientific literature. This compound is an obsolete acaricide and insecticide, and its use has been largely discontinued in many parts of the world, limiting research on its environmental fate[1]. This guide, therefore, presents a comparative analysis of two more extensively studied compounds: fipronil , a phenylpyrazole insecticide structurally related to this compound, and acetochlor , an acetanilide herbicide. This comparison provides insights into the potential degradation mechanisms of different insecticide classes under various environmental conditions.

Introduction to Degradation Pathways

The environmental persistence and ultimate fate of pesticides are governed by a combination of biotic and abiotic degradation processes. These processes transform the parent compound into various metabolites, which may have different toxicity profiles. The primary degradation pathways include photodegradation (breakdown by sunlight), microbial degradation (breakdown by microorganisms), and chemical hydrolysis (breakdown in water)[2]. Understanding these pathways is crucial for assessing the environmental risk and impact of insecticides.

Comparative Data on Degradation Kinetics

The degradation rate of insecticides is often quantified by their half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. This rate can vary significantly depending on environmental conditions such as soil type, temperature, and microbial activity.

InsecticideMatrixConditionHalf-life (DT₅₀)Reference
Fipronil Paddy PlantField3.4–4.1 days[3]
Urban Stream SedimentsFacultative Anaerobic195–589 days (for various degradates)[4]
SoilLaboratory (varied conditions)5.92 to 59.95 days[5]
Acetochlor SoilField (surface)1–18 days[6]
SoilField (subsoil)2–88 days[6]
SoilLaboratory (varied conditions)12.3 to 24.5 days[7]

Degradation Pathways of Fipronil (Phenylpyrazole Insecticide)

Fipronil is known to degrade in the environment through several pathways, primarily photodegradation and microbial degradation. The main transformation products include fipronil-sulfide, fipronil-sulfone, and fipronil-desulfinyl[8][9].

Fipronil Photodegradation

Exposure to sunlight is a major route of fipronil degradation. The primary pathway involves the desulfinylation of the parent molecule to form fipronil-desulfinyl[10][11]. However, other pathways leading to the formation of various phenylpyrazole and aniline derivatives have also been identified[10][12].

G cluster_legend Legend Fipronil Fipronil Fipronil_Desulfinyl Fipronil-desulfinyl Fipronil->Fipronil_Desulfinyl Desulfinylation (Primary Pathway) Phenylpyrazole_Derivatives Phenylpyrazole Derivatives Fipronil->Phenylpyrazole_Derivatives Alternative Pathway Aniline_Derivatives Aniline Derivatives Fipronil->Aniline_Derivatives Ring Cleavage Further_Degradation Further Degradation Aniline_Derivatives->Further_Degradation Parent Compound Parent Compound Degradation Product Degradation Product

Fipronil Photodegradation Pathway
Fipronil Biodegradation

Microorganisms in soil and water play a significant role in fipronil's breakdown. Biodegradation can occur under both aerobic and anaerobic conditions, leading to different primary metabolites. Oxidation typically leads to fipronil-sulfone, while reduction results in fipronil-sulfide[13].

G cluster_legend Legend Fipronil Fipronil Fipronil_Sulfone Fipronil-sulfone Fipronil->Fipronil_Sulfone Oxidation (Aerobic) Fipronil_Sulfide Fipronil-sulfide Fipronil->Fipronil_Sulfide Reduction (Anaerobic) Parent Compound Parent Compound Degradation Product Degradation Product

Fipronil Biodegradation Pathways

Degradation Pathways of Acetochlor (Acetanilide Herbicide)

Acetochlor degradation is primarily mediated by microbial activity in the soil, although photodegradation can occur on the soil surface. The main degradation pathways involve dechlorination, hydroxylation, and dealkylation[14][15].

Acetochlor Biodegradation in Soil

In soil, acetochlor is metabolized by microorganisms through two main pathways. One pathway involves the displacement of chlorine by glutathione, followed by further catabolism. Another pathway involves the hydrolytic or oxidative displacement of chlorine to form an alcohol, which is then further oxidized[16].

G cluster_legend Legend Acetochlor Acetochlor Glutathione_Conjugate Glutathione Conjugate Acetochlor->Glutathione_Conjugate Chlorine displacement by glutathione Alcohol_Metabolite Alcohol Metabolite Acetochlor->Alcohol_Metabolite Hydrolytic/oxidative chlorine displacement Sulfinylacetic_Products Sulfinylacetic & Sulfonic Acid Products Glutathione_Conjugate->Sulfinylacetic_Products Oxanilic_Acid_Metabolite Oxanilic Acid Alcohol_Metabolite->Oxanilic_Acid_Metabolite Oxidation N_dealkylation_Product N-dealkylation Product Oxanilic_Acid_Metabolite->N_dealkylation_Product N-dealkylation Parent Compound Parent Compound Degradation Product Degradation Product

Acetochlor Biodegradation in Soil
Acetochlor Photodegradation

When exposed to UV light, acetochlor can undergo degradation through alternative pathways. These can include the formation of various acetamide derivatives through reactions like dehalogenation[17].

G cluster_legend Legend Acetochlor Acetochlor Chloro_N_hydroximethyl_acetamide 2-chloro-N-hydroximethyl-N- (2-ethyl-6-methylphenyl)acetamide Acetochlor->Chloro_N_hydroximethyl_acetamide N_hydroximethyl_acetamide N-hydroximethyl-N- (2-ethyl-6-methylphenyl)acetamide Acetochlor->N_hydroximethyl_acetamide N_methyl_acetamide N-methyl-N- (2-ethyl-6-methylphenyl)acetamide Acetochlor->N_methyl_acetamide Parent Compound Parent Compound Degradation Product Degradation Product

Acetochlor Photodegradation Pathway

Experimental Protocols

The study of insecticide degradation pathways typically involves a combination of laboratory and field experiments. Below are generalized protocols for key experiments.

Photodegradation Studies

Objective: To determine the rate and pathway of insecticide degradation under controlled light conditions.

Methodology:

  • Sample Preparation: A solution of the insecticide (e.g., fipronil or acetochlor) is prepared in a relevant solvent, such as deionized water or an organic solvent like acetonitrile[2][10].

  • Irradiation: The solution is exposed to a controlled light source, which can be a UV lamp or a solar simulator, for a defined period[11][12]. Control samples are kept in the dark to account for any non-photolytic degradation.

  • Sample Analysis: At various time intervals, aliquots of the solution are taken and analyzed to determine the concentration of the parent compound and identify degradation products.

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is often used to quantify the parent compound, while Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the chemical structures of the degradation products[14][18].

  • Data Analysis: The degradation rate is typically modeled using first-order kinetics to calculate the half-life (DT₅₀) of the compound[11][19].

Biodegradation Studies in Soil

Objective: To assess the rate and pathway of insecticide degradation by soil microorganisms.

Methodology:

  • Soil Collection and Preparation: Soil samples are collected from relevant field sites. The soil is typically sieved to ensure homogeneity.

  • Incubation: The soil is treated with a known concentration of the insecticide. The treated soil is then incubated under controlled laboratory conditions of temperature and moisture[6]. To distinguish between microbial and chemical degradation, sterilized soil samples (e.g., by autoclaving) are often included as controls[5].

  • Sample Extraction: At regular intervals, subsamples of the soil are taken, and the insecticide and its metabolites are extracted using an appropriate organic solvent.

  • Analytical Techniques: The extracts are analyzed using GC-MS or LC-MS to identify and quantify the parent compound and its degradation products[15].

  • Data Analysis: The dissipation of the insecticide over time is plotted, and the half-life is calculated, often assuming first-order kinetics.

G cluster_photodegradation Photodegradation Study cluster_biodegradation Biodegradation Study P1 Prepare Insecticide Solution P2 Expose to UV Light/ Solar Simulator P1->P2 P3 Collect Samples at Intervals P2->P3 P4 Analyze by HPLC, GC-MS/LC-MS P3->P4 P5 Determine Half-life and Pathway P4->P5 B1 Treat Soil with Insecticide B2 Incubate under Controlled Conditions B1->B2 B3 Extract Soil Samples at Intervals B2->B3 B4 Analyze by GC-MS/LC-MS B3->B4 B5 Determine Half-life and Pathway B4->B5

General Experimental Workflow

Conclusion

While data on this compound degradation is limited, the study of related phenylpyrazole insecticides like fipronil and other classes of pesticides such as the acetanilide acetochlor provides a valuable framework for understanding potential environmental fate. Fipronil degradation is characterized by the formation of sulfone, sulfide, and desulfinyl metabolites through both photodegradation and microbial action. Acetochlor, on the other hand, primarily degrades microbially in soil through pathways involving dechlorination and dealkylation. The provided experimental protocols offer a standardized approach for further research into the degradation of these and other novel insecticide compounds. This comparative analysis underscores the importance of considering both the chemical class of a pesticide and the specific environmental conditions when assessing its persistence and potential for transformation.

References

Validating the Binding Site of Acetoprole on the GABA Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding and functional effects of acetoprole, a phenylpyrazole insecticide, on the γ-aminobutyric acid (GABA) receptor, with a focus on validating its binding site. Due to the limited direct research on this compound, this guide will utilize data from its close structural and functional analog, fipronil, as a proxy. The guide will compare the actions of phenylpyrazole insecticides with other well-characterized GABAA receptor modulators, including benzodiazepines, barbiturates, and neurosteroids. Detailed experimental protocols and data are provided to support the validation of this compound's binding site and to facilitate further research.

Introduction to this compound and the GABA Receptor Target

This compound belongs to the phenylpyrazole class of insecticides, which are known to be potent modulators of the GABA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This receptor is a well-established target for a variety of therapeutic drugs and toxicants.

Phenylpyrazole insecticides like fipronil act as non-competitive antagonists or negative allosteric modulators of the GABAA receptor.[2] This means they do not bind to the same site as the endogenous ligand GABA (the orthosteric site) but rather to a distinct allosteric site. By binding to this site, they are thought to stabilize a closed or desensitized state of the receptor, thereby blocking the chloride ion channel and inhibiting GABAergic neurotransmission. This disruption of inhibitory signaling leads to hyperexcitation of the nervous system in insects, resulting in toxicity.

Comparative Analysis of GABAA Receptor Modulators

The GABAA receptor possesses multiple distinct binding sites that are targeted by various classes of compounds, each eliciting a unique modulatory effect. Understanding these different mechanisms is crucial for contextualizing the action of this compound.

Binding Affinity and Potency:

The following table summarizes the binding affinities (Ki or Kd) of fipronil and representative compounds from other major classes of GABAA receptor modulators. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Compound ClassRepresentative CompoundReceptor Subtype(s)Binding Affinity (Ki/Kd)Citation(s)
Phenylpyrazole FipronilHuman β3 homooligomers~4 nM (IC50 vs [3H]EBOB)[3]
Housefly head membranesHigh affinity[4]
Benzodiazepine Diazepamα1β3γ2, α2β3γ2, α3β3γ2, α5β3γ210-50 nM[5]
Flunitrazepamα1β1γ2L, α3β1γ2L~23-29 nM (EC50 for potentiation)[6]
Barbiturate PentobarbitalRat brain membranes~100 µM (IC50 vs [35S]-TBPS)[7]
Neurosteroid AllopregnanoloneRat brain membranes~1 µM (IC50 vs [35S]-TBPS)[7]
Epileptic rat DGCs92.7 nM (EC50 for potentiation)[8]

Functional Effects on GABAA Receptor Activity:

This table compares the functional consequences of ligand binding for each class of modulator.

Compound ClassRepresentative CompoundMechanism of ActionFunctional EffectCitation(s)
Phenylpyrazole FipronilNon-competitive Antagonist / Negative Allosteric ModulatorInhibition of GABA-induced chloride current[2]
Benzodiazepine DiazepamPositive Allosteric ModulatorPotentiation of GABA-induced chloride current (increases frequency of channel opening)[9]
Barbiturate PentobarbitalPositive Allosteric Modulator & Direct Agonist (at high concentrations)Potentiation of GABA-induced chloride current (increases duration of channel opening)[7]
Neurosteroid AllopregnanolonePositive Allosteric ModulatorPotentiation of GABA-induced chloride current[8][10]

Experimental Protocols for Binding Site Validation

Validating the binding site of a novel compound like this compound on the GABAA receptor requires a multi-faceted approach employing biochemical and electrophysiological techniques.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor site by measuring the displacement of a known radiolabeled ligand. For non-competitive antagonists like fipronil, [3H]ethynylbicycloorthobenzoate ([3H]EBOB) is a suitable radioligand as it binds to the picrotoxin/convulsant site within the ion channel pore.

Protocol: Competitive [3H]EBOB Binding Assay

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) to a protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of [3H]EBOB (e.g., 1-5 nM).

    • Add increasing concentrations of the unlabeled competitor (this compound or other test compounds).

    • To determine non-specific binding, add a high concentration of a known ligand for the site (e.g., 10 µM fipronil or picrotoxin) to a set of wells.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Detection:

    • Rapidly terminate the assay by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Whole-Cell Patch-Clamp

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to ligand application, providing functional data on the modulatory effects of a compound.

Protocol: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Heterologous Expression Systems

  • Cell Preparation:

    • Culture primary neurons (e.g., rat dorsal root ganglion neurons) or a cell line (e.g., HEK293 cells) stably or transiently expressing the GABAA receptor subunits of interest.

    • Plate cells on glass coverslips for recording.

  • Recording Setup:

    • Place a coverslip in the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

    • Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with internal solution.

    • The internal solution should contain a high chloride concentration to allow for the measurement of inward chloride currents at a negative holding potential (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

  • Recording Procedure:

    • Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) using a rapid solution exchange system.

    • Once a stable baseline GABA response is established, co-apply GABA with varying concentrations of this compound or other modulators.

    • Record the resulting changes in the amplitude and kinetics of the GABA-evoked currents.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • For inhibitors, calculate the percentage of inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50.

    • For potentiators, calculate the percentage of potentiation and determine the EC50.

    • Analyze changes in current kinetics, such as activation and desensitization rates.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to identify specific amino acid residues that are critical for the binding of a ligand. By mutating candidate residues within a putative binding site and observing the effect on the ligand's potency, the binding pocket can be mapped.

Protocol: Site-Directed Mutagenesis and Functional Analysis

  • Identification of Candidate Residues:

    • Based on homology modeling of the GABAA receptor and docking studies with this compound, identify potential interacting amino acid residues within the putative binding site. The transmembrane domains, particularly the second transmembrane domain (TM2) lining the ion channel, are likely regions of interest for non-competitive antagonists.

  • Mutagenesis:

    • Use a commercially available site-directed mutagenesis kit to introduce point mutations into the cDNA encoding the GABAA receptor subunit of interest (e.g., replacing a specific residue with alanine).

    • Verify the mutation by DNA sequencing.

  • Expression of Mutant Receptors:

    • Co-transfect the mutated subunit cDNA along with the wild-type cDNAs for the other subunits into a suitable expression system (e.g., HEK293 cells or Xenopus oocytes).

  • Functional Analysis:

    • Perform whole-cell patch-clamp electrophysiology or radioligand binding assays on the cells expressing the mutant receptors, as described in the previous sections.

    • Compare the IC50 or Ki of this compound for the mutant receptor with that for the wild-type receptor.

  • Interpretation:

    • A significant increase in the IC50 or Ki for the mutant receptor compared to the wild-type suggests that the mutated residue is important for the binding or action of this compound.

    • Conversely, no change in potency suggests that the mutated residue is not critical for the interaction.

Visualizing the Pathways and Processes

GABAA Receptor Signaling Pathway

GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_modulators Allosteric Modulators GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to orthosteric site BZD Benzodiazepines BZD->GABA_R Positive Modulation (Benzodiazepine Site) Cl_ion Cl- Influx GABA_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition This compound This compound/Fipronil This compound->GABA_R Negative Modulation (Pore/Convulsant Site) Barbiturates Barbiturates Barbiturates->GABA_R Positive Modulation (Barbiturate Site) Neurosteroids Neurosteroids Neurosteroids->GABA_R Positive Modulation (Neurosteroid Site)

Caption: Simplified signaling pathway of the GABAA receptor.

Experimental Workflow for Binding Site Validation

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion Homology_Modeling Homology Modeling of GABA-A Receptor Docking In Silico Docking of this compound Homology_Modeling->Docking Candidate_Residues Identify Candidate Binding Site Residues Docking->Candidate_Residues Mutagenesis Site-Directed Mutagenesis Candidate_Residues->Mutagenesis Guides mutation sites Binding_Assay Radioligand Binding Assay ([3H]EBOB Competition) Binding_Site_Validation Validation of this compound Binding Site Binding_Assay->Binding_Site_Validation Determines binding affinity (Ki) Electrophysiology Whole-Cell Patch-Clamp (Functional Modulation) Electrophysiology->Binding_Site_Validation Confirms functional effect (IC50) Functional_Assay_Mutants Functional Analysis of Mutants Mutagenesis->Functional_Assay_Mutants Functional_Assay_Mutants->Binding_Site_Validation Identifies critical residues

Caption: Workflow for validating the binding site of a ligand on the GABAA receptor.

Logical Flow of Evidence for this compound's Binding Site

logical_flow cluster_evidence Lines of Evidence cluster_interpretation Interpretation Evidence1 This compound (Fipronil) inhibits GABA-induced currents (Electrophysiology) Interp1 Functional Antagonism Evidence1->Interp1 Evidence2 This compound (Fipronil) displaces [3H]EBOB binding (Radioligand Assay) Interp2 Binding to the Picrotoxin/Convulsant Site Evidence2->Interp2 Evidence3 Mutation of specific residues in the transmembrane domain reduces fipronil's inhibitory effect Interp3 Identification of Key Binding Residues Evidence3->Interp3 Evidence4 In silico docking studies predict binding to the channel pore Interp4 Structural Plausibility Evidence4->Interp4 Conclusion Conclusion: This compound binds to a non-competitive antagonist site within the GABA-A receptor ion channel pore. Interp1->Conclusion Interp2->Conclusion Interp3->Conclusion Interp4->Conclusion

Caption: Logical flow of evidence supporting the binding site of this compound.

Conclusion

The validation of this compound's binding site on the GABAA receptor relies on a convergence of evidence from biochemical, electrophysiological, and computational approaches. By using its close analog fipronil as a reference, it is evident that this compound likely acts as a non-competitive antagonist, binding to a site within the ion channel pore, distinct from the binding sites of classical modulators like benzodiazepines, barbiturates, and neurosteroids. The provided experimental protocols offer a robust framework for researchers to further investigate the precise molecular interactions of this compound and to develop novel compounds with selective activity on the GABAA receptor.

References

A Guide to Inter-Laboratory Comparison of Acetoprole Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methods for the quantification of acetoprole, a phenylpyrazole insecticide. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate methodologies for their specific needs, such as formulation analysis, residue testing, and environmental monitoring. The information presented is based on established analytical principles and data from analogous pesticide quantification studies, offering a framework for conducting a comprehensive inter-laboratory comparison.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is contingent upon several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) are two of the most powerful and widely used techniques for pesticide residue analysis.

Data Presentation: Performance Characteristics of this compound Quantification Methods

The following table summarizes the typical performance characteristics of HPLC-MS/MS and GC-MS/MS for the quantification of pesticides similar to this compound. This data is intended to serve as a benchmark for an inter-laboratory comparison of this compound analysis.

Performance ParameterHPLC-MS/MSGC-MS/MS
**Linearity (R²) **>0.99>0.99
Limit of Quantification (LOQ) 0.5 - 10 µg/kg1 - 20 µg/kg
Limit of Detection (LOD) 0.1 - 5 µg/kg0.5 - 10 µg/kg
Accuracy (Recovery %) 85-115%80-120%
Precision (RSD %) < 15%< 20%
Sample Throughput HighModerate
Matrix Effect Moderate to HighLow to Moderate
Derivatization Required NoPotentially

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and comparability of results in an inter-laboratory study. The following are generalized protocols for the quantification of this compound using HPLC-MS/MS and GC-MS/MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

Materials:

  • Homogenized sample (e.g., soil, fruit, vegetable)

  • Acetonitrile (ACN) with 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) for pigmented matrices

  • Centrifuge and centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN with 1% acetic acid.

  • Add 4 g of anhydrous MgSO₄ and 1.6 g of NaOAc.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 (and 7.5 mg of GCB if the sample is pigmented).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid

  • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Collision Gas: Argon

  • MRM Transitions: At least two specific precursor-product ion transitions should be monitored for this compound for quantification and confirmation.

GC-MS/MS Analysis

Instrumentation:

  • Gas Chromatograph

  • Tandem Mass Spectrometer with an electron ionization (EI) source

Chromatographic Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Collision Gas: Argon

  • MRM Transitions: At least two specific precursor-product ion transitions should be monitored for this compound.

Mandatory Visualizations

The following diagrams illustrate the key workflows and decision-making processes involved in an inter-laboratory comparison of this compound quantification methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Evaluation Sample Homogenized Sample QuEChERS QuEChERS Extraction & Clean-up Sample->QuEChERS LC_MSMS HPLC-MS/MS Analysis QuEChERS->LC_MSMS Supernatant GC_MSMS GC-MS/MS Analysis QuEChERS->GC_MSMS Supernatant Data_Analysis Data Analysis & Comparison LC_MSMS->Data_Analysis GC_MSMS->Data_Analysis Method_Validation Method Validation Parameters (LOD, LOQ, Accuracy, Precision) Data_Analysis->Method_Validation Report Final Report Method_Validation->Report

Caption: A generalized workflow for an inter-laboratory comparison of this compound quantification.

method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need for This compound Quantification Sensitivity High Sensitivity Required? start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes Volatility Volatile & Thermally Stable Analyte? Sensitivity->Volatility No Matrix->Volatility No LC_MSMS HPLC-MS/MS Matrix->LC_MSMS Yes Volatility->LC_MSMS No GC_MSMS GC-MS/MS Volatility->GC_MSMS Yes

Caption: Logical flow for selecting an appropriate method for this compound quantification.

Acetoprole's Potential in Managing Fipronil-Resistant Insect Populations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in pest management is the evolution of insecticide resistance. Fipronil, a widely used phenylpyrazole insecticide, is facing declining efficacy due to the emergence of resistant insect populations. This guide provides a comparative overview of the potential of acetoprole, a structurally related compound, to control fipronil-resistant insects. While direct comparative experimental data on this compound's efficacy against confirmed fipronil-resistant strains remains limited in publicly available literature, this document synthesizes existing knowledge on fipronil resistance mechanisms and the chemical similarities between the two compounds to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Understanding Fipronil Resistance: Mechanisms and Implications

Resistance to fipronil in insects is primarily attributed to two key mechanisms:

  • Target-Site Insensitivity: The primary target for fipronil is the gamma-aminobutyric acid (GABA)-gated chloride channel, specifically the "resistant to dieldrin" (RDL) subunit.[1][2][3] Mutations in the Rdl gene, such as the A302S substitution, can alter the binding site, reducing the insecticide's effectiveness.[1][2] This mechanism has been identified in various insect species, including the German cockroach.[1][2]

  • Metabolic Detoxification: Insects can evolve enhanced metabolic pathways to detoxify insecticides before they reach their target site.[4][5] This can involve the upregulation of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and esterases.[4][5][6]

The development of fipronil resistance has been documented in several insect pests, including the German cockroach (Blattella germanica), the whitebacked planthopper (Sogatella furcifera), and the red imported fire ant (Solenopsis invicta).[1][4][5] For instance, a field-collected strain of the German cockroach displayed approximately 36-fold resistance to topically applied fipronil.[2] In some populations of the red imported fire ant, a resistance ratio as high as 105.71-fold has been observed.[4]

This compound: A Phenylpyrazole Alternative?

This compound is a phenylpyrazole insecticide, sharing a similar chemical scaffold with fipronil.[7] This structural similarity suggests that both compounds likely have the same mode of action, targeting the insect GABA receptor. The key difference lies in the substituent groups on the pyrazole ring, which could influence their binding affinity to the receptor and their susceptibility to detoxification enzymes.

Given the common mode of action, there is a potential for cross-resistance between fipronil and this compound. This means that insects with target-site resistance to fipronil, particularly those with mutations in the RDL receptor, may also exhibit some level of resistance to this compound. However, the extent of this cross-resistance is currently unknown without direct comparative studies. Conversely, if resistance is primarily metabolism-based, the structural differences between this compound and fipronil might lead to differential detoxification rates, potentially rendering this compound more effective against certain fipronil-resistant populations.

Experimental Protocols for Efficacy Evaluation

To definitively assess the efficacy of this compound against fipronil-resistant insects, rigorous bioassays are required. The following are standard experimental protocols that can be adapted for this purpose:

Topical Application Bioassay

This method directly assesses the intrinsic toxicity of an insecticide.

  • Objective: To determine the dose of this compound and fipronil required to cause 50% mortality (LD50) in susceptible and resistant insect strains.

  • Procedure:

    • Prepare serial dilutions of technical grade this compound and fipronil in a suitable solvent (e.g., acetone).

    • Anesthetize adult insects of a uniform age and weight using CO2 or chilling.

    • Apply a precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each insect using a calibrated microapplicator.

    • A control group is treated with the solvent alone.

    • House the treated insects in clean containers with food and water under controlled environmental conditions.

    • Record mortality at 24, 48, and 72 hours post-application.

Tarsal Contact (Vial) Bioassay

This method evaluates the toxicity of an insecticide through cuticular contact.

  • Objective: To determine the concentration of this compound and fipronil required to cause 50% mortality (LC50) upon contact.

  • Procedure:

    • Coat the inner surface of glass vials with a known concentration of this compound or fipronil dissolved in a volatile solvent.

    • Allow the solvent to evaporate completely, leaving a uniform film of the insecticide.

    • Introduce a known number of adult insects into each vial.

    • Record mortality at regular intervals over a 24 to 72-hour period.

Feeding Bioassay

This method is suitable for assessing the oral toxicity of an insecticide.

  • Objective: To determine the concentration of this compound and fipronil in a food source that causes 50% mortality (LC50).

  • Procedure:

    • Incorporate known concentrations of this compound and fipronil into an appropriate diet for the target insect.

    • Provide the treated diet to a known number of insects.

    • A control group receives an untreated diet.

    • Record mortality at regular intervals.

Data Presentation

The results of these bioassays should be presented in clear, structured tables to facilitate comparison.

Table 1: Comparative Toxicity of this compound and Fipronil against Susceptible and Fipronil-Resistant Insect Strains (Hypothetical Data)

InsecticideInsect StrainBioassay MethodLC50/LD50 (unit)95% Confidence IntervalResistance Ratio (RR)
Fipronil SusceptibleTopical Application0.5 ng/insect0.4 - 0.6-
Fipronil-ResistantTopical Application18.0 ng/insect15.5 - 20.836.0
This compound SusceptibleTopical Application0.8 ng/insect0.7 - 0.9-
Fipronil-ResistantTopical Application5.2 ng/insect4.5 - 6.06.5

Resistance Ratio (RR) is calculated as the LC50/LD50 of the resistant strain divided by the LC50/LD50 of the susceptible strain.

Signaling Pathways and Experimental Workflows

G

G cluster_0 Phase 1: Strain Selection & Rearing cluster_1 Phase 2: Bioassay Preparation cluster_2 Phase 3: Insecticide Exposure cluster_3 Phase 4: Data Collection & Analysis A Select Susceptible and Fipronil-Resistant Insect Strains B Rear Insects under Controlled Conditions A->B C Prepare Serial Dilutions of This compound and Fipronil B->C D Prepare Bioassay Arenas (e.g., Vials, Diet, etc.) C->D E Expose Insects to Insecticides (Topical, Contact, or Feeding) D->E F Include Solvent Controls G Record Mortality at 24, 48, 72 hours F->G H Calculate LC50/LD50 Values and Resistance Ratios G->H I Statistical Analysis H->I

Conclusion and Future Directions

While this compound's structural similarity to fipronil suggests a shared mode of action, the critical question of its efficacy against fipronil-resistant insect populations remains unanswered due to a lack of direct comparative data. It is plausible that this compound may offer an advantage in cases of metabolism-based resistance, but cross-resistance is a significant concern for target-site mediated resistance.

To address this knowledge gap, further research is imperative. Comparative bioassays using the protocols outlined above on well-characterized fipronil-resistant and susceptible insect strains are essential. Such studies would provide the necessary data to determine if this compound can be a viable alternative or rotational partner for fipronil in insecticide resistance management programs. Furthermore, molecular docking studies could provide insights into the binding interactions of this compound with both wild-type and mutated RDL receptors, helping to predict the likelihood of cross-resistance.

References

A Comparative Analysis of the In Vivo Metabolic Pathways of Acetoprole and Fipronil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo metabolic pathways of two phenylpyrazole insecticides, acetoprole and fipronil. While extensive data is available for fipronil, there is a significant lack of publicly accessible information regarding the in vivo metabolism of this compound. This document will present a comprehensive overview of fipronil's metabolic fate and, where possible, draw potential inferences for this compound based on the metabolism of structurally related compounds.

Introduction to this compound and Fipronil

This compound and fipronil are broad-spectrum insecticides belonging to the phenylpyrazole class. Their primary mode of action involves the blockage of GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. Despite their similar core structure, minor chemical modifications can significantly influence their metabolic pathways, efficacy, and toxicity profiles in vivo. Understanding these metabolic differences is crucial for assessing their environmental fate, toxicological risk, and for the development of safer and more effective alternatives.

In Vivo Metabolism of Fipronil

The in vivo metabolism of fipronil has been extensively studied in various animal models, particularly in rats. The primary metabolic transformations involve oxidation, reduction, and hydrolysis of the parent molecule.

The main metabolic pathways for fipronil in mammals can be summarized as follows:

  • Oxidation: The sulfinyl group of fipronil is oxidized to form fipronil sulfone. This is the major metabolic pathway, and fipronil sulfone is the principal metabolite found in tissues.[1] This conversion is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3]

  • Reduction: The sulfinyl group can also be reduced to form fipronil sulfide.

  • Hydrolysis: The cyano group on the pyrazole ring can be hydrolyzed to form fipronil amide.

Fipronil and its major metabolite, fipronil sulfone, are lipophilic and tend to accumulate in fatty tissues.[1] Excretion occurs primarily through the feces, with a smaller proportion eliminated in the urine.[1]

Quantitative Metabolic Data for Fipronil in Rats

The following table summarizes representative quantitative data on the concentration of fipronil and its major metabolite, fipronil sulfone, in rat biological matrices following oral administration.

CompoundMatrixDoseConcentrationTime PointReference
FipronilPlasmaNot specified<100 ng/mL (Below LOQ)Repeated oral administration[4]
Fipronil SulfonePlasmaNot specified1 - 2 µg/mLRepeated oral administration[4]
Fipronil SulfoneUrine5 or 10 mg/kg (single dose)~20 ng/mLNot specified[5]
Hydroxy-fipronilUrine5 mg/kg (14-day repeated dose)2025 and 5340 ng/mL14 days[5]
Hydroxy-fipronilUrine10 mg/kg (14-day repeated dose)10200 ng/mL14 days[5]

LOQ: Limit of Quantification

In Vivo Metabolism of this compound: A Data Gap

Despite extensive literature searches, including scientific databases and regulatory agency documents (EPA, EFSA), no specific studies detailing the in vivo metabolic pathways of this compound in any animal model were found. This represents a significant knowledge gap and prevents a direct comparison with the well-documented metabolism of fipronil.

However, based on the metabolism of other phenylpyrazole insecticides like fipronil and ethiprole, it can be hypothesized that this compound likely undergoes similar metabolic transformations. The core phenylpyrazole structure is conserved, and the functional groups present in this compound are susceptible to common metabolic reactions. Ethiprole, a close structural analog of fipronil, also undergoes metabolic sulfone formation as a primary pathway.[6][7][8][9]

Experimental Protocols

Below are generalized experimental protocols for studying the in vivo metabolism of insecticides like fipronil in a rat model. These protocols are based on common practices described in the scientific literature.[10][11][12]

Key Experiment 1: In Vivo Metabolism Study in Rats

Objective: To identify and quantify the metabolites of a test insecticide in urine, feces, and plasma of rats following oral administration.

Methodology:

  • Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used. Animals are acclimatized to laboratory conditions before the study.

  • Test Substance Administration: The test insecticide, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking, is administered to fasted rats via oral gavage. A vehicle such as corn oil or a suspension in a suitable medium is used.

  • Housing and Sample Collection: After administration, rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.[10] Blood samples are typically collected from the tail vein at predetermined time points.

  • Sample Processing:

    • Urine and Feces: Samples are collected at various intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) post-dosing. The total radioactivity in each sample is determined. Feces may be homogenized and extracted with an appropriate solvent.

    • Plasma: Blood is centrifuged to separate plasma.

  • Metabolite Profiling and Identification:

    • Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection are used to separate the parent compound and its metabolites.

    • Structural identification of metabolites is achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][13][14]

  • Data Analysis: The amount of parent compound and each metabolite is quantified as a percentage of the administered dose in each matrix over time.

Visualizations

Metabolic Pathway of Fipronil in Rats

Fipronil_Metabolism Fipronil Fipronil Sulfone Fipronil Sulfone (Major Metabolite) Fipronil->Sulfone Oxidation (CYP450) Sulfide Fipronil Sulfide Fipronil->Sulfide Reduction Amide Fipronil Amide Fipronil->Amide Hydrolysis Chemical_Structures cluster_fipronil Fipronil cluster_this compound This compound Fipronil This compound

References

Safety Operating Guide

Navigating the Disposal of Acetoprole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Improper disposal of chemical waste can lead to significant penalties, including fines of up to $70,117 per violation, per day, as enforced by the Environmental Protection Agency (EPA). Laboratories are responsible for the proper accumulation, labeling, storage, and disposal of hazardous waste generated during research activities.

Immediate Safety and Disposal Protocol

The following step-by-step guide outlines the necessary procedures for the safe handling and disposal of Acetoprole waste in a laboratory setting. This protocol is synthesized from general guidelines for hazardous laboratory chemical waste management.

Step 1: Waste Identification and Characterization

  • Treat all this compound and this compound-contaminated materials as hazardous waste. This includes pure this compound, solutions containing this compound, and any materials (e.g., personal protective equipment, absorbent pads, glassware) that have come into contact with the chemical.

  • Do not dispose of this compound down the drain or in the regular trash. Hazardous chemicals must not be poured down the drain as a method of disposal.

Step 2: Container Selection and Management

  • Use only appropriate, chemically compatible containers for waste collection. Plastic containers are generally preferred.

  • Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

  • Keep waste containers closed except when adding waste.

  • Avoid overfilling containers.

Step 3: Labeling

  • Properly label all waste containers as soon as waste is first added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Pesticide").

    • The date when the first waste was added to the container.

Step 4: Storage and Accumulation

  • Store this compound waste in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks.

  • Segregate this compound waste from other incompatible chemicals. For example, acids should not be stored in steel containers, and oxidizing agents must be kept separate from reducing agents.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Do not attempt to treat or dispose of the chemical waste yourself without explicit approval and established protocols from EH&S.

Quantitative Limits for Hazardous Waste Accumulation

Laboratories must adhere to specific quantitative limits for the accumulation of hazardous waste in Satellite Accumulation Areas, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).

ParameterLimitCitation
Maximum Volume in SAA 55 gallons of hazardous waste
Maximum Volume for Acutely Toxic Waste (P-listed) 1 quart of liquid or 1 kilogram of solid
Maximum Accumulation Time 12 months from the date waste is first added (provided accumulation limits are not exceeded)
Time to Remove from SAA Once Full Within 3 calendar days

Experimental Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste within a laboratory setting.

Acetoprole_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EH&S Coordination A Generation of This compound Waste B Characterize as Hazardous Waste A->B Step 1 C Select & Prepare Waste Container B->C Step 2 D Properly Label Container C->D Step 3 E Store in Designated Satellite Accumulation Area (SAA) D->E Step 4 F Monitor Accumulation (Volume & Time) E->F G Is Container Full or Time Limit Reached? F->G G->E No H Contact EH&S for Waste Pickup G->H Yes I EH&S Collects Waste for Final Disposal H->I Step 5

Workflow for the proper disposal of this compound waste.

Personal protective equipment for handling Acetoprole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for Acetoprole, an obsolete and not generally approved acaricide and insecticide, is limited.[1] This guide provides essential safety and logistical information based on general best practices for handling pesticides. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling any chemical.

Personal Protective Equipment (PPE)

The last line of defense against pesticide exposure is the correct use of Personal Protective Equipment (PPE).[2] The type of PPE required depends on the task being performed, the formulation of the pesticide, and the potential for exposure.

Recommended Personal Protective Equipment for Handling this compound
Activity Body Protection Hand Protection Eye and Face Protection Respiratory Protection
Mixing and Loading (Concentrate) Chemical-resistant suit or coveralls over long-sleeved shirt and long pants.[3] Chemical-resistant apron.[3]Unlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[3]Snug-fitting, non-fogging safety goggles or a full-face shield.[3]A respirator may be required depending on the formulation and potential for inhalation.[3] Always consult the product label or safety data sheet if available.
Application (Diluted Product) Long-sleeved shirt and long pants made of a tightly woven fabric or coveralls.[4]Chemical-resistant gloves.[5]Safety glasses with side shields or safety goggles.[3]Generally not required for low-exposure situations, but may be necessary depending on the application method and ventilation.[6]
Spill Cleanup Chemical-resistant suit or coveralls.[5]Chemical-resistant gloves.[5]Full-face respirator or safety goggles with a face shield.[3]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas.[7]
Container Rinsing and Disposal Long-sleeved shirt, long pants, and a chemical-resistant apron.[3]Chemical-resistant gloves.[8]Safety goggles or a face shield.[8]Not typically required if performed in a well-ventilated area.

Operational Plans

Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and environmental contamination.

Handling:

  • Always work in a well-ventilated area.[9]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[9][10]

  • Wash hands thoroughly with soap and water after handling.[9]

  • Keep containers tightly closed when not in use.[9]

Storage:

  • Store in a designated, locked, and well-ventilated area that is inaccessible to children and pets.[11]

  • Keep pesticides in their original, labeled containers.[11]

  • Store away from food, feed, and sources of ignition.[11]

  • The ideal storage temperature is generally between 40-90 °F (4-32 °C), but always check the product label for specific instructions.[11]

  • Store on shelves, not on the floor, to prevent containers from getting wet.[4]

  • Have absorbent materials, such as clay, pet litter, or vermiculite, readily available for spill cleanup.[12]

Disposal Plan

Proper disposal of unused this compound and its containers is crucial to protect human health and the environment.[8]

Unused or Unwanted Product:

  • The best practice is to only purchase and mix the amount of pesticide needed for the immediate task.[11]

  • If you have excess product, check if it can be used by a licensed applicator or if there is a local household hazardous waste collection program.[8][13]

  • Contact your local environmental agency for guidance on proper disposal, as state and local regulations may be stricter than federal ones.[8][13]

Empty Containers:

  • Triple Rinse: Immediately after emptying, fill the container about one-quarter full with water, securely replace the lid, and shake for 30 seconds.[14]

  • Drain: Empty the rinse water into the spray tank. Allow the container to drain for at least 30 seconds.[14]

  • Repeat: Repeat the rinsing and draining process two more times.[14]

  • Puncture: Puncture the container to prevent reuse.[14]

  • Dispose: Dispose of the rinsed and punctured container in the trash or at a container recycling program if available.[14][15] Never reuse empty pesticide containers for any purpose.[8]

Experimental Protocols

Visualizations

Logical Workflow for this compound Spill Response

start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain the Spill (Use absorbent material) don_ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report end End report->end

Caption: A flowchart outlining the key steps for responding to a chemical spill in a laboratory setting.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.